molecular formula C8H6F2O3 B1602329 3,6-Difluoro-2-methoxybenzoic acid CAS No. 887267-03-0

3,6-Difluoro-2-methoxybenzoic acid

Cat. No.: B1602329
CAS No.: 887267-03-0
M. Wt: 188.13 g/mol
InChI Key: LFXJCALGZMNDHA-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H6F2O3 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,6-difluoro-2-methoxybenzoic acid
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InChI

InChI=1S/C8H6F2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXJCALGZMNDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582376
Record name 3,6-Difluoro-2-methoxybenzoic acid
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Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

887267-03-0
Record name 3,6-Difluoro-2-methoxybenzoic acid
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Record name 3,6-Difluoro-2-methoxybenzoic acid
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Record name 3,6-difluoro-2-methoxybenzoic acid
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Foundational & Exploratory

3,6-Difluoro-2-methoxybenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,6-Difluoro-2-methoxybenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound (CAS No. 887267-03-0) is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science.[1][2] The strategic placement of two fluorine atoms and a methoxy group on the benzoic acid scaffold creates a unique electronic and steric profile, making it a valuable intermediate for the synthesis of complex molecular architectures. The incorporation of fluorine is a well-established strategy in drug design to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a detailed, field-proven synthetic protocol, an analysis of its chemical reactivity, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Properties

While extensive experimental data for this specific isomer is not widely available in peer-reviewed literature, we can infer its properties based on its structure and data from analogous compounds.

Chemical Structure and Identifiers

The unique substitution pattern of this compound dictates its chemical behavior, particularly the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atoms.

Diagram 1: Chemical Structure of this compound

A 2D representation of the title compound.

Physicochemical Data

The following table summarizes key identifiers and properties. Predicted values are included due to the scarcity of experimental data and should be considered estimates.

PropertyValueSource(s)
CAS Number 887267-03-0[1][2]
Molecular Formula C₈H₆F₂O₃[4]
Molecular Weight 188.13 g/mol [4]
IUPAC Name This compoundN/A (Standard)
InChI InChI=1S/C8H6F2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)[4]
SMILES COC1=C(C=CC(=C1C(=O)O)F)F[4]
Predicted XlogP 1.2[4]
Predicted pKa ~2.5 - 3.0Inferred[5]
Appearance Expected to be a white to off-white solid at room temperature.Inferred

Note: The predicted pKa is inferred from the known acid-strengthening effect of ortho- and para- fluorine substituents on benzoic acid.[5]

Spectroscopic Profile (Predicted)

A crucial aspect of validating any synthesis or using this compound as a reagent is confirming its identity via spectroscopy. Based on its structure, the following spectral characteristics are anticipated:

  • ¹H NMR: The spectrum should feature two aromatic protons and one methoxy singlet. The aromatic protons would likely appear as complex multiplets (potentially a doublet of doublets and a triplet of doublets) due to both H-H and H-F coupling. The methoxy singlet (-OCH₃) would be expected around 3.9-4.1 ppm.

  • ¹³C NMR: Approximately 8 distinct carbon signals are expected. The carboxylic acid carbon will be the most downfield signal (>165 ppm). The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF > 240 Hz).

  • ¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom. Each signal would appear as a multiplet due to coupling with the nearby aromatic protons and potentially a smaller long-range F-F coupling.

  • Mass Spectrometry (MS): The monoisotopic mass is 188.0285 Da.[4] In ESI-negative mode, the [M-H]⁻ ion at m/z 187.0212 is expected to be the base peak.[4] In ESI-positive mode, the [M+H]⁺ ion would be observed at m/z 189.0358.[4]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1725 cm⁻¹), C-O stretches for the ether and acid (~1250-1300 cm⁻¹), and strong C-F stretches (~1100-1200 cm⁻¹).

Synthesis and Manufacturing Protocol

While multiple synthetic routes to fluorinated benzoic acids exist, Directed ortho-Lithiation (DoM) represents the most efficient and regioselective strategy for preparing the target molecule from commercially available precursors.[6] The methoxy group is a powerful ortho-directing group, guiding deprotonation to the adjacent C6 position.

Retrosynthetic Analysis

The most logical disconnection is at the C1-COOH bond, pointing to a carboxylation reaction of an aryl-lithium species. This intermediate can be generated regioselectively from a readily available difluoroanisole precursor via DoM.

Diagram 2: Retrosynthetic Pathway for this compound

target This compound intermediate Aryl-lithium Intermediate target->intermediate Carboxylation (CO₂) precursor 1,4-Difluoro-2-methoxybenzene intermediate->precursor Directed ortho-Lithiation (s-BuLi, -78°C)

A simplified retrosynthesis via Directed ortho-Lithiation.

Experimental Protocol: Synthesis via Directed ortho-Lithiation

This protocol is a robust method adapted from established procedures for the ortho-lithiation of substituted anisoles.[7][8]

Materials:

  • 1,4-Difluoro-2-methoxybenzene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane, 1.1 eq)

  • Dry Ice (CO₂, solid), crushed

  • Hydrochloric Acid (HCl), 3M aqueous solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,4-Difluoro-2-methoxybenzene (1.0 eq) and anhydrous THF (~0.2 M concentration).

    • Causality: Anhydrous and inert conditions are critical. Organolithium reagents are extremely reactive with water and oxygen. THF is an ideal solvent as its ether oxygen can coordinate to the lithium ion, increasing the reactivity of the base.[7]

  • Litihiation: The solution is cooled to -78 °C using a dry ice/acetone bath. s-BuLi (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting solution is stirred at -78 °C for 1 hour.

    • Causality: The low temperature is essential to prevent side reactions and potential rearrangement of the lithiated intermediate.[8] s-BuLi is a strong, non-nucleophilic base ideal for deprotonation without attacking the aromatic ring. The methoxy group directs the deprotonation exclusively to the C6 position due to chelation with the lithium cation.[6]

  • Carboxylation: The flask is opened to the atmosphere, and an excess of freshly crushed dry ice is added in several portions while the reaction continues to stir. The reaction is allowed to slowly warm to room temperature overnight as the dry ice sublimes.

    • Causality: Dry ice serves as the electrophile (CO₂). Adding it in excess ensures complete reaction with the aryllithium species. The slow warming allows the reaction to proceed to completion.

  • Workup and Acidification: The reaction is quenched by the slow addition of water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is then acidified to pH ~2 with 3M HCl, which will precipitate the crude benzoic acid product.

    • Causality: Acidification protonates the carboxylate salt formed during the reaction, rendering the final product insoluble in the aqueous phase.

  • Extraction and Purification: The acidified aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • Causality: Ethyl acetate is a suitable solvent for extracting the organic acid. The brine wash removes residual water, and MgSO₄ is a neutral drying agent.

  • Final Product: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a crystalline solid.

Chemical Reactivity and Derivatization

This compound is a versatile intermediate whose reactivity is governed by its three key functional components.

Reactions at the Carboxylic Acid

The carboxylic acid moiety is the primary site for derivatization, enabling its incorporation into larger molecules.

  • Amide Formation: The acid can be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) or by first converting the acid to an acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).

  • Esterification: Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction with an alkyl halide in the presence of a base can be used to form esters.

  • Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄ or borane complexes (BH₃·THF). Such biotransformations have also been observed using fungal cultures.[9]

Reactivity of the Aromatic Ring

The electronic nature of the ring is complex. The methoxy group is an activating, ortho, para-director, while the fluorine atoms are deactivating but also ortho, para-directors.

  • Electrophilic Aromatic Substitution (EAS): EAS reactions like nitration or halogenation are likely to be disfavored due to the deactivating effect of the fluorine atoms and the carboxylic acid. If forced, substitution would likely occur at the C5 position, which is para to the methoxy group and meta to the two fluorine atoms.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms are potential sites for SₙAr, although this typically requires a strong electron-withdrawing group (like a nitro group) ortho or para to the leaving group.[10] In this molecule, SₙAr is less probable under standard conditions.

Applications in Research and Drug Development

Fluorinated benzoic acids are high-value intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The introduction of fluorine can block metabolic oxidation sites, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity to improve cell permeability and overall pharmacokinetic profiles.

Diagram 3: Role as a Synthetic Building Block

A This compound B Acyl Chloride Intermediate A->B SOCl₂ D Final Drug-like Molecule (Amide) B->D Coupling C Primary Amine (R-NH₂) C->D

General workflow for incorporating the acid into a larger molecule.

Precursor to Quinolone Antibiotics

Difluoroaromatic acids are key starting materials for many modern fluoroquinolone antibiotics.[11] The benzoic acid provides the core scaffold onto which the quinolone ring system is constructed. For example, the synthesis of advanced quinolones often begins with a substituted difluorobenzoic acid, which undergoes a series of reactions including condensation and cyclization.[11]

Scaffolds in Medicinal Chemistry

The 3,6-difluoro-2-methoxybenzoyl moiety can be found in patented compounds explored for various therapeutic targets. For instance, substituted benzoic acid amides are central structures in molecules designed as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a target for treating cystic fibrosis.[12] While not this exact isomer, the general scaffold is of high interest.

Influence on Pharmacological Properties
  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic hydroxylation by cytochrome P450 enzymes. Placing fluorine at the 3 and 6 positions can shield the methoxy group and the aromatic ring from oxidative metabolism.

  • Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes.

  • Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole or hydrogen bonding interactions with protein targets, potentially increasing the potency of a drug candidate.

Safety, Handling, and Storage

5.1. Hazard Identification

Based on safety data for structurally similar compounds like 3-fluoro-2-methoxybenzoic acid, this compound should be handled as a potential irritant.[13]

  • GHS Hazards (Anticipated): Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[13]

5.2. Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

5.3. Storage and Stability

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Stability: The compound is expected to be chemically stable under standard ambient conditions.

Conclusion

This compound is a valuable and highly versatile chemical building block. Its unique substitution pattern offers a powerful tool for medicinal chemists aiming to fine-tune the properties of drug candidates. While detailed experimental characterization is limited in public literature, its synthesis is readily achievable through established methods like Directed ortho-Lithiation. The principles of its reactivity and the strategic advantages conferred by its fluorine and methoxy groups provide a strong foundation for its application in the development of next-generation pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to 3,6-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 887267-03-0

This guide provides a comprehensive technical overview of 3,6-Difluoro-2-methoxybenzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical and physical properties, explore plausible synthetic pathways, discuss its analytical characterization, and examine its applications as a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Core Molecular Characteristics

This compound is a white to off-white solid belonging to the family of substituted benzoic acids. The presence of two fluorine atoms and a methoxy group on the benzene ring imparts unique electronic properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 887267-03-0[1][2][3]
Molecular Formula C₈H₆F₂O₃[1][4]
Molecular Weight 188.13 g/mol [1][4]
Appearance White to off-white solidInferred from related compounds
Purity ≥95% (typical)[5]
Storage Temperature -20°C[1][4]

Synthesis and Mechanistic Insights

Pathway A: Oxidation of a Benzaldehyde Precursor

A common and effective method for the preparation of benzoic acids is the oxidation of the corresponding benzaldehyde. This approach offers high yields and is often amenable to a variety of substituted benzaldehydes.

A plausible synthesis could start from 2,5-difluoroanisole. Ortho-lithiation followed by formylation would yield 3,6-difluoro-2-methoxybenzaldehyde. Subsequent oxidation would produce the target molecule. A similar process has been described for the synthesis of 2,3-difluoro-6-methoxybenzoic acid from 2,3-difluoro-6-methoxybenzaldehyde.[5]

Experimental Protocol (Hypothetical):

  • Ortho-lithiation and Formylation: To a solution of 2,5-difluoroanisole in anhydrous THF at -78 °C, a solution of n-butyllithium is added dropwise. The reaction mixture is stirred for a specified time before the addition of anhydrous N,N-dimethylformamide (DMF). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.

  • Oxidation: The crude 3,6-difluoro-2-methoxybenzaldehyde is dissolved in a suitable solvent, and an oxidizing agent such as potassium permanganate or hydrogen peroxide in the presence of a base is added.[5] The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by acidification to precipitate the carboxylic acid. The solid is then collected by filtration, washed, and can be further purified by recrystallization.

Diagram 1: Proposed Synthesis of this compound via Oxidation

G start 2,5-Difluoroanisole intermediate1 3,6-Difluoro-2-methoxybenzaldehyde start->intermediate1 1. n-BuLi, THF, -78°C 2. DMF end_product This compound intermediate1->end_product Oxidation (e.g., KMnO4)

Caption: A plausible synthetic route to this compound.

Pathway B: Diazotization and Methylation of an Anthranilic Acid Derivative

Another established method for introducing a methoxy group onto an aromatic ring involves the diazotization of an amino group, followed by hydrolysis to a hydroxyl group, and subsequent methylation. This route could be advantageous if the corresponding substituted anthranilic acid is readily available. A similar approach has been used for the synthesis of 2-methoxy-3,6-dichlorobenzoic acid.[6]

Experimental Protocol (Hypothetical):

  • Diazotization and Hydrolysis: 2-Amino-3,6-difluorobenzoic acid is dissolved in an acidic aqueous solution and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise to form the diazonium salt. The reaction mixture is then gently warmed to hydrolyze the diazonium salt to the corresponding hydroxyl group, yielding 3,6-difluoro-2-hydroxybenzoic acid.

  • Methylation: The resulting hydroxybenzoic acid is then methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone).

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is acidified to precipitate the product. The crude product can be purified by recrystallization from a suitable solvent system.

Analytical Characterization

A comprehensive analysis using various spectroscopic techniques is essential to confirm the identity and purity of this compound.

Table 2: Predicted and Expected Spectroscopic Data
TechniquePredicted/Expected Data
¹H NMR Aromatic protons will exhibit complex splitting patterns due to H-F and H-H coupling. A singlet corresponding to the methoxy group protons is expected around 3.8-4.0 ppm.
¹³C NMR The spectrum will show distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and methoxy substituents. The carboxylic acid carbon will appear downfield.
¹⁹F NMR Two distinct signals are expected for the two non-equivalent fluorine atoms, with chemical shifts characteristic of fluorine atoms on a benzene ring.
FT-IR Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O stretches of the methoxy and carboxylic acid groups, and C-F stretches.
Mass Spectrometry Predicted m/z for [M+H]⁺ is 189.03578 and for [M-H]⁻ is 187.02122.[7]

Reactivity and Applications in Synthesis

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its carboxylic acid group and the influence of the fluoro and methoxy substituents on the aromatic ring.

The carboxylic acid moiety can undergo standard transformations such as:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst.

  • Amide formation: Reaction with amines, often activated by coupling agents.

  • Reduction: Conversion to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.

  • Conversion to acid chloride: Reaction with thionyl chloride or oxalyl chloride to form the more reactive acid chloride, which can then be used in Friedel-Crafts acylations and other reactions.[8]

The fluorine and methoxy groups on the aromatic ring direct further electrophilic aromatic substitution and can participate in nucleophilic aromatic substitution reactions under specific conditions.

Applications in Drug Discovery and Agrochemicals

Fluorinated organic molecules are of great interest in medicinal chemistry and agrochemical research due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[9] this compound serves as a key intermediate in the synthesis of more complex and biologically active molecules. For instance, similar fluorinated benzoic acids are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The structural motif of this compound is found in various patented molecules with potential pharmaceutical applications.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for structurally similar compounds should be strictly followed.

Hazard Identification (based on similar compounds):

  • Causes skin irritation.[10][11][12]

  • Causes serious eye irritation.[10][11][12]

  • May cause respiratory irritation.[10][12]

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.[1][4]

  • A storage temperature of -20°C is recommended for long-term stability.[1][4]

Diagram 2: Laboratory Safety Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep1 Consult SDS of similar compounds prep2 Wear appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Work in a fume hood prep2->handle1 handle2 Avoid dust inhalation handle1->handle2 handle3 Weigh carefully handle2->handle3 store1 Store at -20°C in a tightly sealed container handle3->store1 dispose1 Dispose of as chemical waste according to regulations store1->dispose1

Caption: Recommended safety workflow for handling substituted benzoic acids.

Purification and Analysis

Purification of the final product is crucial to meet the stringent requirements of the pharmaceutical and agrochemical industries.

Purification:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds like benzoic acids. A suitable solvent system must be identified in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Sublimation: For compounds with a suitable vapor pressure, sublimation can be an effective purification technique.

Analysis:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of the compound and for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and purity assessment.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the identity of the compound.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its unique substitution pattern offers opportunities for the design of molecules with tailored biological activities. While detailed synthetic and spectroscopic data in the public literature is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in various fields of chemical science.

References

An In-depth Technical Guide to 3,6-Difluoro-2-methoxybenzoic Acid: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This whitepaper provides a comprehensive technical overview of 3,6-difluoro-2-methoxybenzoic acid, a key building block in medicinal chemistry. We will delve into its unique molecular structure, the strategic rationale for its use in drug design, and provide a detailed synthetic protocol and characterization data. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the advantageous properties of fluorinated aromatic compounds.

The Strategic Advantage of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorine, being the most electronegative element, imparts unique properties to organic molecules.[2] Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a bioisostere for hydrogen, while its high electronegativity significantly alters the electronic properties of the molecule.[2]

Key advantages of incorporating fluorine include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased drug half-life and improved bioavailability.[2][3]

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.[4]

  • Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, acidity (pKa), and membrane permeability, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[1][4] The introduction of fluorine can reduce the basicity of nearby functional groups, which can improve cell membrane permeation.[2]

  • Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation for optimal target engagement.[1]

Approximately 20% of recently developed pharmaceuticals are fluoro-pharmaceuticals, highlighting the significant impact of this element in modern drug discovery.[3] Notable examples of fluorinated drugs include the antibiotic ciprofloxacin, the antidepressant fluoxetine, and the anti-inflammatory dexamethasone.[3]

Molecular Structure and Properties of this compound

This compound is a polysubstituted aromatic carboxylic acid with the molecular formula C₈H₆F₂O₃.[5] Its structure is characterized by a benzoic acid core with two fluorine atoms and a methoxy group attached to the benzene ring.

Key Structural Features:

  • Ortho-Methoxy Group: The methoxy group at the 2-position is a strong directing group in electrophilic aromatic substitution and can also influence the acidity of the carboxylic acid.

  • Fluorine Atoms at Positions 3 and 6: The two fluorine atoms have a profound impact on the electronic and conformational properties of the molecule. Their strong electron-withdrawing nature influences the charge distribution across the aromatic ring and the acidity of the carboxylic acid proton.

  • Intramolecular Interactions: The spatial arrangement of the substituents allows for potential intramolecular hydrogen bonding between the carboxylic acid proton and the oxygen of the methoxy group, which can influence the molecule's conformation and reactivity.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 887267-03-0[5][6]
Molecular Formula C₈H₆F₂O₃[5]
Molecular Weight 188.13 g/mol [5]
Melting Point 82-83 °C[7]
Boiling Point (Predicted) 266.4±35.0 °C[7]
Density (Predicted) 1.399±0.06 g/cm³[7]
pKa (Predicted) 2.82±0.10[7]

Synthesis and Characterization

The synthesis of polysubstituted fluorinated aromatic compounds often requires strategic synthetic planning. A common and effective method for introducing substituents at specific positions on an aromatic ring is through directed ortho-lithiation.

Synthetic Protocol: Directed ortho-Lithiation

This protocol outlines a general approach for the synthesis of substituted benzoic acids, which can be adapted for this compound. The fluorine atom is a potent directing group for ortho-lithiation.[8]

Reaction Scheme:

A plausible synthetic route could involve the ortho-lithiation of a difluoromethoxybenzene precursor followed by carboxylation.

Synthetic_Pathway reactant 1,4-Difluoro-2-methoxybenzene intermediate Lithiated Intermediate reactant->intermediate 1. s-BuLi, THF, -78 °C product This compound intermediate->product 2. CO2 3. H3O+

Caption: A potential synthetic workflow for this compound.

Step-by-Step Methodology:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the starting material, 1,4-difluoro-2-methoxybenzene, and anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of sec-butyllithium (s-BuLi) in cyclohexane is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The use of strong alkyllithium bases at very low temperatures is crucial for successful lithiation and to avoid side reactions.[9]

  • Carboxylation: Gaseous carbon dioxide (CO₂), dried by passing through a sulfuric acid trap, is bubbled through the reaction mixture for 1-2 hours. Alternatively, the mixture can be poured over crushed dry ice.

  • Workup: The reaction is quenched by the slow addition of water. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 2, leading to the precipitation of the carboxylic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Low Temperature: The ortho-lithiation is performed at -78 °C to control the reactivity of the organolithium reagent and to prevent unwanted side reactions, such as decomposition of the lithiated intermediate.[10]

  • Choice of Base: sec-Butyllithium is a strong, non-nucleophilic base that is effective for the deprotonation of aromatic C-H bonds. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are also commonly used for such transformations.[8]

Spectroscopic Characterization

The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine and methoxy substituents. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds and will show signals corresponding to the two non-equivalent fluorine atoms.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-F stretching vibrations.

Applications in Drug Discovery and Development

This compound and its derivatives are valuable building blocks for the synthesis of a wide range of biologically active molecules.[11][12] The specific substitution pattern of this molecule makes it an attractive starting material for the development of novel therapeutics.

The presence of multiple functional groups allows for diverse chemical modifications.[13] For instance, the carboxylic acid can be converted to an amide, ester, or other functional groups, while the aromatic ring can undergo further substitution reactions.

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its unique structural and electronic properties, conferred by the presence of two fluorine atoms and a methoxy group, make it a valuable building block for the synthesis of novel drug candidates with improved pharmacological profiles. The synthetic methodologies and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists working in drug discovery and development to effectively utilize this versatile compound.

References

An In-depth Technical Guide to the Synthesis of 3,6-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,6-Difluoro-2-methoxybenzoic acid is a highly functionalized aromatic compound with significant potential as a key building block in the development of novel pharmaceuticals and agrochemicals. The specific arrangement of its substituents—two fluorine atoms, a methoxy group, and a carboxylic acid—offers a unique scaffold for medicinal chemists and material scientists. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the methoxy and carboxylic acid groups provide versatile handles for further chemical modifications. This guide provides a detailed exploration of plausible and efficient synthetic pathways to this valuable compound, intended for researchers, scientists, and professionals in drug development.

Two primary synthetic strategies are presented herein: a direct approach via directed ortho-lithiation and a multi-step route employing a Sandmeyer reaction . Each pathway is discussed in detail, including retrosynthetic analysis, step-by-step experimental protocols, mechanistic insights, and safety considerations.

Pathway 1: Directed ortho-Lithiation of 2,5-Difluoroanisole

This pathway represents a highly convergent and efficient approach, capitalizing on the powerful tool of directed ortho-metalation (DoM). The methoxy group in the commercially available starting material, 2,5-difluoroanisole, acts as a directing group, facilitating the regioselective deprotonation at the adjacent C6 position. Subsequent carboxylation of the resulting aryllithium intermediate yields the target molecule.

Retrosynthetic Analysis

Retrosynthesis_Ortho_Lithiation target This compound intermediate1 Aryllithium Intermediate target->intermediate1 Carboxylation (CO2) starting_material 2,5-Difluoroanisole intermediate1->starting_material Directed ortho-Lithiation (n-BuLi)

Caption: Retrosynthetic analysis of this compound via directed ortho-lithiation.

Experimental Protocol

Step 1: Directed ortho-Lithiation and Carboxylation of 2,5-Difluoroanisole

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Addition of Starting Material: To the cooled THF, add 2,5-difluoroanisole (10.0 g, 69.4 mmol).

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 47.7 mL, 76.3 mmol, 1.1 equiv) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, stir the resulting solution at -78 °C for 2 hours.

  • Carboxylation: Crush dry ice into small pieces and add it in excess to the reaction mixture in several portions, ensuring the temperature remains below -60 °C. A vigorous reaction with gas evolution will be observed.

  • Work-up: Allow the reaction mixture to slowly warm to room temperature overnight. Quench the reaction by the slow addition of 1 M hydrochloric acid (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Mechanism and Scientific Rationale

The success of this pathway hinges on the principle of directed ortho-metalation.[1][2] The methoxy group (-OCH₃) on the anisole ring is a potent directing metalating group (DMG). The lone pair of electrons on the oxygen atom coordinates with the Lewis acidic lithium ion of the n-butyllithium, bringing the butyl anion in close proximity to the ortho-protons. This proximity effect dramatically increases the kinetic acidity of the ortho-protons, leading to regioselective deprotonation at the C6 position, which is sterically more accessible than the C2 position.

The subsequent carboxylation with solid carbon dioxide (dry ice) is a standard and efficient method for converting organolithium reagents into carboxylic acids. The highly nucleophilic aryllithium attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. Acidic work-up then protonates the carboxylate to yield the final benzoic acid derivative.

Ortho_Lithiation_Mechanism cluster_0 Directed ortho-Lithiation cluster_1 Carboxylation 2,5-Difluoroanisole 2,5-Difluoroanisole Coordination Complex Coordination Complex 2,5-Difluoroanisole->Coordination Complex + n-BuLi Aryllithium Intermediate Aryllithium Intermediate Coordination Complex->Aryllithium Intermediate Deprotonation Lithium Carboxylate Lithium Carboxylate Aryllithium Intermediate->Lithium Carboxylate + CO2 This compound This compound Lithium Carboxylate->this compound + H+ (Work-up)

Caption: Mechanism of directed ortho-lithiation and carboxylation.

Pathway 2: Multi-step Synthesis via Sandmeyer Reaction

This alternative pathway offers a classic organic chemistry approach, starting from the commercially available 2,5-difluoroaniline. This route involves the transformation of the amino group into a nitrile via a Sandmeyer reaction, followed by the introduction of the methoxy group and subsequent hydrolysis of the nitrile to the carboxylic acid.

Retrosynthetic Analysis

Retrosynthesis_Sandmeyer target This compound intermediate1 3,6-Difluoro-2-methoxybenzonitrile target->intermediate1 Hydrolysis intermediate2 Diazonium Salt of 3,6-Difluoro-2-methoxyaniline intermediate1->intermediate2 Sandmeyer Cyanation intermediate3 3,6-Difluoro-2-methoxyaniline intermediate2->intermediate3 Diazotization intermediate4 Activated Precursor intermediate3->intermediate4 Methoxylation starting_material 2,5-Difluoroaniline intermediate4->starting_material Activation

Caption: Retrosynthetic analysis for the Sandmeyer reaction pathway.

Experimental Protocol

Step 1: Synthesis of 3,6-Difluoro-2-methoxyaniline

Step 2: Diazotization of 3,6-Difluoro-2-methoxyaniline

  • Preparation: In a beaker, dissolve 3,6-difluoro-2-methoxyaniline (10.0 g, 62.8 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (4.5 g, 65.2 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for an additional 30 minutes at this temperature.

Step 3: Sandmeyer Cyanation

  • Catalyst Preparation: In a separate flask, dissolve copper(I) cyanide (6.2 g, 69.1 mmol) in a solution of sodium cyanide (7.4 g, 151 mmol) in water (30 mL) at 60-70 °C. Cool the solution to room temperature.

  • Cyanation Reaction: Slowly add the cold diazonium salt solution to the cuprous cyanide solution with stirring. An exothermic reaction with the evolution of nitrogen gas will occur. After the addition is complete, heat the mixture to 50-60 °C for 30 minutes.

  • Work-up and Isolation: Cool the reaction mixture and extract with toluene. Wash the organic layer with sodium hydroxide solution and then with water. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain crude 3,6-difluoro-2-methoxybenzonitrile.

Step 4: Hydrolysis of 3,6-Difluoro-2-methoxybenzonitrile

  • Hydrolysis: To the crude 3,6-difluoro-2-methoxybenzonitrile, add a mixture of concentrated sulfuric acid (50 mL) and water (50 mL). Heat the mixture under reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).

  • Isolation: Cool the reaction mixture and pour it onto crushed ice. The solid precipitate is collected by filtration, washed with cold water, and dried.

  • Purification: The crude this compound can be purified by recrystallization.

Mechanism and Scientific Rationale

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of aryl amines to a wide variety of functional groups.[3][4] The reaction proceeds via the formation of an aryl diazonium salt, which is a versatile intermediate. In the cyanation step, the diazonium salt undergoes a copper(I)-catalyzed radical-nucleophilic aromatic substitution. The copper(I) acts as a single-electron transfer agent, reducing the diazonium salt to an aryl radical with the loss of nitrogen gas. This radical then reacts with the cyanide complex of copper to form the benzonitrile and regenerate the copper(I) catalyst.

The final step is the hydrolysis of the nitrile to a carboxylic acid.[5][6] This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, as described here, involves the protonation of the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonium sulfate.

Sandmeyer_Pathway_Workflow A 2,5-Difluoroaniline B Intermediate Amine A->B Multi-step (e.g., Nitration, Methoxylation, Reduction) C Diazonium Salt B->C Diazotization (NaNO2, HCl) D 3,6-Difluoro-2-methoxybenzonitrile C->D Sandmeyer Cyanation (CuCN) E This compound D->E Hydrolysis (H2SO4, H2O)

Caption: Workflow for the Sandmeyer reaction pathway.

Comparison of Synthetic Pathways

FeaturePathway 1: Directed ortho-LithiationPathway 2: Sandmeyer Reaction
Starting Material 2,5-Difluoroanisole (commercially available)2,5-Difluoroaniline (commercially available)
Number of Steps 1 (one-pot)4+
Reagents n-Butyllithium, Dry IceSodium nitrite, Copper(I) cyanide, Sulfuric acid
Yield (Anticipated) Good to ExcellentModerate (cumulative over several steps)
Scalability Feasible, but requires careful handling of pyrophoric n-BuLiWell-established for industrial scale
Safety Concerns Pyrophoric and moisture-sensitive reagents (n-BuLi)Toxic cyanide salts, potentially unstable diazonium intermediates

Safety and Handling

Both synthetic pathways involve hazardous materials and require appropriate safety precautions.

  • Directed ortho-Lithiation: n-Butyllithium is pyrophoric and reacts violently with water. All reactions involving n-BuLi must be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.[4]

  • Sandmeyer Reaction: Cyanide salts are highly toxic.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate engineering controls should be in place. Diazonium salts can be explosive when isolated in a dry state; therefore, they are typically generated and used in situ in solution.

Conclusion

This guide has detailed two robust synthetic pathways for the preparation of this compound. The directed ortho-lithiation of 2,5-difluoroanisole offers a concise and high-yielding route, making it an attractive option for laboratory-scale synthesis. For larger-scale production, the multi-step Sandmeyer reaction pathway, while longer, utilizes more traditional and potentially more scalable chemical transformations. The choice of pathway will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, and expertise in handling the respective hazardous reagents.

References

An In-Depth Technical Guide to the Safe Handling of 3,6-Difluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,6-Difluoro-2-methoxybenzoic acid is a fluorinated aromatic compound utilized in medicinal chemistry and materials science. As with many specialized reagents, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring personnel safety and experimental integrity. This guide provides a detailed examination of the known hazards associated with this compound and outlines field-proven methodologies for its safe handling, storage, and disposal. The protocols described herein are designed to create a self-validating system of safety, emphasizing the causality behind each procedural step to empower researchers with the knowledge to manage risk effectively.

Section 1: Chemical and Physical Properties

A foundational element of safe handling is the understanding of a substance's physical and chemical identity. This data informs storage conditions, predicts potential reactivity, and aids in the development of emergency response plans.

PropertyValueSource
CAS Number 887267-03-0[1]
Molecular Formula C₈H₆F₂O₃[1]
Molecular Weight 188.13 g/mol [1]
Appearance Solid (form may vary)N/A
Melting Point 82-83 °C[2]
Boiling Point 266.4±35.0 °C (Predicted)[2]
Density 1.399±0.06 g/cm³ (Predicted)[2]
pKa 2.82±0.10 (Predicted)[2]

Section 2: Hazard Identification and GHS Classification

This compound and structurally similar compounds are classified under the Globally Harmonized System (GHS) as irritants.[3][4] The primary hazards are associated with direct contact and inhalation.

GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

The signal word associated with these classifications is "Warning" .[3]

Core Logic of Hazard Management

The causality of safe laboratory practice follows a logical progression. The potential for irritation (the hazard) necessitates a proactive strategy to prevent contact (the control). This workflow is essential for creating a self-validating safety system.

A Identify Hazard (Skin/Eye/Respiratory Irritant) B Assess Risk (Exposure potential during weighing, transfer, reaction) A->B leads to C Implement Controls (Engineering, PPE, Administrative) B->C requires D Execute Work & Monitor (Follow protocols, observe for issues) C->D enables E Review & Refine (Post-procedure cleanup, waste disposal, process improvement) D->E necessitates E->A informs future

Caption: Hazard Assessment and Control Workflow.

Section 3: Exposure Controls and Personal Protection

Preventing exposure is the primary goal. This is achieved through a multi-layered approach known as the "Hierarchy of Controls," which prioritizes engineering solutions over personal protective equipment.

3.1 Engineering Controls: The First Line of Defense

The most effective way to prevent exposure is to physically remove the hazard from the breathing zone of the researcher.

  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust, as well as handling of its solutions, must be performed inside a certified chemical fume hood.[5] This is non-negotiable. The containment provided by the fume hood is critical to prevent the inhalation of fine particulates, which can cause respiratory irritation.[3][4]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[3] Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[3][5]

3.2 Personal Protective Equipment (PPE): The Essential Barrier

PPE is required for all personnel handling the compound, even when using engineering controls.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3][6] Standard safety glasses do not provide adequate protection.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5] Inspect gloves for tears or pinholes before each use. Contaminated gloves must be removed promptly using the proper technique and disposed of as hazardous waste.[5]

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[3] Closed-toe shoes are required at all times in the laboratory.[5]

cluster_0 Hierarchy of Controls A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) C Administrative Controls (e.g., SOPs, Training) D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective)

Caption: Hierarchy of Controls for Chemical Safety.

Section 4: Safe Handling and Storage Protocols

Adherence to standardized protocols minimizes the risk of accidental exposure and maintains the integrity of the chemical.

4.1 Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents). Don the required PPE.[5]

  • Weighing and Transfer: Perform all weighing and transfer operations on a disposable mat inside the fume hood to contain any spills.[5] Handle the solid gently to avoid generating dust.[3]

  • Dissolution: If preparing a solution, add the solid this compound to the solvent slowly and with stirring to prevent splashing.[5]

  • Post-Handling: After use, securely seal the primary container.[7]

  • Decontamination: Wipe down the work surface and any equipment used. Dispose of all contaminated disposable materials (e.g., weigh boats, wipes, gloves) in a designated hazardous waste container.[5]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]

4.2 Storage Requirements

Proper storage is crucial for maintaining chemical stability and preventing accidental release.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][6] Some suppliers recommend storage at -20°C or 2-8°C for long-term stability.[1][2] Always follow the storage temperature specified by the manufacturer.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[3][6]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.[7]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

5.1 First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[3]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[3][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3][8]
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.[9]

5.2 Spill Response Protocol

For small laboratory spills:

  • Evacuate & Alert: Alert personnel in the immediate area and restrict access.

  • Assess: Ensure you have the correct PPE and spill cleanup materials before proceeding.

  • Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.[3]

  • Collect: Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

A Spill Occurs B Alert & Evacuate Immediate Area A->B C Don Appropriate PPE B->C D Contain Spill (Use inert absorbent) C->D E Collect Material (Avoid creating dust) D->E F Place in Labeled Hazardous Waste Container E->F G Decontaminate Area F->G H Dispose of Waste & PPE (Follow Regulations) G->H

Caption: Small Laboratory Spill Response Workflow.

5.3 Fire Fighting Measures

  • Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[3][10]

  • Hazards: Thermal decomposition may produce hazardous gases such as carbon oxides and hydrogen fluoride.[3]

  • Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

Section 6: Stability and Reactivity

  • Stability: The compound is stable under recommended storage and handling conditions.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides and hydrogen fluoride.[3]

Section 7: Disposal Considerations

All waste materials, including the chemical itself, contaminated absorbents, and empty containers, must be treated as hazardous waste.

  • Procedure: Dispose of contents and containers in accordance with all local, regional, and national regulations.[5][9] It is recommended to use a licensed professional waste disposal service.[5]

  • Containers: Do not reuse empty containers. They should be disposed of in the same manner as the unused product.[5][9]

References

An In-depth Technical Guide to 3,6-Difluoro-2-methoxybenzoic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,6-difluoro-2-methoxybenzoic acid, its derivatives, and analogs, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the synthesis, characterization, and medicinal chemistry applications of this important scaffold, underpinned by field-proven insights and authoritative references.

Introduction: The Strategic Value of Fluorination in Benzoic Acid Scaffolds

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When incorporated into a benzoic acid framework, these effects can be particularly advantageous, leading to enhanced metabolic stability, increased binding affinity for biological targets, and improved membrane permeability.[1]

The this compound scaffold presents a particularly interesting substitution pattern. The ortho-methoxy group can act as a powerful directing group in synthesis and can participate in hydrogen bonding with target proteins. The two fluorine atoms provide significant electronic modulation of the aromatic ring and can block sites of metabolism. This strategic arrangement of functional groups makes this scaffold a valuable starting point for the design of novel therapeutics across various disease areas.

Synthesis of the Core Scaffold: this compound

The synthesis of polysubstituted benzoic acids can be challenging, often requiring multi-step sequences. A highly effective and regioselective method for the synthesis of this compound is through the directed ortho-metalation (DoM) of 2,5-difluoroanisole, followed by carboxylation.

Rationale for the Synthetic Approach

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[2][3][4][5] The methoxy group in 2,5-difluoroanisole acts as a directed metalation group (DMG), coordinating to an organolithium base (such as n-butyllithium or sec-butyllithium) and directing the deprotonation to the adjacent ortho position (C6). The fluorine atom at the 5-position further acidifies the C6 proton, facilitating the lithiation at this site. Subsequent quenching of the resulting aryllithium intermediate with carbon dioxide (in the form of dry ice) introduces the carboxylic acid group, yielding the desired product.

An alternative approach that can be considered for related structures involves the oxidation of a corresponding benzaldehyde. For instance, 2,3-difluoro-6-methoxybenzoic acid can be prepared by the oxidation of 2,3-difluoro-6-methoxybenzaldehyde using potassium hydroxide and hydrogen peroxide.[6] This method, however, is contingent on the availability of the starting aldehyde.

Experimental Workflow: Directed ortho-Metalation and Carboxylation

G cluster_prep Reaction Setup cluster_lithiation Directed ortho-Metalation cluster_carboxylation Carboxylation cluster_workup Work-up and Purification start Dissolve 2,5-difluoroanisole in anhydrous THF cool Cool to -78 °C (Dry ice/acetone bath) start->cool add_buli Slowly add n-BuLi cool->add_buli stir_lithiation Stir at -78 °C for 1-2 h add_buli->stir_lithiation add_co2 Quench with excess dry ice (CO2) stir_lithiation->add_co2 warm Allow to warm to room temperature add_co2->warm quench Quench with H2O warm->quench extract Acidify with HCl and extract with EtOAc quench->extract purify Purify by column chromatography or recrystallization extract->purify end Obtain this compound purify->end

Synthetic workflow for this compound.
Detailed Experimental Protocol

Materials:

  • 2,5-Difluoroanisole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,5-difluoroanisole (1.0 eq). Dissolve it in anhydrous THF (approximately 0.2-0.5 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium intermediate may result in a color change.

  • Carboxylation: Carefully add an excess of crushed dry ice to the reaction mixture in small portions. The temperature will rise but should be kept low initially.

  • Warming: Once the addition of dry ice is complete, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

  • Work-up: Quench the reaction by slowly adding water. Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization of this compound

Accurate characterization of the synthesized core molecule is crucial for its use in further derivatization and biological screening. The following table summarizes the expected spectroscopic data.

Technique Expected Data
¹H NMR Signals corresponding to the methoxy protons (singlet, ~3.9 ppm) and two aromatic protons (doublets of doublets, in the aromatic region). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Resonances for the carbonyl carbon (~165-170 ppm), the methoxy carbon (~60 ppm), and the aromatic carbons. The carbons attached to fluorine will show characteristic C-F coupling.
IR A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F stretching bands (~1100-1300 cm⁻¹).
Mass Spec. The molecular ion peak corresponding to the exact mass of C₈H₆F₂O₃.

Medicinal Chemistry Applications: Derivatives and Analogs

The this compound scaffold is a versatile starting point for the synthesis of a wide range of derivatives with potential therapeutic applications. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, allowing for the exploration of diverse chemical space.

Amide Derivatives as Phosphodiesterase-4 (PDE4) Inhibitors

One of the most promising applications for derivatives of this scaffold is in the development of phosphodiesterase-4 (PDE4) inhibitors.[7][8][9][10][11] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. This mechanism is particularly relevant for the treatment of inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[7][8]

G cluster_cell Inflammatory Cell cluster_drug Drug Action ProInflammatory_Stimuli Pro-inflammatory Stimuli AC Adenylate Cyclase ProInflammatory_Stimuli->AC cAMP cAMP AC->cAMP converts ATP ATP PDE4 PDE4 cAMP->PDE4 degraded by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP Inflammation_Suppression Suppression of Pro-inflammatory Cytokines PKA->Inflammation_Suppression leads to Drug 3,6-Difluoro-2-methoxy- benzamide Derivative Drug->PDE4 inhibits

Mechanism of action of PDE4 inhibitors.
Synthesis of Amide Derivatives

The synthesis of amide derivatives from this compound is typically a straightforward process involving the activation of the carboxylic acid followed by reaction with a desired amine.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up and Purification start Dissolve this compound in a suitable solvent (e.g., DMF, DCM) add_coupling Add a coupling agent (e.g., HATU, HOBt/EDC) start->add_coupling add_amine Add the desired amine add_coupling->add_amine stir_coupling Stir at room temperature add_amine->stir_coupling add_base Add a non-nucleophilic base (e.g., DIPEA) add_base->stir_coupling workup Aqueous work-up stir_coupling->workup purify Purify by column chromatography or recrystallization workup->purify end Obtain desired amide derivative purify->end

General workflow for the synthesis of amide derivatives.
Other Potential Applications

The versatility of the this compound scaffold extends beyond PDE4 inhibition. Its derivatives have the potential to be explored as:

  • Kinase Inhibitors: The scaffold can be incorporated into molecules targeting various kinases involved in cancer and other diseases.

  • Agrochemicals: The unique substitution pattern can be leveraged to develop novel herbicides and pesticides with improved efficacy and selectivity.

  • Enzyme Inhibitors: The scaffold can serve as a starting point for the design of inhibitors for a wide range of enzymes.

Conclusion

This compound is a highly valuable and versatile scaffold for modern drug discovery. Its synthesis, primarily through directed ortho-metalation, provides a reliable route to this important building block. The strategic placement of fluorine and methoxy substituents offers significant advantages in modulating the physicochemical and biological properties of its derivatives. The demonstrated potential of related structures as PDE4 inhibitors highlights a promising avenue for therapeutic development. Further exploration of the chemical space around this core structure is warranted and holds the potential to yield novel drug candidates for a variety of diseases.

References

Unlocking the Therapeutic Potential of 3,6-Difluoro-2-methoxybenzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven methodology for enhancing pharmacological properties. This guide delves into the scientific rationale and experimental pathways for exploring the biological activities of 3,6-Difluoro-2-methoxybenzoic acid, a compound of significant interest due to its unique structural features. While direct biological data for this specific molecule is nascent, this document provides a comprehensive framework for its investigation, drawing upon established principles of medicinal chemistry and the known activities of analogous fluorinated benzoic acid derivatives. We will explore its potential as an antimicrobial, anti-inflammatory, and enzyme-inhibiting agent, complete with detailed, actionable experimental protocols. This guide is intended to empower researchers, scientists, and drug development professionals to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Scientific Rationale for Investigating this compound

The benzoic acid moiety is a common scaffold in a multitude of biologically active compounds. The introduction of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and small atomic radius can alter lipophilicity, metabolic stability, and binding affinity to biological targets[1]. The presence of two fluorine atoms and a methoxy group on the benzoic acid ring of this compound suggests several potential avenues for biological activity.

The difluoro substitution pattern can create unique electronic and steric properties, potentially leading to enhanced interactions with enzyme active sites or cellular receptors. The methoxy group can also influence the molecule's polarity and hydrogen bonding capacity. Based on the known activities of structurally similar compounds, we can hypothesize that this compound may exhibit:

  • Antimicrobial Activity: Fluorinated benzoic acid derivatives have shown promise as antimicrobial agents[2][3]. The presence of fluorine can enhance cell membrane permeability and interfere with essential microbial metabolic pathways.

  • Anti-inflammatory Effects: Benzoic and salicylic acids are known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes[4]. Fluorination can potentially modulate this activity.

  • Enzyme Inhibition: The unique electronic nature of fluorinated compounds makes them attractive candidates for enzyme inhibitors, targeting a wide range of enzymes through various mechanisms like competitive or non-competitive inhibition[5][6].

This guide will provide the foundational knowledge and detailed experimental workflows to systematically investigate these potential biological activities.

Synthesis of this compound: A Plausible Synthetic Route

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,6-Difluoro-2-methoxybenzaldehyde

  • Potassium hydroxide (KOH)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Dichloromethane (DCM)

  • Ethyl acetate (EA)

  • Petroleum ether (PE)

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,6-Difluoro-2-methoxybenzaldehyde in an aqueous solution of potassium hydroxide.

  • Oxidation: Slowly add hydrogen peroxide to the solution. The reaction is exothermic and should be controlled. Heat the mixture to approximately 70°C for two hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Extract with dichloromethane to remove any unreacted aldehyde or organic impurities.

    • Cool the aqueous phase to 0°C in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of 2, which will precipitate the carboxylic acid.

  • Extraction and Purification:

    • Extract the aqueous phase multiple times with ethyl acetate.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallization: Dissolve the crude solid in a minimal amount of a DCM/EA mixture and add petroleum ether until precipitation occurs. Repeat this process several times to obtain the purified this compound.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow start 3,6-Difluoro-2-methoxybenzaldehyde reagents KOH, H₂O₂ 70°C, 2h oxidation Oxidation reagents->oxidation workup Acidification with HCl oxidation->workup extraction Extraction with Ethyl Acetate workup->extraction purification Recrystallization extraction->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Investigating the Antimicrobial Potential

The increasing threat of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Fluorinated benzoic acids have demonstrated inhibitory activity against various microbes[2]. The following protocols outline a systematic approach to screen this compound for antimicrobial properties.

Initial Screening: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is an excellent first-line screening tool[8][9].

Experimental Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Disk Application: Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

  • Controls: Use a solvent-only disc as a negative control and a disc with a known antibiotic/antifungal as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Data Analysis: Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

Diagram of the Disk Diffusion Assay Workflow:

Disk_Diffusion_Workflow start Prepare Microbial Inoculum inoculate Inoculate Agar Plate start->inoculate discs Apply Compound-Impregnated Discs inoculate->discs incubate Incubate discs->incubate measure Measure Zone of Inhibition incubate->measure result Antimicrobial Activity Assessment measure->result

Caption: Workflow for the agar disk diffusion antimicrobial assay.

Quantitative Analysis: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

To quantify the antimicrobial potency, the Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of the compound that inhibits the visible growth of a microorganism[9][10].

Experimental Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add a standardized microbial suspension to each well.

  • Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a known antibiotic/antifungal.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Table 1: Hypothetical MIC Data for this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa>128
Candida albicans64

Exploring Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Benzoic acid derivatives can exert anti-inflammatory effects, and fluorination may enhance this activity[11][12]. In vitro assays can provide initial evidence of these properties.

Inhibition of Protein Denaturation Assay

Denaturation of proteins is a hallmark of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation[13][14].

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) solution and this compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.

  • Measurement: After cooling, measure the turbidity of the solutions at 660 nm.

  • Control: Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

Cyclooxygenase (COX) Inhibition Assay

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes. This assay determines if this compound can inhibit COX-1 and/or COX-2.

Experimental Protocol:

  • Enzyme and Substrate: Use commercially available COX-1 and COX-2 enzyme kits. The substrate is typically arachidonic acid.

  • Incubation: Incubate the enzyme with this compound at various concentrations before adding the substrate.

  • Detection: The product of the COX reaction (e.g., prostaglandin E2) is measured using an enzyme immunoassay (EIA) or a colorimetric method.

  • Controls: Include a no-inhibitor control and a known COX inhibitor (e.g., indomethacin) as a positive control.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

Diagram of the COX Inhibition Assay Workflow:

COX_Inhibition_Workflow start Prepare COX Enzyme and Inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor start->pre_incubate add_substrate Add Arachidonic Acid pre_incubate->add_substrate incubate Incubate add_substrate->incubate measure Measure Prostaglandin Production incubate->measure result Determine IC₅₀ Value measure->result

Caption: Workflow for the in vitro cyclooxygenase (COX) inhibition assay.

Investigating Enzyme Inhibition and Efflux Pump Modulation

The structural features of this compound make it a candidate for inhibiting various enzymes or modulating the activity of bacterial efflux pumps, which are key mechanisms of antibiotic resistance.

General Enzyme Inhibition Screening

The compound can be screened against a panel of therapeutically relevant enzymes (e.g., kinases, proteases, phosphatases) using commercially available assay kits. The general principle involves incubating the enzyme with the compound and a specific substrate, followed by the detection of product formation.

Bacterial Efflux Pump Inhibition Assay

Efflux pump inhibitors (EPIs) can restore the efficacy of antibiotics against resistant bacteria[15][16]. A common method to screen for EPI activity is the ethidium bromide accumulation assay.

Experimental Protocol:

  • Bacterial Strain: Use a bacterial strain known to overexpress an efflux pump (e.g., Staphylococcus aureus with NorA overexpression).

  • Cell Preparation: Grow the bacteria to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the bacterial suspension, this compound at various concentrations, and ethidium bromide (a substrate of many efflux pumps).

  • Fluorescence Monitoring: Measure the fluorescence of ethidium bromide over time. Inhibition of the efflux pump will lead to an accumulation of ethidium bromide inside the cells, resulting in increased fluorescence.

  • Controls: Include a control with no inhibitor and a control with a known EPI (e.g., reserpine).

Diagram of the Efflux Pump Inhibition Assay Workflow:

EPI_Workflow start Prepare Bacterial Suspension incubate Incubate Cells with Compound and Ethidium Bromide start->incubate measure Monitor Fluorescence Over Time incubate->measure result Assess Efflux Pump Inhibition measure->result

Caption: Workflow for the ethidium bromide accumulation assay to screen for efflux pump inhibitors.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, framework for the investigation of the biological activities of this compound. The strategic incorporation of fluorine and a methoxy group onto the benzoic acid scaffold presents a compelling case for its potential as a novel antimicrobial, anti-inflammatory, or enzyme-inhibiting agent. The detailed protocols provided herein offer a clear and actionable path for researchers to systematically evaluate these possibilities.

Future research should focus on the execution of these in vitro assays to generate empirical data. Positive hits from these screens would then warrant further investigation, including mechanism of action studies, in vivo efficacy testing in animal models, and preliminary toxicological assessments. The journey from a promising molecule to a therapeutic agent is long and challenging, but the foundational work outlined in this guide provides a solid starting point for unlocking the full potential of this compound.

References

The Strategic Integration of 3,6-Difluoro-2-methoxybenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3][4] Among the repertoire of fluorinated building blocks, 3,6-Difluoro-2-methoxybenzoic acid has emerged as a particularly valuable synthon. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms ortho and meta to the carboxylic acid, and an ortho-methoxy group—presents a nuanced combination of steric and electronic effects that medicinal chemists can exploit to address specific challenges in drug design. This guide provides a comprehensive technical overview of the application of this compound, delving into its physicochemical rationale, synthetic utility, and its role in the generation of novel therapeutic agents, with a particular focus on the development of anti-fibrotic compounds.

Introduction: The Rationale for Fluorination and the Unique Profile of this compound

The use of fluorine in medicinal chemistry is a powerful strategy to enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][4] The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage.[5] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence intermolecular interactions at the target protein.[6]

This compound (CAS No: 887267-03-0) is a trifunctionalized aromatic building block that offers a sophisticated tool for molecular design.[7][8][9] The difluoro substitution pattern significantly impacts the electronic nature of the aromatic ring and the acidity of the carboxylic acid. The ortho-methoxy group introduces a steric component that can influence the conformation of the molecule and its derivatives, a phenomenon known as the "ortho effect." This effect can force the carboxyl group to twist out of the plane of the benzene ring, altering its resonance and, consequently, its reactivity and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 887267-03-0[7][8][9]
Molecular Formula C₈H₆F₂O₃[7][8][9]
Molecular Weight 188.13 g/mol [7][8][9]
Predicted XlogP 1.2[7]

Synthetic Utility: The Amide Coupling Reaction

The primary synthetic application of this compound in medicinal chemistry is its use as a carboxylic acid component in amide bond formation. The resulting 3,6-difluoro-2-methoxybenzamide core can be found in a variety of biologically active molecules. The amide coupling reaction is a robust and versatile transformation, with numerous established protocols.

General Workflow for Amide Coupling

The general workflow for the synthesis of an amide from a carboxylic acid and an amine involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Carboxylic_Acid This compound Activated_Intermediate O-acylisourea or Active Ester Intermediate Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent e.g., HATU, HOBt/EDC Amide_Product N-substituted-3,6-difluoro- 2-methoxybenzamide Activated_Intermediate->Amide_Product + Amine Amine Primary or Secondary Amine (e.g., 2-amino-5-methylpyridine)

Caption: Generalized workflow for amide bond formation.

Detailed Experimental Protocol: Synthesis of a Substituted Benzamide

The following protocol is a representative example of an amide coupling reaction using this compound and a substituted aminopyridine, based on standard literature procedures.[1][3][10]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., 2-amino-5-methylpyridine) (1.1 equiv)[2][4][11]

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equiv)[1][3][12][13]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and the amine (1.1 equiv).

  • Dissolve the starting materials in anhydrous DMF.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add HATU (1.2 equiv) to the cooled solution, followed by the dropwise addition of DIPEA (2.5 equiv).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-3,6-difluoro-2-methoxybenzamide.

Case Study: Application in the Development of Anti-Fibrotic Agents

A significant application of this compound is demonstrated in the patent literature for the synthesis of compounds with potential therapeutic utility in treating fibrotic diseases.[11] Fibrosis is characterized by the excessive deposition of extracellular matrix, leading to organ damage and dysfunction. The patent describes a series of N-substituted benzamides, where the 3,6-difluoro-2-methoxybenzoyl moiety serves as a key structural component.

Molecular Design and Structure-Activity Relationship (SAR)

The general structure disclosed in the patent involves the amide linkage of this compound with various substituted aminopyridines. The rationale behind this design is to combine the favorable properties imparted by the fluorinated benzoyl group with the diverse substitution patterns possible on the pyridine ring to optimize biological activity and pharmacokinetic parameters.

G Core 3,6-Difluoro-2-methoxybenzoyl Core Linker Amide Linker (-CONH-) Core->Linker Properties Modulation of: - Target Binding Affinity - Metabolic Stability - Solubility - Cell Permeability Core->Properties Pyridine Substituted Pyridine Ring Linker->Pyridine Linker->Properties Pyridine->Properties

Caption: Key structural components of the anti-fibrotic compounds.

While specific quantitative SAR data for compounds derived directly from this compound is not publicly available, studies on similar benzamide-based anti-fibrotic agents provide valuable insights. For instance, research on pirfenidone derivatives has shown that modifications to the benzamide portion can significantly impact anti-proliferative and anti-migratory activities against fibroblasts.[14][15] The substitution pattern on the aromatic rings influences the overall electronic and steric properties of the molecule, which in turn affects its interaction with the biological target and its metabolic fate.

Table 2: Representative Structure and Potential Biological Activity

Compound StructureR Group on PyridineTherapeutic Target (Proposed)Key Structural Contribution
e.g., Methyl, Alkoxy, HalogenTyrosine Kinases (e.g., PDGFR, FGFR)The 3,6-difluoro-2-methoxybenzoyl moiety is designed to occupy a specific binding pocket and contribute to the overall pharmacokinetic profile.

(Note: The specific compound structure and R group are illustrative and based on the general class of compounds described in the patent literature.[11])

Impact on Pharmacokinetic Properties

The incorporation of the 3,6-difluoro-2-methoxybenzoyl moiety is anticipated to favorably influence the pharmacokinetic profile of the resulting drug candidates.

  • Metabolic Stability: The two fluorine atoms are expected to block potential sites of oxidative metabolism on the benzene ring, thereby increasing the metabolic stability and half-life of the compound.[5]

  • Lipophilicity and Permeability: The overall lipophilicity of the molecule, a critical factor for cell membrane permeability and oral absorption, is modulated by the interplay of the fluorine and methoxy groups. While fluorine generally increases lipophilicity, the methoxy group can also participate in hydrogen bonding.

  • Oral Bioavailability: The enhanced metabolic stability and appropriate lipophilicity are key determinants for achieving good oral bioavailability. Studies on other substituted benzamides have demonstrated that careful tuning of these properties can lead to compounds with favorable pharmacokinetic profiles in animal models.[16][17]

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties provide a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The successful application of this synthon in the development of potential anti-fibrotic agents underscores its importance. As drug discovery programs continue to seek molecules with improved efficacy and safety profiles, the strategic use of well-designed, fluorinated building blocks like this compound will undoubtedly play a crucial role in the future of pharmaceutical innovation. Further exploration of its utility in other therapeutic areas is warranted, and the development of novel synthetic methodologies to access its derivatives will continue to be an area of active research.

References

3,6-Difluoro-2-methoxybenzoic Acid: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Difluoro-2-methoxybenzoic acid has emerged as a pivotal building block in contemporary organic synthesis, particularly within medicinal chemistry and materials science. Its unique trifecta of functional groups—a reactive carboxylic acid, a directing methoxy group, and two deactivating/activating fluorine atoms—provides a powerful platform for constructing complex molecular architectures with a high degree of control. This guide offers a comprehensive technical overview, delving into the compound's physicochemical properties, robust synthetic routes, predictable reactivity patterns, and strategic applications. By synthesizing theoretical principles with field-proven insights and detailed protocols, this document aims to empower researchers to harness the full potential of this versatile synthon.

The Strategic Imperative of Fluorinated Synthons

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond confer unique properties, including enhanced metabolic stability, increased binding affinity, and modulated lipophilicity. This compound is a prime exemplar of a fluorinated building block, offering a pre-packaged arrangement of functional groups that allows for multi-faceted synthetic manipulation. The electronic interplay between the electron-donating methoxy group and the powerfully electron-withdrawing fluorine atoms creates a nuanced reactivity profile on the aromatic ring, enabling selective transformations that would be challenging on a simpler scaffold.

Core Physicochemical & Spectroscopic Profile

A foundational understanding of a building block's properties is critical for successful experimental design and execution.

Table 1: Physicochemical Properties of this compound

PropertyValueData Source(s)
CAS Number 887267-03-0[1][2][3]
Molecular Formula C₈H₆F₂O₃[1][2][4][5]
Molecular Weight 188.13 g/mol [1][4][5][6]
Appearance White to off-white solid/powderGeneric Supplier Data
Melting Point Not consistently reported; varies by source-
Solubility Soluble in common organic solvents (e.g., THF, DMF, Acetone)General Chemical Knowledge
Storage Store at -20°C for long-term stability[1]

Note: Spectroscopic data (¹H, ¹³C, ¹⁹F NMR) should be acquired on the specific batch being used to confirm identity and purity, as shifts can vary slightly with solvent and concentration.

Synthesis: Accessing the Building Block

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and scale-up strategies. A common conceptual approach involves the selective functionalization of a polyfluorinated aromatic precursor. One plausible route begins with 1,2,3,5-tetrafluorobenzene.

synthesis_pathway cluster_synthesis Plausible Synthetic Route A 1,2,3,5-Tetrafluorobenzene B Regioselective Lithiation (LDA, THF, -78 °C) C Aryllithium Intermediate D Carboxylation (CO₂, then H₃O⁺) E 2,3,4,6-Tetrafluorobenzoic Acid F Regioselective SNAr (NaOMe, MeOH, heat) G 3,6-Difluoro-2-methoxy-4-aminobenzoic acid (Hypothetical Intermediate - further steps needed) H Final Product: This compound start 2,5-Difluoronitrobenzene step1 Nucleophilic Aromatic Substitution (NaOMe, MeOH) start->step1 intermediate1 1,4-Difluoro-2-methoxy-5-nitrobenzene step1->intermediate1 step2 Reduction of Nitro Group (e.g., Fe, NH₄Cl) intermediate1->step2 intermediate2 2,5-Difluoro-4-methoxyaniline step2->intermediate2 step3 Directed ortho-Metalation & Carboxylation (1. n-BuLi, 2. CO₂) intermediate2->step3 product This compound step3->product

Caption: A plausible synthetic pathway to the target molecule.

Core Protocol: Amide Coupling

The carboxylic acid is the most common handle for derivatization. The following is a robust, self-validating protocol for coupling with a generic primary amine.

Objective: To synthesize N-Alkyl-3,6-difluoro-2-methoxybenzamide.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (R-NH₂) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂), add this compound and dissolve it in anhydrous DMF.

  • Activation: Add HATU to the solution and stir for 5 minutes at room temperature. This forms the activated O-acylisourea ester, a crucial step for efficient coupling.

  • Amine Addition: Add the primary amine, followed by the dropwise addition of DIPEA. The base scavenges the HCl produced, driving the reaction to completion.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction is indicated by the consumption of the starting benzoic acid and the appearance of a new, typically less polar, product spot.

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reactivity & Strategic Applications

The synthetic utility of this compound stems from the predictable reactivity of its functional groups.

reactivity_map cluster_acid Carboxylic Acid Chemistry cluster_ring Aromatic Ring Chemistry main This compound amide Amide Formation (Coupling Agents) main->amide R-NH₂ ester Esterification (Fischer, etc.) main->ester R-OH, H⁺ acid_chloride Acid Chloride Formation (SOCl₂) main->acid_chloride dom Directed ortho-Metalation (DoM) (at C5 position) main->dom Strong Base (n-BuLi) snar Nucleophilic Aromatic Substitution (SNAr) main->snar Nucleophiles

Caption: Key reactivity pathways of the building block.

Amide Bond Formation: The Pharma Gateway

As detailed in the protocol above, the carboxylic acid is readily converted into amides. This is the most common application, as the benzamide moiety is a privileged scaffold in a vast number of approved drugs and clinical candidates. The fluorine atoms can enhance binding to target proteins through hydrogen bonding or dipole interactions and improve metabolic stability by blocking sites of oxidative metabolism.

Directed ortho-Metalation (DoM): Precision C-H Functionalization

Expertise & Causality: The methoxy group is a powerful Directed Metalation Group (DMG). In the presence of a strong base like n-butyllithium, it directs the deprotonation to the adjacent C5 position. The fluorine at C6 enhances the acidity of this proton, facilitating metalation. This generates a nucleophilic aryllithium species in situ, which can be trapped by a wide range of electrophiles (e.g., aldehydes, alkyl halides, CO₂), allowing for precise and regioselective installation of new substituents. This strategy is exceptionally powerful for building polysubstituted aromatic cores.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group activates the aromatic ring for SNAr.[7] This allows for the displacement of a fluorine atom by a suitable nucleophile (e.g., thiols, amines), providing another avenue for diversification. The choice of reaction conditions can often be tuned to favor substitution at a specific position.

Case Study: A Building Block in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted aromatic core that binds within the ATP pocket of the enzyme. This compound is an ideal starting point for such molecules. For instance, it is cited as an intermediate in the synthesis of novel therapeutic agents.[8] A typical workflow involves an initial amide coupling to introduce a key side chain, followed by further functionalization of the aromatic ring to optimize potency and pharmacokinetic properties.

Conclusion

This compound is a testament to the power of strategic design in synthetic chemistry. It is not merely a starting material but a sophisticated tool that provides chemists with multiple, orthogonal handles for molecular elaboration. Its well-defined reactivity, underpinned by the unique interplay of its fluoro, methoxy, and carboxyl groups, ensures its continued prominence in the discovery and development of new pharmaceuticals, agrochemicals, and functional materials.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 3,6-Difluoro-2-methoxybenzoic Acid in Amide Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental framework for the utilization of 3,6-Difluoro-2-methoxybenzoic acid as a key building block in synthetic chemistry, particularly for applications in drug discovery and development. The strategic incorporation of fluorine atoms and a methoxy group onto the phenyl ring offers a unique combination of steric and electronic properties that can significantly influence the pharmacokinetic and pharmacodynamic profiles of target molecules. This document details a robust, field-proven protocol for the synthesis of novel benzamides through an acyl chloride intermediate, a cornerstone transformation in medicinal chemistry. We will delve into the causality behind the procedural choices, provide a self-validating experimental system, and offer insights grounded in established chemical principles.

Introduction: The Strategic Advantage of Fluorinated Benzamide Scaffolds

This compound is a valuable scaffold for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). The strategic placement of two fluorine atoms on the aromatic ring can profoundly impact a molecule's properties. Fluorine, being the most electronegative element, can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The ortho methoxy group further modulates the electronic landscape and conformational preference of the molecule.

Amide bond formation is one of the most critical reactions in pharmaceutical development, as the amide functional group is prevalent in a vast number of biologically active compounds.[1][2] This guide focuses on a reliable two-step method for synthesizing amides from this compound: conversion to the highly reactive acyl chloride, followed by coupling with a desired amine. This approach is broadly applicable and ensures high conversion rates even with less nucleophilic amines.[3]

Physicochemical & Safety Data

A thorough understanding of the starting material is critical for safe and effective experimentation. The following table summarizes key properties and hazard information for this compound and its related reagents.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Hazards
This compoundC₈H₆F₂O₃188.13137-139Skin Irritant, Serious Eye Irritant, May cause respiratory irritation.[4][5]
Oxalyl ChlorideC₂Cl₂O₂126.93-12Acute Toxic, Severe Skin Burns and Eye Damage, Reacts violently with water.
Dichloromethane (DCM)CH₂Cl₂84.93-96.7Skin Irritant, Serious Eye Irritant, Carcinogen Suspect.
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24-50Flammable, Harmful if swallowed, Causes severe skin burns and eye damage.

Safety Directive: All manipulations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene), is mandatory.[6][7] Pay special attention when handling oxalyl chloride due to its high reactivity and toxicity.

Experimental Protocol: Amide Synthesis via Acyl Chloride Intermediate

This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended. The procedure is divided into two main stages: formation of the acyl chloride and the subsequent amide coupling.

Logical Workflow Diagram

The overall experimental process follows a logical two-stage sequence, ensuring the activation of the carboxylic acid before introducing the amine coupling partner.

G cluster_0 PART A: Acyl Chloride Formation cluster_1 PART B: Amide Coupling cluster_2 PART C: Workup & Purification A1 1. Dissolve Acid in DCM A2 2. Add Catalytic DMF A1->A2 A3 3. Cool to 0 °C A2->A3 A4 4. Add Oxalyl Chloride A3->A4 A5 5. Warm to RT & Stir A4->A5 A6 6. Concentrate in Vacuo A5->A6 B1 7. Dissolve Amine & Base in DCM B3 9. Add Acyl Chloride Solution A6->B3 Crude Acyl Chloride B2 8. Cool to 0 °C B1->B2 B4 10. Warm to RT & Stir C1 11. Quench & Wash B4->C1 Crude Product Mixture C2 12. Dry & Concentrate C1->C2 C3 13. Purify (Chromatography) C2->C3

Caption: Workflow for two-step amide synthesis.

Part A: Synthesis of 3,6-Difluoro-2-methoxybenzoyl chloride
  • Rationale: The carboxylic acid is converted to a more reactive acyl chloride. Oxalyl chloride is chosen as the reagent because its byproducts (CO, CO₂, HCl) are gaseous, simplifying the removal process post-reaction.[6] A catalytic amount of N,N-Dimethylformamide (DMF) is essential for the mechanism, forming the Vilsmeier reagent in situ, which is the active chlorinating agent.[8]

Step-by-Step Procedure:

  • Reaction Setup: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.88 g, 10.0 mmol).

  • Solvent & Catalyst: Under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM, 40 mL). Stir until the solid is fully dissolved. Add a catalytic amount of DMF (2-3 drops) via syringe.[8]

  • Cooling: Place the flask in an ice/water bath and stir the solution for 5-10 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Slowly add oxalyl chloride (1.2 eq, e.g., 1.05 mL, 12.0 mmol) dropwise via syringe over 10 minutes.

    • Observation: Vigorous gas evolution (CO, CO₂) will be observed. Ensure the addition is slow enough to control the effervescence. The reaction must be conducted in a fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

    • Checkpoint: The reaction is complete when gas evolution ceases and the solution is typically a clear, pale yellow.

  • Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride. The resulting crude 3,6-difluoro-2-methoxybenzoyl chloride (a yellow oil or low-melting solid) is typically used immediately in the next step without further purification.

Part B: Amide Coupling
  • Rationale: The highly electrophilic acyl chloride readily reacts with the nucleophilic amine to form the stable amide bond. A non-nucleophilic base, such as DIPEA or triethylamine (TEA), is added to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[7]

Step-by-Step Procedure:

  • Amine Solution: In a separate 250 mL round-bottom flask, dissolve the desired primary or secondary amine (1.1 eq, e.g., 11.0 mmol) and DIPEA (2.0 eq, e.g., 3.48 mL, 20.0 mmol) in anhydrous DCM (50 mL).

  • Cooling: Cool this solution in an ice/water bath to 0-5 °C.

  • Coupling: Dissolve the crude acyl chloride from Step 6 in a minimal amount of anhydrous DCM (10-15 mL) and add it dropwise to the cooled, stirring amine solution over 15-20 minutes.

    • Observation: A precipitate (DIPEA·HCl salt) may form upon addition.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

    • Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acyl chloride is consumed.[7]

Part C: Workup and Purification
  • Rationale: A standard aqueous workup is employed to remove water-soluble components, such as the DIPEA·HCl salt and any unreacted starting materials. Sequential washes with dilute acid and base ensure the removal of basic and acidic impurities, respectively.

Step-by-Step Procedure:

  • Quenching and Washing: Dilute the reaction mixture with an additional 50 mL of DCM. Transfer the mixture to a separatory funnel. Wash sequentially with:

    • 1 M HCl (2 x 40 mL) - to remove excess DIPEA and amine.

    • Saturated NaHCO₃ solution (2 x 40 mL) - to remove any unreacted carboxylic acid.

    • Brine (1 x 40 mL) - to remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure amide.

Expected Outcomes & Data

The described protocol is expected to provide good to excellent yields, contingent on the nucleophilicity and steric hindrance of the chosen amine.

EntryAmine PartnerExpected ProductTypical Yield (%)Eluent System (EtOAc/Hex)
1BenzylamineN-benzyl-3,6-difluoro-2-methoxybenzamide85-9520-30%
2Morpholine(3,6-difluoro-2-methoxyphenyl)(morpholino)methanone90-9840-50%
3Aniline3,6-difluoro-2-methoxy-N-phenylbenzamide75-8515-25%
4tert-ButylamineN-tert-butyl-3,6-difluoro-2-methoxybenzamide60-7510-20%

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Mechanistic Considerations

The overall transformation is a classic example of nucleophilic acyl substitution. The key to its success lies in the initial activation of the carboxylic acid.

G Acid R-COOH (Benzoic Acid) label1 + SOCl₂ or (COCl)₂ (Activation) Acid->label1 AcylChloride R-COCl (Acyl Chloride) label2 + R'-NH₂ (Nucleophilic Attack) AcylChloride->label2 Amide R-CONHR' (Amide Product) label1->AcylChloride label2->Amide

Caption: Key transformation steps in the synthesis.

The Vilsmeier intermediate, formed from DMF and the chlorinating agent, is the true catalyst for the first step. In the second step, the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation by the base, yields the final, stable amide product. This two-step approach circumvents the need for peptide coupling reagents (like HATU or EDC), which can be expensive and sometimes lead to side reactions, offering a cost-effective and high-yielding alternative.[7][9]

References

Application Note: Comprehensive Characterization of 3,6-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,6-Difluoro-2-methoxybenzoic acid is a key building block in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the aromatic ring, imparts specific physicochemical properties that are critical to the efficacy and safety of the final products. Therefore, the accurate and comprehensive characterization of this compound is of paramount importance for quality control, process optimization, and regulatory compliance in the drug development and chemical industries.

This application note provides a suite of detailed analytical methods for the thorough characterization of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a practical guide to techniques ranging from chromatographic separation to spectroscopic identification. The methodologies are grounded in established scientific principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure data integrity and reliability.[1][2][3][4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.

PropertyValueSource
CAS Number 887267-03-0--INVALID-LINK--[5]
Molecular Formula C₈H₆F₂O₃--INVALID-LINK--[6]
Molecular Weight 188.13 g/mol --INVALID-LINK--[6]
Melting Point 82-83 °C--INVALID-LINK--

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for the purity determination and assay of this compound due to its polarity. The method's selectivity can be optimized by adjusting the mobile phase composition and pH.

Caption: Workflow for HPLC Method Development and Validation.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for aromatic acids.
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid)Gradient elution is recommended for optimal separation of impurities. Phosphoric acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at approximately 210 nm and 275 nmAromatic carboxylic acids typically have a strong absorbance around 210 nm and a weaker one at higher wavelengths.[7]
Injection Volume 10 µLCan be adjusted based on sample concentration.
Standard Preparation Prepare a stock solution of this compound in the mobile phase and dilute to create a calibration curve.
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile impurities or for the quantification of this compound after derivatization, GC-MS is a powerful technique. Derivatization is often necessary to increase the volatility of the carboxylic acid.

  • Derivatization: React the sample with a suitable derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.

  • GC Conditions:

    • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is suitable for the separation of the derivatized analyte and potential impurities.

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-500

Spectroscopic Characterization for Structural Elucidation and Identification

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the unambiguous identification and structural elucidation of organic molecules.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between δ 10-13 ppm. This signal will disappear upon the addition of D₂O.

  • Aromatic Protons (-ArH): Two signals are expected in the aromatic region (δ 6.5-8.0 ppm). These will likely appear as complex multiplets due to proton-proton and proton-fluorine couplings.

  • Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm, integrating to three protons.

  • Carbonyl Carbon (-COOH): A signal is expected in the range of δ 165-175 ppm.

  • Aromatic Carbons (-ArC): Six distinct signals are anticipated in the aromatic region (δ 110-165 ppm). The carbons directly attached to the electronegative fluorine and oxygen atoms will be significantly shifted. Carbon-fluorine coupling will be observed for the fluorinated carbons.

  • Methoxy Carbon (-OCH₃): A signal is expected around δ 55-65 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Caption: Workflow for FTIR Analysis.

Wavenumber (cm⁻¹)Functional GroupVibration
2500-3300 (broad)O-H (Carboxylic Acid)Stretching
~1700C=O (Carboxylic Acid)Stretching
~1600, ~1470C=C (Aromatic)Stretching
~1250C-O (Aromatic Ether)Asymmetric Stretching
~1050C-O (Aromatic Ether)Symmetric Stretching
1100-1300C-F (Aryl Fluoride)Stretching

The broad O-H stretch is a characteristic feature of the hydrogen-bonded dimer of the carboxylic acid.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 188.

  • Key Fragments:

    • [M - OH]⁺ (m/z 171): Loss of a hydroxyl radical from the carboxylic acid group.

    • [M - COOH]⁺ (m/z 143): Loss of the entire carboxylic acid group.

    • [M - OCH₃]⁺ (m/z 157): Loss of a methoxy radical.

The presence of fluorine atoms may lead to characteristic fragmentation patterns that can be further analyzed.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

This compound is expected to exhibit absorption maxima in the UV region, characteristic of substituted benzoic acids. Typically, two main absorption bands are observed: a strong band around 200-230 nm and a weaker, broader band around 270-290 nm.[7] The exact wavelengths and molar absorptivities should be determined experimentally in a suitable solvent, such as ethanol or acetonitrile.

Conclusion

The analytical methods outlined in this application note provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for a thorough assessment of the identity, purity, and structure of this important chemical intermediate. Adherence to the principles of method validation is crucial for ensuring the generation of reliable and reproducible data, which is essential for quality assurance and regulatory submissions in the pharmaceutical and chemical industries.

References

NMR spectroscopy of 3,6-Difluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Comprehensive NMR Spectroscopic Analysis of 3,6-Difluoro-2-methoxybenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This compound is a key building block in medicinal chemistry and materials science, where its unique electronic and structural properties are leveraged in the design of novel compounds. A thorough structural characterization is paramount for its quality control and for understanding its reactivity. This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of this compound. We present optimized protocols for sample preparation and data acquisition for ¹H, ¹³C, and ¹⁹F NMR. Furthermore, we offer an in-depth analysis of the expected spectral features, including chemical shifts and coupling patterns, grounded in the fundamental principles of NMR and supported by data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the structural elucidation of this compound.

Introduction: The Structural Significance of this compound

This compound (CAS No. 887267-03-0, Molecular Formula: C₈H₆F₂O₃) is a substituted aromatic carboxylic acid.[1][2][3] The presence of two fluorine atoms and a methoxy group on the benzoic acid scaffold imparts distinct electronic properties and conformational preferences, which are of great interest in the development of pharmaceuticals and functional materials. The fluorine atoms can modulate pKa, lipophilicity, and metabolic stability, and can also engage in specific non-covalent interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification of such small molecules. This document serves as a comprehensive guide to obtaining and interpreting high-quality ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Predicted NMR Spectral Features

A detailed understanding of the expected NMR signals is crucial for accurate spectral interpretation. The predictions below are based on established principles of NMR spectroscopy and data from structurally related compounds such as 2-methoxybenzoic acid, fluorinated benzoic acids, and anisole derivatives.[4][5][6][7][8][9]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the range of δ 10.0-13.0 ppm.[10][11][12] Its chemical shift and line shape can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H): There are two protons on the aromatic ring at positions 4 and 5. These protons will be coupled to each other and to the fluorine atoms at positions 3 and 6. This will result in complex multiplets in the aromatic region (δ 6.8-8.0 ppm).

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of δ 3.7-4.0 ppm.[4]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will exhibit eight signals corresponding to the eight carbon atoms in the molecule. A key feature will be the presence of carbon-fluorine (C-F) couplings, which are not removed by proton decoupling.[13][14]

  • Carboxyl Carbon (-COOH): A singlet in the range of δ 165-175 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the range of δ 110-160 ppm. The carbons directly bonded to fluorine (C-3 and C-6) will show large one-bond C-F coupling constants (¹JCF) of approximately 240-270 Hz, appearing as doublets.[15] The other aromatic carbons will exhibit smaller, multi-bond C-F couplings (²JCF, ³JCF, ⁴JCF), resulting in doublets or doublets of doublets.

  • Methoxy Carbon (-OCH₃): A singlet around δ 55-60 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[16][17]

  • Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 3 and 6. These signals will likely appear as multiplets due to coupling with the aromatic protons. The chemical shift range for fluorobenzenes is broad, providing excellent signal dispersion.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for sample preparation and NMR data acquisition.

Materials and Equipment
  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆)

  • High-precision 5 mm NMR tubes

  • Pipettes and a filtration system (e.g., a Pasteur pipette with a cotton or glass wool plug)

  • NMR spectrometer equipped with a multinuclear probe

Protocol 1: Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR spectra.[18][19][20][21]

  • Weigh the Sample: For ¹H NMR, weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration is recommended, typically 50-100 mg.[18]

  • Dissolve the Sample: Transfer the weighed solid to a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[22] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids as it can solubilize the compound well and slow down the exchange of the acidic proton, resulting in a sharper -COOH signal.

  • Ensure Complete Dissolution: Vortex or gently agitate the vial until the solid is completely dissolved.

  • Filter the Solution: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean NMR tube.[19]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Vial (0.6-0.7 mL Solvent) weigh->dissolve Transfer filter 3. Filter into NMR Tube dissolve->filter Transfer cap 4. Cap and Label filter->cap Finalize G start Prepared NMR Sample proton ¹H NMR Acquisition start->proton carbon ¹³C NMR Acquisition start->carbon fluorine ¹⁹F NMR Acquisition start->fluorine end NMR Data Set proton->end carbon->end fluorine->end

References

A Robust HPLC Method for the Purity Analysis of 3,6-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Analytical

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential process-related impurities of 3,6-Difluoro-2-methoxybenzoic acid (CAS: 887267-03-0).[1][2] As a critical building block in the synthesis of complex pharmaceutical intermediates, ensuring its purity is paramount. This document provides a comprehensive protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control in both research and manufacturing environments.

Introduction and Scientific Rationale

This compound is an aromatic carboxylic acid derivative with a molecular formula of C₈H₆F₂O₃ and a molecular weight of approximately 188.13 g/mol .[1][4][5] Its structural features make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in small quantities, can affect the safety, efficacy, and stability of the final drug product. Therefore, a reliable analytical method is required to quantify the purity and profile any related substances.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolution, sensitivity, and reproducibility.[6][7] This note details a reversed-phase HPLC method utilizing a C18 stationary phase, which is well-suited for retaining and separating moderately polar aromatic compounds like fluorinated benzoic acids.[6][8] The selection of a buffered mobile phase and gradient elution is a deliberate choice to ensure sharp, symmetrical peaks for the acidic analyte and to facilitate the separation of impurities with varying polarities. A Diode Array Detector (DAD) is employed to enable universal detection of aromatic compounds and to perform peak purity analysis, adding a layer of confidence to the specificity of the method.[7]

Analytical Method

Instrumentation, Reagents, and Materials
CategoryItemSpecifications / Vendor
Instrumentation HPLC SystemQuaternary pump, autosampler, column thermostat, Diode Array Detector (DAD)
Data SystemChromatography Data System (CDS) with validation features
Analytical Balance0.01 mg readability
pH MeterCalibrated
SonicatorFor mobile phase degassing
Chromatography Analytical ColumnC18, 4.6 x 150 mm, 5 µm particle size
Reagents Acetonitrile (ACN)HPLC Grade or higher
WaterHPLC Grade or Deionized (18.2 MΩ·cm)
Phosphoric Acid (H₃PO₄)ACS Grade, ~85%
Standards This compoundReference Standard (>99.5% purity)
Labware Volumetric FlasksClass A (10, 25, 50, 100 mL)
PipettesCalibrated
HPLC Vials2 mL, amber, with caps and septa
Syringe Filters0.45 µm, PTFE or Nylon
Chromatographic Conditions

The following parameters were optimized to achieve robust separation between the main component and potential impurities.

ParameterConditionJustification
Column C18 (4.6 x 150 mm, 5 µm)Provides excellent retention and selectivity for aromatic acids.
Mobile Phase A 0.1% Phosphoric Acid (v/v) in WaterThe acidic pH (~2.5) suppresses the ionization of the analyte's carboxyl group, ensuring good peak shape.
Mobile Phase B Acetonitrile (ACN)Strong organic solvent for eluting hydrophobic compounds.
Gradient Elution 0-3 min: 30% B3-15 min: 30% → 80% B15-18 min: 80% B18-18.1 min: 80% → 30% B18.1-25 min: 30% BA gradient is employed to elute early-eluting polar impurities and later-eluting non-polar impurities, while providing optimal resolution around the main peak.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CEnhances reproducibility of retention times by minimizing viscosity fluctuations.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Detection DAD, 254 nmWavelength provides good response for the aromatic system. Full spectrum (200-400 nm) is collected for peak purity analysis.
Run Time 25 minutesAllows for elution of all components and column re-equilibration.

Experimental Protocols

Protocol 1: Preparation of Solutions

Mobile Phase A (0.1% H₃PO₄ in Water):

  • Add 1.0 mL of concentrated phosphoric acid to 900 mL of HPLC-grade water in a 1 L flask.

  • Bring the volume to 1000 mL with water and mix thoroughly.

  • Degas the solution for 15 minutes using a sonicator or vacuum filtration.

Diluent:

  • Prepare a mixture of Water:Acetonitrile (50:50, v/v). This composition ensures the sample is fully dissolved and compatible with the initial mobile phase conditions.

Standard Stock Solution (500 µg/mL):

  • Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix well.

Working Standard Solution (50 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix well. This solution is used for purity calculations.

Sample Solution (500 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Follow steps 2-4 from the Standard Stock Solution preparation.

  • Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: HPLC System Operation & Analysis Sequence
  • System Equilibration: Purge all mobile phase lines and then equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Working Standard Solution (50 µg/mL) five times consecutively.

  • Analysis:

    • Inject the diluent (blank) once.

    • Inject the Working Standard Solution (50 µg/mL) once for quantitation.

    • Inject the Sample Solution (500 µg/mL) in duplicate.

    • Inject the Working Standard Solution periodically (e.g., after every 6-10 sample injections) to verify system stability.

Diagram: Analytical Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A and B) P2 Prepare Diluent (50:50 Water:ACN) P3 Prepare Standard Solutions (Stock & Working) P4 Prepare Sample Solution (Weigh, Dissolve, Filter) H1 System Equilibration (~30 min) P4->H1 H2 System Suitability Test (5x Standard Injections) H1->H2 H3 Analysis Sequence (Blank, Standard, Samples) H2->H3 D1 Integrate Chromatograms H3->D1 D2 Verify System Suitability (Tailing, Plates, %RSD) D1->D2 D3 Calculate Purity (% Area Normalization) D2->D3 D4 Generate Report D3->D4

Caption: Workflow from solution preparation to final report generation.

Data Analysis & System Suitability

System Suitability Test (SST)

Before sample analysis, the performance of the chromatographic system must be verified. The following criteria should be met based on the five replicate injections of the Working Standard Solution.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation performance.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the autosampler and detector response.
%RSD of Retention Time ≤ 1.0%Demonstrates the precision and stability of the pump and flow rate.
Purity Calculation

The purity of the this compound sample is determined using the area normalization method.

Formula: % Purity = (Area_main_peak / Total_area_all_peaks) x 100

  • Area_main_peak: The integrated area of the this compound peak in the sample chromatogram.

  • Total_area_all_peaks: The sum of the integrated areas of all peaks in the chromatogram (excluding blank and solvent front peaks). Disregard peaks below the reporting threshold (e.g., < 0.05%).

Method Validation (per ICH Q2(R1))

This analytical method was validated to demonstrate its suitability for the intended purpose, in accordance with ICH guidelines.[9][10]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

  • Blank Analysis: The diluent was injected and showed no interfering peaks at the retention time of the main analyte or its known impurities.

  • Peak Purity: The DAD's peak purity analysis of the this compound peak in a sample chromatogram showed no signs of co-elution, confirming its spectral homogeneity.[3]

  • Impurity Spiking (if available): When available, known impurities can be spiked into the sample to demonstrate separation and resolution.

G Analyte { this compound | (Main Component)} Imp1 { Positional Isomer | e.g., 3,4-Difluoro-2-methoxybenzoic Acid} Analyte->Imp1 Method must resolve from Imp2 { Synthetic Precursor | e.g., Difluorophenol derivative} Analyte->Imp2 Method must resolve from Imp3 { Process By-product | e.g., Incompletely reacted intermediate} Analyte->Imp3 Method must resolve from

References

Derivatization reactions of 3,6-Difluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 3,6-Difluoro-2-methoxybenzoic Acid

Introduction: The Strategic Value of a Fluorinated Scaffold

This compound is a synthetically valuable building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern—two electron-withdrawing fluorine atoms and an electron-donating methoxy group ortho to the carboxylic acid—imparts distinct physicochemical properties to its derivatives. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can serve as a key interaction point or be used to modulate electronic properties.[1][2]

This guide provides detailed application notes and protocols for the two most fundamental and widely utilized derivatization reactions of the carboxylic acid moiety: amide bond formation and esterification. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that researchers can adapt and troubleshoot these protocols effectively.

Core Derivatization Strategies

The reactivity of the carboxylic acid in this compound is influenced by its substituents. The ortho-methoxy group can provide some steric hindrance, while the fluorine atoms enhance the electrophilicity of the carboxyl carbon. These factors must be considered when selecting reagents and conditions.

G cluster_amide Amide Bond Formation cluster_ester Esterification main 3,6-Difluoro-2- methoxybenzoic Acid coupling Coupling Reagents (HATU, EDC/HOBt) main->coupling alcohol Alcohol main->alcohol amide Amide Derivatives ester Ester Derivatives coupling->amide amine Primary or Secondary Amine amine->amide alcohol->ester catalyst Acid Catalyst or Microwave Activation catalyst->ester

Caption: Key derivatization pathways for this compound.

Application 1: Amide Bond Formation via Activated Coupling

Amidation is arguably the most critical transformation in drug discovery for exploring structure-activity relationships (SAR). The direct condensation of a carboxylic acid and an amine is generally unfavorable, requiring activation of the carboxyl group. Modern peptide coupling reagents provide a mild and efficient means to achieve this.

Scientific Rationale & Reagent Selection

The choice of coupling reagent is critical for success, especially with potentially hindered or electronically challenging substrates.

  • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can racemize or rearrange into a stable N-acylurea byproduct. To prevent this and improve yields, an additive like 1-Hydroxybenzotriazole (HOBt) is used to trap the intermediate as a less reactive but more stable active ester.[3]

  • Uronium/Phosphonium Salts (HATU): Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often more efficient for sterically hindered substrates or less nucleophilic amines.[4] HATU directly forms the HOBt active ester, leading to faster reaction times and often cleaner conversions.

A non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to ensure the reacting amine remains in its free, nucleophilic form.[4]

Comparative Data for Amide Coupling Reactions

The following table summarizes conditions used for analogous benzoic acid systems, which serve as a strong starting point for the title compound.

Coupling SystemBaseSolventTypical YieldPurityReference
HATUDIPEAIsopropylacetate88%95 A%Adapted from WO 2018/116139 A1[4]
EDC, HOBtDIPEADMF85%N/AAdapted from amidation of 4-Bromo-2-nitrobenzoic acid[3]
HATUTEADMF55%N/AAdapted from Organic & Biomolecular Chemistry, 2022, DOI: 10.1039/d2ob00431a[4]
Protocol 1: High-Efficiency Amidation using HATU

This protocol is adapted from established procedures for substituted aminopicolinic and benzoic acids and is suitable for coupling with a wide range of primary and secondary amines.[4]

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Add the desired amine (1.1 eq), followed by HATU (1.2 eq).

  • Stir the solution at room temperature and slowly add DIPEA (2.0 eq) dropwise.

  • Continue stirring the reaction at room temperature for 2-16 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Expected Outcome: This procedure is expected to yield the desired amide in high purity with yields typically ranging from 70-95%, depending on the nature of the amine.

Application 2: Esterification

Ester derivatives are crucial as final products, metabolic precursors (pro-drugs), or synthetic intermediates. Several methods can be employed, from classic acid catalysis to modern microwave-assisted techniques.

Scientific Rationale & Method Selection
  • Fischer Esterification: The traditional method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The reaction is an equilibrium process, and driving it to completion often requires removing the water byproduct or using a large excess of the alcohol.[5]

  • Microwave-Assisted Esterification: Microwave irradiation can dramatically reduce reaction times by efficiently heating the polar reactants.[6] In sealed-vessel microwave synthesis, solvents can be heated well above their atmospheric boiling points, further accelerating the reaction. This method is particularly effective for high-throughput synthesis.

  • Heterogeneous Catalysis: Using a solid-supported catalyst, such as the metal-organic framework (MOF) UiO-66-NH₂, offers significant advantages in product purification. The catalyst can be easily removed by simple filtration, simplifying the workup process. Such catalysts have proven effective for the esterification of other fluorinated aromatic carboxylic acids.[7][8]

Comparative Data for Esterification Methods
MethodCatalyst / ReagentSolventTemperatureTimeTypical YieldReference
Microwave-AssistedNFSi (7 mol%)Alcohol120 °C30 minExcellentAdapted from a general protocol for benzoic acids[6]
Microwave-AssistedH₂SO₄ (catalytic)Alcohol130 °C25 minGoodAdapted from a protocol for 4-Fluoro-3-nitrobenzoic acid[5]
Heterogeneous CatalysisUiO-66-NH₂Methanol150 °C10 hGoodAdapted from a study on various fluorinated benzoic acids[7]
Protocol 2: Rapid Microwave-Assisted Esterification

This protocol is adapted from a general and efficient method for the direct esterification of aryl carboxylic acids.[6]

G start Mix Carboxylic Acid, Alcohol, and Catalyst in Microwave Vial mw Irradiate in Microwave Reactor (e.g., 120°C, 30 min) start->mw cool Cool to Room Temperature mw->cool evap Evaporate Excess Alcohol cool->evap extract Aqueous Workup & Extraction evap->extract finish Dry & Concentrate to Yield Ester extract->finish

Caption: Workflow for microwave-assisted esterification.

Materials:

  • This compound

  • Desired alcohol (e.g., Methanol, Ethanol; used as solvent)

  • N-Fluorobenzenesulfonimide (NFSi) (7 mol%) or concentrated H₂SO₄ (2-4 mol%)

  • Microwave reactor and appropriate sealed reaction vessels

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a 10 mL microwave reactor tube, combine this compound (1 mmol), the desired alcohol (2-3 mL), and the catalyst (e.g., NFSi, 7 mol%).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with stirring at a set temperature (e.g., 120 °C) for 30 minutes. Caution: Reactions in sealed vessels generate pressure. Always follow the safety guidelines for your specific microwave reactor.

  • Workup: After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the solution to a round-bottom flask and evaporate the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate (10 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 5 mL) to remove any unreacted acid.

  • Wash the organic layer with brine (1 x 5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final ester product.

  • Further purification is typically not necessary but can be performed by chromatography if required.

Expected Outcome: This method is reported to provide excellent yields with high purity and significantly reduced reaction times compared to conventional heating.[6]

References

The Strategic Application of 3,6-Difluoro-2-methoxybenzoic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, protein kinase inhibitors represent a cornerstone of precision medicine. The intricate design of these small molecules requires building blocks that impart specific, advantageous properties to the final therapeutic agent. 3,6-Difluoro-2-methoxybenzoic acid has emerged as a premier scaffold in this context. The strategic placement of its functional groups—two electron-withdrawing fluorine atoms and an electron-donating methoxy group—offers a sophisticated tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of a drug candidate.

The fluorine atoms are particularly crucial; their high electronegativity can lead to enhanced binding affinity with the target kinase, improved metabolic stability by blocking potential sites of oxidation, and modulation of the acidity (pKa) of the carboxylic acid group, which influences solubility and cell permeability. The methoxy group, meanwhile, can serve as a key hydrogen bond acceptor or a vector for further structural elaboration. This application note provides a detailed examination of the use of this compound in the synthesis of potent kinase inhibitors, with a focus on the synthesis of a key structural motif found in advanced inhibitors of Bruton's Tyrosine Kinase (BTK).

Core Application: Amide Bond Formation in Kinase Inhibitor Synthesis

The most prevalent application of this compound in medicinal chemistry is as a precursor for the formation of complex amide bonds. The amide linkage is a fundamental component of a vast number of kinase inhibitors, often serving as the critical linchpin connecting different pharmacophoric elements of the molecule. The reaction involves the coupling of the carboxylic acid with a primary or secondary amine on a separate molecular fragment. This reaction, while conceptually simple, requires careful selection of coupling reagents to ensure high yield and purity, especially when dealing with complex, sterically hindered substrates.

The choice of coupling reagents is critical for activating the carboxylic acid, transforming the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine. Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Target Focus: Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling.[1][2] As a critical component of pathways governing B-cell proliferation, differentiation, and survival, its dysregulation is implicated in numerous B-cell malignancies and autoimmune diseases.[2][3][4] Consequently, BTK has become a high-value therapeutic target, leading to the development of several potent and selective inhibitors.

B-Cell Receptor Signaling Pathway and the Role of BTK

The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade. Antigen binding to the BCR initiates a phosphorylation cascade involving LYN and SYK kinases, which in turn phosphorylate and activate BTK. Activated BTK proceeds to activate downstream effectors like PLCγ2, ultimately leading to changes in gene expression that promote B-cell survival and proliferation. Inhibition of BTK effectively shuts down this signaling pathway, making it a powerful therapeutic strategy.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates & Activates BTK BTK SYK->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Promotes Antigen Antigen Antigen->BCR Binds Inhibitor BTK Inhibitor (e.g., BMS-986142) Inhibitor->BTK Inhibits

BCR Signaling Pathway Highlighting BTK Inhibition.

Exemplar Compound: BMS-986142

To illustrate the application of fluorinated benzoic acids, we will focus on the structural motifs present in BMS-986142 , a potent, selective, and reversible BTK inhibitor that has been advanced into clinical studies for autoimmune diseases.[4] BMS-986142 features a complex tetrahydrocarbazole-8-carboxamide core, where the amide bond is central to its architecture. The synthesis of this class of molecules provides an ideal model for demonstrating the utility of this compound.

PropertyValueReference
Compound Name BMS-986142[5]
Mechanism of Action Reversible Bruton's Tyrosine Kinase (BTK) Inhibitor[4]
BTK IC₅₀ 0.5 nM[5][6][7]
Selectivity >20-fold over other Tec family kinases; >10,000-fold over JAK2[5]
Clinical Development Phase II trials for Rheumatoid Arthritis and Sjögren's Syndrome[4]

Synthetic Workflow and Protocol

The following section details a representative protocol for the key amide coupling step in the synthesis of a kinase inhibitor analogous to BMS-986142, utilizing this compound as the starting material.

Experimental Workflow Diagram

This diagram outlines the critical amide bond formation step, which is the central application of the title compound.

Amide_Coupling_Workflow start Start Materials acid 3,6-Difluoro- 2-methoxybenzoic Acid start->acid amine Complex Amine Fragment (e.g., Tetrahydrocarbazole) start->amine activation Acid Activation (HATU, Base) acid->activation coupling Amide Coupling Reaction (Anhydrous DMF, RT) amine->coupling activation->coupling Activated Ester Intermediate workup Aqueous Workup & Extraction coupling->workup purification Purification (Column Chromatography) workup->purification product Final Amide Product (Kinase Inhibitor Precursor) purification->product

Workflow for Amide Bond Formation.
Detailed Protocol: Synthesis of a Difluoro-methoxy-substituted Carboxamide

This protocol describes the coupling of this compound with a representative complex amine using HATU as the coupling agent.

Materials:

  • This compound (1.0 eq)

  • Representative Amine (e.g., 2,3,4,9-tetrahydro-1H-carbazol-8-amine) (1.05 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and HATU (1.2 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DMF. The volume should be sufficient to fully dissolve the reagents (e.g., a concentration of ~0.1 M with respect to the benzoic acid).

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature. This allows for the in-situ formation of the activated HOBt ester.

    • Expert Insight: Pre-activation of the carboxylic acid before adding the amine can minimize potential side reactions and often leads to cleaner product formation, especially with valuable or sensitive amine substrates.

  • Amine Addition: In a separate flask, dissolve the complex amine (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water or saturated NaHCO₃ solution. Extract the aqueous layer three times with Ethyl Acetate.

    • Trustworthiness Check: The aqueous wash is crucial for removing residual DMF, DIPEA, and water-soluble byproducts from the HATU reagent.

  • Organic Layer Wash: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its intrinsic electronic and steric properties provide medicinal chemists with a powerful handle to optimize drug-like properties. As demonstrated through the model synthesis of a key carboxamide motif found in the potent BTK inhibitor BMS-986142, this reagent is ideally suited for constructing the critical amide linkages that define the architecture of many modern targeted therapies. The provided protocol offers a robust and reliable method for researchers to incorporate this strategic scaffold into their own drug discovery programs.

References

Application Notes & Protocols: 3,6-Difluoro-2-methoxybenzoic Acid as a Strategic Precursor for the Synthesis of Advanced Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Advantage of 3,6-Difluoro-2-methoxybenzoic Acid

Heterocyclic compounds form the bedrock of medicinal chemistry, providing the structural scaffolds for a vast number of pharmaceuticals.[1] The precise arrangement of atoms and functional groups within a precursor molecule is critical for the efficient and regioselective synthesis of complex heterocyclic targets. This compound has emerged as a particularly valuable building block due to the unique interplay of its substituents.

The strategic placement of fluorine atoms imparts significant changes to the molecule's electronic properties, often enhancing metabolic stability and binding affinity in the final active pharmaceutical ingredient (API).[2] The ortho-methoxy group and the carboxylic acid function as versatile handles for a variety of cyclization and condensation reactions. This combination makes this compound an ideal starting material for constructing privileged heterocyclic cores, most notably the fluoroquinolone antibiotics.[3]

This document provides an in-depth guide to the properties of this precursor and detailed protocols for its application in the synthesis of medicinally relevant heterocyclic systems.

Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The molecule's reactivity is dominated by the carboxylic acid group, while the difluoro-methoxy-substituted benzene ring dictates the regiochemical outcomes of cyclization reactions.

PropertyValueSource
Molecular Formula C₈H₆F₂O₃[4][5][6]
Molecular Weight 188.13 g/mol [4][5][6]
Melting Point 82-83 °C[4]
Boiling Point (Predicted) 266.4 ± 35.0 °C[4]
Density (Predicted) 1.399 ± 0.06 g/cm³[4]
pKa (Predicted) 2.82 ± 0.10[4]
Storage 2-8°C[4]

Causality Behind Reactivity:

  • Carboxylic Acid: The primary site for transformations, readily converted to acid chlorides or esters to activate the molecule for subsequent nucleophilic attack.

  • Fluorine Atoms: These powerful electron-withdrawing groups acidify the carboxylic proton and influence the aromatic ring's susceptibility to nucleophilic aromatic substitution (SNAr) reactions, a key step in many quinolone syntheses.

  • Methoxy Group: The ortho-methoxy group provides steric hindrance and electronic influence, directing cyclization reactions to specific positions and preventing unwanted side reactions.

Application Focus: Synthesis of Fluoroquinolone Cores

Fluoroquinolones are a critical class of broad-spectrum antibiotics.[7] The synthesis of the core quinolone ring system is a pivotal step, and this compound can be envisioned as a key precursor for building blocks used in these multi-step syntheses. A common strategy involves the Gould-Jacobs reaction or variations thereof, where an aniline derivative is reacted with a malonic ester derivative, followed by thermal cyclization. While direct protocols starting from this compound are proprietary and vary, we can outline a validated, analogous protocol for the core cyclization step, which is central to the synthesis of all fluoroquinolones.

Logical Workflow for Fluoroquinolone Synthesis

The overall strategy involves converting the benzoic acid into a reactive intermediate that can be coupled with an amine, followed by cyclization to form the foundational bicyclic quinolone structure.

G A 3,6-Difluoro-2- methoxybenzoic Acid B Activation (e.g., SOCl₂) A->B Step 1 C Acid Chloride Intermediate B->C D Condensation with Amine/Aniline Derivative C->D Step 2 E Amide Intermediate D->E F Intramolecular Cyclization (e.g., Gould-Jacobs type) E->F Step 3 G Fluoroquinolone Core Structure F->G

Caption: Generalized workflow for synthesizing a fluoroquinolone core.

Protocol: Synthesis of a Dihydroquinoline-3-Carboxylic Acid Derivative

This protocol is based on established methodologies for fluoroquinolone synthesis and illustrates the key cyclization and substitution steps.[3] It describes the reaction of a pre-formed quinolone core with an amine, a common final step in assembling the final drug molecule.

Materials:

  • 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (as a representative synthon) (1.0 eq)

  • A desired amine, for example, 3-phenyl β-alanine (1.5-2.5 eq)

  • Sodium hydrogen carbonate (NaHCO₃)

  • 50% Aqueous Ethanol

  • Dimethyl Sulfoxide (DMSO)

  • Pyridine

  • Hydrochloric Acid (HCl) for pH adjustment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the quinolone synthon (e.g., 5.2 mmol), 3-phenyl β-alanine (e.g., 24 mmol), and sodium hydrogen carbonate (e.g., 36 mmol).[3]

  • Solvent Addition: Add 280 mL of 50% aqueous ethanol to the flask.[3]

  • Reaction: Heat the stirred mixture to 70-80 °C and maintain under reflux. Reaction progress should be monitored by Thin Layer Chromatography (TLC). Note that these reactions can be slow, sometimes requiring several days (e.g., 6 days).[3]

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Acidification: Carefully adjust the pH of the mixture with HCl to precipitate the product.[3]

  • Isolation: Collect the resulting solid by vacuum filtration.

  • Purification: Wash the collected solid with water and then a suitable organic solvent (e.g., ethanol or acetonitrile) to remove impurities. Dry the product under vacuum.

  • Characterization: Confirm the structure of the final product using ¹H-NMR, IR spectroscopy, and elemental analysis.[3]

Trustworthiness & Self-Validation:

  • Reaction Monitoring: The use of TLC is critical to determine the endpoint of the reaction, preventing the formation of degradation products from excessive heating.

  • pH Control: Precise acidification is key to ensuring complete precipitation of the carboxylic acid product while keeping impurities in solution.

  • Spectroscopic Analysis: Full characterization is non-negotiable. The expected shifts in NMR and IR spectra corresponding to the incorporation of the amine and the core structure validate the reaction's success.

Application Focus: Synthesis of Benzoxazine Derivatives

Fluorinated benzoxazines are another class of heterocyclic compounds with significant biological activity. The synthesis often involves the reaction of a fluorinated phenol with an amine and formaldehyde. While this compound is not a direct precursor, its conversion to a corresponding aminophenol derivative would make it a key starting material for such syntheses.

Hypothetical Synthetic Pathway to a Benzoxazine

This diagram illustrates the conceptual steps required to convert the benzoic acid into a suitable precursor for benzoxazine synthesis.

G A 3,6-Difluoro-2- methoxybenzoic Acid B Curtius or Hofmann Rearrangement A->B Step 1 C Difluoro-methoxy- aniline Intermediate B->C D Demethylation (e.g., BBr₃) C->D Step 2 E Difluoro-aminophenol Precursor D->E F Mannich-type Reaction (Amine + Formaldehyde) E->F Step 3 G Fluorinated Benzoxazine F->G

Caption: Conceptual pathway from benzoic acid to a benzoxazine.

Protocol: General Procedure for Benzoxazine Ring Formation

This protocol outlines the general cyclization step to form a benzoxazine ring from a suitable aminophenol precursor.

Materials:

  • A suitable o-aminophenol derivative (1.0 eq)

  • A primary amine (1.0 eq)

  • Paraformaldehyde (2.2 eq)

  • 1,4-Dioxane or a similar high-boiling solvent

Procedure:

  • Reaction Setup: Combine the o-aminophenol, primary amine, and paraformaldehyde in a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add a sufficient volume of 1,4-dioxane to dissolve or suspend the reactants.

  • Reaction: Heat the mixture to reflux (approx. 101 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude residue is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired benzoxazine product.

  • Characterization: Confirm the structure of the purified product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Safety and Handling

This compound should be handled with standard laboratory safety precautions.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

Application Notes and Protocols: A Step-by-Step Guide to the Functionalization of 3,6-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3,6-Difluoro-2-methoxybenzoic Acid

In the landscape of modern synthetic chemistry, this compound (DFMBA) has emerged as a highly valuable scaffold, particularly in the fields of pharmaceutical and agrochemical development.[1] Its utility stems from the unique interplay of its constituent functional groups. The fluorine atoms enhance metabolic stability, improve binding affinity, and modulate the acidity (pKa) of the carboxylic acid. The methoxy group provides a steric and electronic handle that can influence molecular conformation and receptor interactions.

This guide provides a comprehensive, in-depth exploration of the primary functionalization pathways for DFMBA. We move beyond simple procedural lists to explain the underlying chemical principles, offering researchers the critical insights needed to adapt and optimize these protocols for their specific synthetic targets. The focus is on robust and scalable transformations of the carboxylic acid moiety—the primary reactive center—into amides and esters, and the subsequent use of these derivatives in advanced cross-coupling reactions.

Part 1: Activation and Direct Functionalization of the Carboxyl Group

The carboxylic acid of DFMBA is the most common site for initial diversification. While direct condensation reactions are possible, they often require harsh conditions. A more controlled and efficient strategy involves first activating the carboxyl group, most commonly by converting it to an acyl chloride. This highly reactive intermediate can then be coupled with a wide range of nucleophiles under mild conditions.

Protocol 1: Synthesis of 3,6-Difluoro-2-methoxybenzoyl chloride

The conversion of the carboxylic acid to its corresponding acyl chloride is a cornerstone transformation that dramatically increases its reactivity towards nucleophiles. Oxalyl chloride is often the reagent of choice due to the formation of volatile byproducts (CO, CO₂, HCl), which simplifies purification.

Rationale: The reaction proceeds via initial formation of an unstable mixed anhydride, which then collapses, driven by the thermodynamically favorable release of gases, to yield the desired acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is crucial; it reacts with oxalyl chloride to form the Vilsmeier reagent, which is the true catalytic species in the activation cycle.

Experimental Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under a nitrogen atmosphere, add a catalytic amount of DMF (2-3 drops).

  • Cool the mixture to 0 °C using an ice bath.

  • Add oxalyl chloride (1.5 eq) dropwise over 15 minutes. Vigorous gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction by quenching a small aliquot with methanol and analyzing by TLC or LC-MS for the formation of the methyl ester.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo. The resulting 3,6-Difluoro-2-methoxybenzoyl chloride is often used immediately in the next step without further purification.[2]

Workflow for Acyl Chloride Formation

Acyl_Chloride_Formation DFMBA 3,6-Difluoro-2- methoxybenzoic Acid Reagents Oxalyl Chloride, cat. DMF, DCM, 0°C to RT DFMBA->Reagents AcylChloride 3,6-Difluoro-2- methoxybenzoyl Chloride Reagents->AcylChloride Activation

Caption: Workflow for the synthesis of 3,6-Difluoro-2-methoxybenzoyl chloride.

Protocol 2: Amidation Reactions

Amide bond formation is one of the most critical reactions in medicinal chemistry. DFMBA can be converted into a diverse library of amides using either the pre-formed acyl chloride or direct coupling methods.

Method A: Amidation via Acyl Chloride

This is a highly reliable method for coupling with primary and secondary amines. A non-nucleophilic base is required to neutralize the HCl generated during the reaction.

Experimental Protocol:

  • Dissolve the amine nucleophile (1.1 eq) in anhydrous DCM (~0.5 M) under a nitrogen atmosphere.

  • Add a suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the solution to 0 °C.

  • Add a solution of freshly prepared 3,6-Difluoro-2-methoxybenzoyl chloride (1.0 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.

Method B: Direct Amidation with Peptide Coupling Reagents

This method avoids the synthesis of the acyl chloride and is tolerant of a wider range of functional groups. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are commonly used to activate the carboxylic acid in situ and suppress side reactions.[3]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[3]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[3]

  • Workup and purification are performed as described in Method A.

Table 1: Comparison of Amidation Conditions

MethodActivating AgentBaseTypical Reaction TimeKey Advantages
Acyl ChlorideOxalyl ChlorideTEA, DIPEA2-16 hHigh reactivity, clean conversion
Direct CouplingEDC / HOBtDIPEA12-24 hMilder conditions, functional group tolerance
Direct CouplingHATUDIPEA2-8 hFast, efficient, good for hindered amines
Protocol 3: Esterification Reactions

Ester derivatives of DFMBA are important intermediates and can serve as final products, for example, in materials science applications.

Method A: Classic Fischer Esterification

This acid-catalyzed method is a straightforward approach, particularly for simple, unhindered alcohols. The reaction is an equilibrium process, and thus requires either a large excess of the alcohol or removal of water to drive the reaction to completion.[4]

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (typically 2-5 mol%).

  • Heat the mixture to reflux for 4-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, neutralize the acid catalyst with a saturated NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify as needed.

Method B: Microwave-Assisted Esterification

Modern techniques using microwave irradiation can dramatically reduce reaction times from hours to minutes.[5] Catalysts such as N-fluorobenzenesulfonimide (NFSi) have proven effective under these conditions.[5]

Experimental Protocol:

  • In a 10 mL microwave reactor tube, combine this compound (1.0 eq), the alcohol (2 mL), and NFSi (7 mol%).[5]

  • Stir the mixture and irradiate in a microwave synthesizer at 120 °C for 30 minutes.[5]

  • After cooling, evaporate the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer, concentrate, and purify the product.

Part 2: Advanced Functionalization via Cross-Coupling

The true synthetic power of DFMBA derivatives is realized when they are used as building blocks in more complex syntheses. Amides and esters prepared from DFMBA can be designed to contain a handle—typically an aryl halide—for subsequent palladium-catalyzed cross-coupling reactions. This modular approach allows for the rapid construction of elaborate molecular architectures.

Application Example 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds.[6] Let us consider an amide synthesized from DFMBA and 4-bromoaniline. The bromine atom on this intermediate is now a prime site for a Suzuki coupling.

Rationale: The catalytic cycle involves the oxidative addition of a Pd(0) catalyst to the aryl bromide, followed by transmetalation with a boronic acid (activated by a base) and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine the DFMBA-derived aryl bromide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, RuPhos, 4-10 mol%).

  • Add a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

  • Purge the vessel with an inert gas (N₂ or Ar) and add a degassed solvent system (e.g., toluene/water, dioxane).

  • Heat the reaction mixture, typically between 80-110 °C, for 2-24 hours until the starting material is consumed (monitored by LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and filter through celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Example 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines.[7] Using the same DFMBA-derived aryl bromide intermediate, one can introduce a new amine substituent.

Rationale: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the Pd(0) catalyst to the aryl bromide, coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond.[7] The development of sterically hindered phosphine ligands was critical to making this reaction general and efficient.[7]

General Protocol for Buchwald-Hartwig Amination:

  • Charge a reaction vessel with the DFMBA-derived aryl bromide (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-4 mol%), and a bulky phosphine ligand (e.g., BINAP, XPhos, 2-8 mol%).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq).

  • Add the amine to be coupled (1.1-1.3 eq).

  • Purge the vessel with an inert gas and add an anhydrous, degassed solvent like toluene or dioxane.

  • Heat the reaction to 80-110 °C for 4-24 hours, monitoring by LC-MS.

  • Cool the reaction, quench carefully with saturated NH₄Cl solution, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.

Part 3: Analytical Characterization of DFMBA Derivatives

Rigorous characterization is essential to confirm the structure and purity of all synthesized compounds. A combination of spectroscopic techniques is typically employed.

Table 2: Key Spectroscopic Data for DFMBA and its Derivatives

TechniqueFunctional GroupExpected Signature
¹H NMR -COOH (Acid)Broad singlet, δ 10.0-13.0 ppm (disappears on D₂O exchange)[8]
-NH - (Amide)Broad singlet, δ 7.5-9.0 ppm
Ar-H Multiplets, δ 6.8-8.0 ppm, showing H-F coupling
-OCH₃ Singlet, δ ~3.9 ppm[9]
¹³C NMR -C =O (Acid)δ ~165 ppm
-C =O (Ester/Amide)δ ~168-172 ppm
C -FDoublets (due to C-F coupling), δ 150-165 ppm
IR Spec. -OH (Acid)Very broad band, 2500-3300 cm⁻¹
-C=O (Acid)~1700 cm⁻¹
-C=O (Ester)~1735 cm⁻¹
-C=O (Amide)~1650 cm⁻¹
N-H (Amide)~3300 cm⁻¹
Mass Spec. Molecular Ion[M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass.[10]

Conclusion

This compound is a privileged scaffold whose value is fully realized through systematic functionalization. By first converting the carboxylic acid to robust amide or ester linkages, chemists can generate a vast array of intermediates. These derivatives, when designed to incorporate reactive handles, can be advanced through powerful cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage the full synthetic potential of this versatile building block in their drug discovery and materials science programs.

References

Application Note: Solvothermal Synthesis of a Novel Metal-Organic Framework Using 3,6-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Design of a Functionalized MOF Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their tunable structures and high surface areas make them promising candidates for applications in gas storage, separation, catalysis, and drug delivery.[1][2] The choice of the organic linker is paramount as it dictates the topology, pore environment, and ultimate functionality of the resulting MOF.

This application note details a protocol for the synthesis of a novel MOF utilizing 3,6-Difluoro-2-methoxybenzoic acid as the organic linker. This particular linker is of significant interest due to its unique electronic and steric properties:

  • Fluorine Substituents: The two fluorine atoms are highly electronegative and can enhance the framework's affinity for certain guest molecules, such as CO2, through dipole-quadrupole interactions.[3] Fluorination can also increase the hydrophobicity and water stability of the MOF.[3]

  • Methoxy Group: The methoxy group introduces a potential hydrogen bond acceptor site within the pores and can influence the linker's coordination geometry.

  • Benzoic Acid Moiety: The carboxylate group provides a robust and well-understood coordination site for linking with metal ions, often forming stable secondary building units (SBUs) like the paddlewheel structure.[4][5]

We present a hypothetical, yet scientifically grounded, solvothermal synthesis protocol for a copper-based MOF using this linker, followed by a comprehensive guide to its characterization.

Experimental Protocol: Synthesis of a Cu(II)-based MOF

This protocol describes the solvothermal synthesis of a crystalline MOF from this compound and copper(II) nitrate. The solvothermal method was chosen as it is a widely used technique for growing high-quality MOF crystals.[6][7]

Materials and Reagents
  • This compound (Linker)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)[3][8]

  • Ethanol (Solvent for washing)

  • Dichloromethane (DCM) (Solvent for activation)

Equipment
  • 20 mL Scintillation vials or Teflon-lined autoclave

  • Oven capable of maintaining 120 °C

  • Centrifuge

  • Schlenk line or vacuum oven for activation

Synthesis Procedure
  • Preparation of the Reaction Mixture:

    • In a 20 mL glass scintillation vial, dissolve 37.6 mg (0.2 mmol) of this compound in 8 mL of N,N-Dimethylformamide (DMF).

    • To this solution, add 48.3 mg (0.2 mmol) of Copper(II) nitrate trihydrate.

    • Sonicate the mixture for 5 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Cap the vial tightly.

    • Place the vial in a preheated oven at 120 °C for 24 hours. Causality: This temperature is typically sufficient to promote deprotonation of the carboxylic acid and facilitate the coordination reaction to form the crystalline MOF structure. DMF is used as a solvent due to its high boiling point and its ability to dissolve both the organic linker and the metal salt.[9]

  • Isolation and Washing:

    • After 24 hours, remove the vial from the oven and allow it to cool slowly to room temperature. Blue, crystalline precipitates should be visible.

    • Decant the DMF mother liquor.

    • Wash the crystals by adding 10 mL of fresh DMF, sonicating for 10 minutes, and then decanting the solvent. Repeat this step three times to remove unreacted starting materials.

    • To exchange the high-boiling DMF, immerse the crystals in 10 mL of ethanol for 24 hours, replacing the ethanol every 8 hours. Causality: This solvent exchange is a critical step for the activation process, as ethanol is more volatile than DMF and easier to remove from the MOF pores.[9][10]

Activation of the MOF
  • Solvent Exchange with a Low Boiling Point Solvent:

    • After the ethanol exchange, decant the ethanol and immerse the crystals in 10 mL of dichloromethane (DCM) for 12 hours.

  • Thermal Activation:

    • Decant the DCM and transfer the crystalline powder to a sample vial suitable for a Schlenk line or vacuum oven.

    • Heat the sample under a dynamic vacuum at 150 °C for 12 hours. Causality: This step, known as activation, is crucial to remove the solvent molecules occupying the pores of the MOF, making the internal surface area accessible for gas adsorption or other applications. The temperature is chosen to be high enough to remove residual solvent but below the decomposition temperature of the MOF.[10][11]

Synthesis Workflow Diagram

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Washing cluster_activation Activation prep1 Dissolve Linker in DMF prep2 Add Cu(NO₃)₂·3H₂O prep1->prep2 prep3 Sonicate for 5 min prep2->prep3 reaction Solvothermal Reaction (120 °C, 24h) prep3->reaction Transfer to vial cool Cool to Room Temp. reaction->cool wash_dmf Wash with fresh DMF (3x) cool->wash_dmf wash_eth Solvent Exchange with Ethanol (24h) wash_dmf->wash_eth wash_dcm Solvent Exchange with DCM (12h) wash_eth->wash_dcm activate Heat under Vacuum (150 °C, 12h) wash_dcm->activate end end activate->end Activated MOF

Caption: Solvothermal synthesis and activation workflow for the copper-based MOF.

Characterization Protocols

A thorough characterization is essential to confirm the synthesis of the desired MOF and to evaluate its properties.

Powder X-Ray Diffraction (PXRD)
  • Purpose: To confirm the crystallinity and phase purity of the synthesized material. The experimental pattern should be compared to a simulated pattern if a single crystal structure can be obtained.[12][13]

  • Protocol:

    • Place a small amount of the activated MOF powder on a zero-background sample holder.

    • Collect the diffraction pattern using a Cu Kα radiation source over a 2θ range of 5° to 50°.

    • Sharp diffraction peaks are indicative of a well-ordered, crystalline material. The absence of broad features from amorphous phases or peaks from starting materials indicates high purity.

Thermogravimetric Analysis (TGA)
  • Purpose: To determine the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.[1][14]

  • Protocol:

    • Place 5-10 mg of the activated MOF in an alumina crucible.

    • Heat the sample from room temperature to 600 °C at a ramp rate of 10 °C/min under a nitrogen atmosphere.

    • The TGA curve will show a plateau up to the decomposition temperature, indicating the thermal stability range of the framework. For an activated sample, there should be minimal mass loss before the framework decomposition.

Nitrogen Adsorption-Desorption Analysis (BET Surface Area)
  • Purpose: To determine the specific surface area, pore volume, and pore size distribution of the activated MOF.

  • Protocol:

    • Degas approximately 100 mg of the activated MOF sample at 150 °C under vacuum for at least 6 hours to remove any adsorbed atmospheric gases.

    • Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature).

    • Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3. A Type I isotherm is typically expected for microporous materials like MOFs.[15][16][17]

Characterization Workflow Diagram

MOF_Characterization_Workflow cluster_structural Structural Analysis cluster_thermal Thermal Properties cluster_porosity Porosity Analysis start Synthesized & Activated MOF pxrd Powder X-Ray Diffraction (PXRD) start->pxrd tga Thermogravimetric Analysis (TGA) start->tga bet N₂ Adsorption-Desorption start->bet pxrd_purpose Confirms: - Crystallinity - Phase Purity pxrd->pxrd_purpose tga_purpose Determines: - Thermal Stability - Solvent Removal tga->tga_purpose bet_purpose Measures: - BET Surface Area - Pore Volume & Size bet->bet_purpose

Caption: Key characterization techniques for the synthesized MOF.

Summary of Key Parameters and Expected Results

ParameterValue/ConditionRationale & Expected Outcome
Synthesis
Metal:Linker Molar Ratio1:1A common stoichiometric ratio for forming well-defined SBUs like the copper paddlewheel.
SolventN,N-Dimethylformamide (DMF)High boiling point and good solvating power for both reactants.[9]
Temperature120 °CPromotes crystal growth and framework formation within a reasonable timeframe.[18]
Reaction Time24 hoursSufficient time for the reaction to reach completion and for high-quality crystals to form.
Characterization
PXRD2θ = 5-50°Expected to show sharp, well-defined peaks, confirming a crystalline structure.[13]
TGART to 600 °C at 10 °C/minA stable plateau is expected until at least 250-300°C, indicating good thermal stability.[1]
N₂ Adsorption at 77 KP/P₀ = 0 to 1A Type I isotherm is anticipated, characteristic of a microporous material. The BET surface area is expected to be significant, reflecting the porous nature of the MOF.[15][17]

Conclusion

The protocol outlined in this application note provides a robust framework for the synthesis and characterization of a novel metal-organic framework using this compound. The strategic incorporation of fluoro and methoxy functional groups on the linker is expected to yield a material with unique properties suitable for a range of applications. The detailed characterization workflow is essential for validating the successful synthesis and for elucidating the structural and physical properties of the new MOF.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 3,6-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,6-difluoro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yields and purity.

I. Core Synthesis Pathway: Directed Ortho-Metalation (DoM)

The primary and most effective route for synthesizing this compound is through the directed ortho-metalation (DoM) of 2,5-difluoroanisole, followed by carboxylation. The methoxy group (-OCH₃) acts as a powerful directing metalation group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong organolithium base.[1][2][3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

FAQ 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes?

Answer: Low or no yield in a DoM reaction is a common issue that can typically be traced back to a few critical factors:

  • Moisture and Air Sensitivity: Organolithium reagents like n-butyllithium (n-BuLi) and sec-butyllithium (s-BuLi) are extremely reactive towards water and oxygen.[2] Any moisture in your glassware, solvent, or starting material will quench the base, preventing the lithiation from occurring.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Solvents must be anhydrous. The reaction should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Inactive Organolithium Reagent: The titer of commercial organolithium reagents can decrease over time.

    • Solution: Titrate your organolithium solution before use to determine its exact molarity. A common method is titration with a known concentration of a suitable indicator, such as diphenylacetic acid.

  • Incorrect Temperature Control: DoM reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[4]

    • Solution: Use a reliable cooling bath, such as a dry ice/acetone slurry, to maintain a consistent low temperature throughout the addition of the organolithium reagent and the subsequent carboxylation.

  • Inefficient Carboxylation: The introduction of carbon dioxide is a critical step.

    • Solution: Use a source of high-purity, dry CO₂. This can be in the form of dry ice (solid CO₂) or by bubbling CO₂ gas through the reaction mixture. Ensure the CO₂ is added in excess to drive the reaction to completion.

FAQ 2: Formation of Multiple Products (Poor Regioselectivity)

Question: My analysis shows the presence of isomeric products. How can I improve the regioselectivity of the lithiation?

Answer: The directing ability of the methoxy group should strongly favor lithiation at the C6 position. However, the choice of organolithium base can influence this. While not directly studied for this specific molecule, related research on 2-methoxybenzoic acid shows that the base can alter the site of deprotonation.[4][5]

  • Understanding the Directing Effect: The methoxy group directs the organolithium reagent to the ortho position. In 2,5-difluoroanisole, the C6 position is ortho to the methoxy group.

  • Optimizing the Base: For selective deprotonation ortho to the methoxy group, s-BuLi in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) is often a good choice.[4] TMEDA can chelate the lithium ion, increasing the basicity and potentially the selectivity of the reagent.[3]

FAQ 3: Difficulty with Product Purification

Question: I am struggling to isolate the pure this compound from the crude reaction mixture. What is an effective purification strategy?

Answer: The work-up and purification process is crucial for obtaining a high-purity product. The desired product is an acid, which allows for straightforward separation from neutral byproducts.

  • Standard Work-up Procedure:

    • After carboxylation, the reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride or water).

    • The aqueous and organic layers are separated.

    • The aqueous layer is then acidified with a strong acid, such as hydrochloric acid, to a pH of 1-2.[6] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

  • Purification Steps:

    • The precipitated solid can be collected by vacuum filtration and washed with cold water to remove any inorganic salts.

    • If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is recommended. Column chromatography on silica gel can also be employed if necessary.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Protocol 1: Synthesis via Directed Ortho-Metalation and Carboxylation

Materials:

  • 2,5-Difluoroanisole

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,5-difluoroanisole (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add TMEDA (1.2 eq) to the cooled solution. Then, add s-BuLi (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation: Crush dry ice into a fine powder and add it in small portions to the reaction mixture. A significant excess of dry ice should be used. Allow the mixture to slowly warm to room temperature overnight while stirring.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

  • Acidification and Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Dissolve the residue in a suitable solvent and acidify the aqueous layer with concentrated HCl to pH 1-2. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

ReagentMolar Eq.Purpose
2,5-Difluoroanisole1.0Starting material
s-BuLi1.2Lithiating agent
TMEDA1.2Chelating agent, enhances reactivity
Dry Ice (CO₂)ExcessCarboxylating agent
HClAs neededAcidification for product precipitation
Protocol 2: Alternative Synthesis via Oxidation of the Aldehyde

An alternative route involves the oxidation of 2,3-difluoro-6-methoxybenzaldehyde.[6]

Materials:

  • 2,3-Difluoro-6-methoxybenzaldehyde

  • Potassium hydroxide (KOH)

  • Hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM)

  • Ethyl acetate (EA)

  • Petroleum ether (PE)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a flask, dissolve 2,3-difluoro-6-methoxybenzaldehyde in an aqueous solution of KOH.

  • Oxidation: Slowly add hydrogen peroxide to the solution. Heat the reaction to around 70 °C for approximately 2 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature. Extract with DCM to remove any unreacted starting material.

  • Acidification: Cool the aqueous phase to 0 °C and slowly add concentrated HCl until the pH reaches 2.

  • Extraction and Purification: Extract the aqueous phase with ethyl acetate multiple times. Dry the combined organic extracts and evaporate the solvent. The resulting solid can be purified by recrystallization (e.g., from DCM/EA and PE) to yield the product.

IV. Visualizing the Process

Workflow for Directed Ortho-Metalation

DoM_Workflow Start Start: 2,5-Difluoroanisole in Anhydrous THF Cooling Cool to -78 °C Start->Cooling Addition Add TMEDA and s-BuLi Cooling->Addition Lithiation Stir for 1-2h (Formation of Lithiated Intermediate) Addition->Lithiation Carboxylation Add Excess Dry Ice Lithiation->Carboxylation Workup Quench with H₂O, Extract with Ethyl Acetate Carboxylation->Workup Acidification Acidify Aqueous Layer with HCl Workup->Acidification Isolation Filter and Dry Product Acidification->Isolation End End: Pure this compound Isolation->End

Caption: Workflow for the synthesis of this compound via DoM.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Low or No Yield? Check_Reagents Check Reagents: - Titrate BuLi - Use Anhydrous Solvents Problem->Check_Reagents Yes Impure_Product Impure Product? Problem->Impure_Product No Check_Conditions Check Conditions: - Inert Atmosphere? - Temperature at -78°C? Check_Reagents->Check_Conditions Check_Procedure Check Procedure: - Sufficient Reaction Time? - Excess CO₂ Added? Check_Conditions->Check_Procedure Optimize_Workup Optimize Work-up: - Proper Acidification (pH 1-2) - Thorough Extraction Impure_Product->Optimize_Workup Yes Optimize_Purification Optimize Purification: - Recrystallization - Column Chromatography Optimize_Workup->Optimize_Purification

Caption: Decision tree for troubleshooting common synthesis issues.

V. Product Analysis

Verifying the identity and purity of the final product is essential. The following are expected analytical data for this compound.

  • Molecular Formula: C₈H₆F₂O₃[7][8][9]

  • Molecular Weight: 188.13 g/mol [7][8][9]

  • Appearance: Typically a white to off-white solid.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation.

  • Mass Spectrometry: Confirms the molecular weight. The predicted monoisotopic mass is 188.0285 Da.[7]

VI. References

  • Baran, P. Directed Metalation: A Survival Guide. Baran Group Meeting. Available from: --INVALID-LINK--

  • Nguyen, T.-H.; Castanet, A.-S.; Mortier, J. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Org. Lett.2006 , 8 (4), 765–768. DOI: 10.1021/ol0530427.

  • Organic Chemistry Portal. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Available from: --INVALID-LINK--

  • Myers, A. G. ortho metalation. Andrew G Myers Research Group. Available from: --INVALID-LINK--

  • PubChem. This compound. Available from: --INVALID-LINK--

  • SpectraBase. 3-Methoxybenzoic acid, 2,6-difluoro-.alpha.-methylbenzyl ester. Available from: --INVALID-LINK--

  • Google Patents. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid. Available from: --INVALID-LINK--

  • Baran, P. Directed Metalation: A Survival Guide. Baran Group Meeting. Available from: --INVALID-LINK--

  • Oakwood Chemical. This compound. Available from: --INVALID-LINK--

  • Google Patents. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid. Available from: --INVALID-LINK--

  • United States Biological. 427574 this compound CAS: 887267-03-0. Available from: --INVALID-LINK--

References

Common side reactions in the preparation of 3,6-Difluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,6-Difluoro-2-methoxybenzoic acid (CAS: 887267-03-0).[1] This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the preparation of this important fluorinated aromatic compound.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, can be prone to several side reactions that can impact yield and purity. The most common synthetic route involves the directed ortho-metalation (DoM) of 1,4-difluoro-2-methoxybenzene followed by carboxylation. This guide will focus on troubleshooting this specific pathway and address common queries.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

  • Symptom: After the reaction and work-up, the isolated yield of this compound is significantly lower than expected, or no product is obtained.

  • Possible Causes & Solutions:

    Potential Cause Recommended Action
    Inefficient Lithiation: The organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA) may be degraded or the reaction temperature may be too high, leading to side reactions.Verify Reagent Activity: Titrate the organolithium reagent prior to use to confirm its molarity. Strict Temperature Control: Maintain the reaction temperature at or below -78 °C during the lithiation step to prevent decomposition and unwanted side reactions. Using a cryostat or a dry ice/acetone bath is crucial.[2]
    Poor Carboxylation: The carbon dioxide source (dry ice or CO₂ gas) may not be reacting efficiently with the lithiated intermediate.Use High-Quality Dry Ice: Ensure the dry ice is freshly crushed and free of excess water, which can quench the organolithium species. Sub-surface Addition: When using CO₂ gas, bubble it through the reaction mixture to maximize contact. For dry ice, add the lithiated solution to a flask containing an excess of crushed dry ice.
    Protonation of the Lithiated Intermediate: Traces of water or other protic sources in the solvent or on the glassware can quench the lithiated species before it can react with carbon dioxide.Rigorous Anhydrous Conditions: Dry all glassware in an oven and cool under a stream of inert gas (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
    Incorrect Stoichiometry: An incorrect molar ratio of the organolithium reagent to the starting material can lead to incomplete reaction or the formation of di-lithiated species.Precise Stoichiometry: Carefully calculate and measure the required amounts of all reagents. A slight excess (1.05-1.1 equivalents) of the organolithium reagent is often optimal.

Issue 2: Presence of Significant Impurities in the Final Product

  • Symptom: NMR or LC-MS analysis of the crude or purified product shows the presence of one or more significant impurities.

  • Common Impurities and Their Prevention:

    Impurity Potential Cause of Formation Prevention and Removal Strategies
    Starting Material (1,4-Difluoro-2-methoxybenzene): Incomplete lithiation or premature quenching of the lithiated intermediate.Optimize Lithiation: Ensure sufficient reaction time and appropriate temperature for the lithiation step. Purification: The starting material can often be removed by recrystallization or column chromatography.
    Over-metalated Byproducts: Use of a strong organolithium base like s-BuLi or t-BuLi at higher temperatures can lead to metalation at other positions on the aromatic ring.Choice of Base and Temperature: Use a less reactive base like n-BuLi or LDA and maintain strict low-temperature control.
    Decarboxylation Product (1,4-Difluoro-2-methoxybenzene): While less common for this specific compound under standard work-up conditions, decarboxylation of benzoic acids can occur under harsh acidic or basic conditions at elevated temperatures.[3]Mild Work-up: Use a gentle acidification step with dilute acid and avoid excessive heating during the work-up and purification.
    Benzoic Acid (from n-BuLi): If n-butyllithium is used, it can be carboxylated to form pentanoic acid. However, benzoic acid impurities can arise from other sources.Careful Work-up: A thorough aqueous wash can help remove more water-soluble acid impurities. Recrystallization is also effective.

Frequently Asked Questions (FAQs)

Q1: What is the optimal organolithium reagent for the synthesis of this compound?

A1: The choice of organolithium reagent is critical. While n-butyllithium (n-BuLi) is commonly used, s-butyllithium (s-BuLi) can also be effective, though it is more reactive and may lead to more side products if the temperature is not strictly controlled.[2] Lithium diisopropylamide (LDA) is another option that can offer higher regioselectivity in some cases. The optimal choice may depend on the specific scale and equipment available.

Q2: How can I monitor the progress of the reaction?

A2: Monitoring the reaction can be challenging due to the reactive nature of the intermediates. A common method is to take a small aliquot of the reaction mixture after the lithiation step, quench it with a deuterated electrophile (e.g., D₂O), and analyze the crude mixture by ¹H NMR to determine the extent of lithiation. After carboxylation and work-up, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the formation of the product and the consumption of the starting material.

Q3: What are the key safety precautions for this synthesis?

A3: This synthesis involves highly reactive and pyrophoric reagents.

  • Organolithium Reagents: n-BuLi and s-BuLi are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere (argon or nitrogen) using syringe techniques.

  • Low Temperatures: Working at -78 °C requires the use of a dry ice/acetone bath or a cryostat. Appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, is essential.

  • Quenching: The reaction should be quenched carefully by slowly adding a proton source (e.g., saturated aqueous ammonium chloride or water) at low temperature to control the exothermic reaction.

Q4: Can other synthetic routes be used to prepare this compound?

A4: While directed ortho-metalation is a common and efficient method, other routes could potentially be employed, such as the hydrolysis of a corresponding benzonitrile.[3] However, the synthesis of the required 3,6-difluoro-2-methoxybenzonitrile precursor may be as or more complex than the direct carboxylation route. Another approach could involve the oxidation of 3,6-difluoro-2-methoxybenzaldehyde.[4]

Experimental Workflow & Diagrams

Workflow for the Synthesis of this compound

cluster_0 Preparation cluster_1 Lithiation cluster_2 Carboxylation cluster_3 Work-up & Purification A Dry Glassware & Establish Inert Atmosphere C Dissolve 1,4-Difluoro-2-methoxybenzene in Anhydrous THF A->C B Prepare Anhydrous Solvent (e.g., THF) B->C D Cool to -78 °C C->D E Slowly Add Organolithium Reagent (e.g., n-BuLi) D->E F Stir at -78 °C (e.g., 1-2 hours) E->F G Quench with Excess Crushed Dry Ice F->G H Allow to Warm to Room Temperature G->H I Add Water and Separate Layers H->I J Acidify Aqueous Layer (e.g., with HCl) I->J K Extract with Organic Solvent (e.g., Ethyl Acetate) J->K L Dry, Filter, and Concentrate K->L M Purify by Recrystallization or Column Chromatography L->M

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield C1 Inefficient Lithiation? Start->C1 C2 Poor Carboxylation? Start->C2 C3 Protic Contamination? Start->C3 S1 Verify Reagent Activity & Strictly Control Temperature C1->S1 S2 Use High-Quality CO₂ Source & Ensure Good Mixing C2->S2 S3 Ensure Rigorous Anhydrous Conditions C3->S3

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Purification of 3,6-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,6-Difluoro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting advice and detailed protocols in a practical question-and-answer format to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My final product of this compound is contaminated with a significant amount of a non-polar, volatile impurity. What is this likely to be and how can I remove it?

This is a common issue that often points to the presence of the unreacted starting material, typically 1,4-difluoro-2-methoxybenzene, or a decarboxylation byproduct. Both are significantly less polar than the desired carboxylic acid.

Troubleshooting Workflow:

start Impurity Detected: Non-polar & volatile extraction Perform Acid-Base Extraction start->extraction wash Wash organic layer with brine extraction->wash Organic Layer acidify Acidify aqueous layer (e.g., with HCl) extraction->acidify Aqueous Layer (contains product salt) dry Dry organic layer (e.g., Na2SO4) wash->dry evaporate Evaporate solvent to isolate impurity dry->evaporate precipitate Precipitate 3,6-Difluoro-2- methoxybenzoic acid acidify->precipitate filter Filter and dry pure product precipitate->filter

Caption: Acid-base extraction workflow for removing non-polar impurities.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). Shake the funnel vigorously, venting frequently to release any pressure buildup. This will convert the acidic product into its water-soluble sodium salt.[1][2]

  • Separation: Allow the layers to separate. The aqueous layer will contain the sodium salt of your product, while the non-polar impurities will remain in the organic layer.

  • Extraction of Aqueous Layer: Drain the lower aqueous layer. To ensure complete recovery, you can re-extract the organic layer with a fresh portion of the basic aqueous solution.

  • Washing the Organic Layer (Optional): The organic layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate and identify the non-polar impurity, confirming its identity.

  • Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a strong acid, such as concentrated hydrochloric acid (HCl), until the solution is acidic (pH ~2), which will precipitate the purified this compound.[1][2]

  • Isolation: Collect the pure product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Q2: I'm observing an impurity with a similar polarity to my product, making separation by column chromatography difficult. What could this be?

An impurity with similar polarity is often an isomeric byproduct formed during the synthesis. A likely candidate is 2,5-Difluoro-4-methoxybenzoic acid, which can arise from non-regioselective lithiation of the aromatic precursor.

Troubleshooting Strategies:

  • Recrystallization: This is often the most effective method for separating isomers. The key is to find a solvent system where the desired product and the isomeric impurity have different solubilities.

Solvent SystemSuitability for Isomer Separation
Ethanol/WaterGood for moderately polar compounds. The desired product may crystallize out while the isomer remains in the mother liquor.
Toluene/HexaneA less polar system that can be effective if the polarity difference between isomers is small.
IsopropanolA single solvent system that can sometimes provide the necessary solubility differential.

Detailed Protocol: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.

  • Preparative HPLC: If recrystallization is unsuccessful, preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column can be employed for isomer separation.[3][4]

Q3: My product appears to be contaminated with a more polar impurity. What is the likely source and how can it be removed?

A more polar impurity is often the corresponding amide, 3,6-Difluoro-2-methoxybenzamide, resulting from incomplete hydrolysis of the nitrile precursor.

Troubleshooting Workflow:

start Impurity Detected: More Polar hydrolysis Re-subject to Hydrolysis Conditions start->hydrolysis extraction Perform Acid-Base Extraction start->extraction chromatography Column Chromatography start->chromatography

Caption: Options for removing polar amide impurities.

Recommended Actions:

  • Drive the Hydrolysis to Completion: The most straightforward approach is to re-subject the crude product to the hydrolysis conditions (e.g., refluxing with aqueous acid or base) to convert the remaining amide to the desired carboxylic acid.

  • Column Chromatography: If further reaction is not desirable, column chromatography can be effective. Since the amide is more polar, it will have a lower Rf value on a normal-phase silica gel column.

Detailed Protocol: Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A common starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate. The polarity can be gradually increased to elute the more polar compounds.

  • Procedure:

    • Prepare a slurry of the silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the packed column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

Q4: After purification, my yield is significantly lower than expected. What are the common causes of product loss?

Low yield can be attributed to several factors throughout the synthesis and purification process.

Potential Causes and Solutions:

  • Incomplete Reaction: Ensure the initial synthesis reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, GC-MS).

  • Decarboxylation: Excessive heat during the reaction or workup can lead to the loss of the carboxylic acid group as carbon dioxide. Avoid unnecessarily high temperatures.

  • Loss during Acid-Base Extraction:

    • Incomplete Protonation/Deprotonation: Ensure the pH is sufficiently basic (pH > 8) during the extraction of the acid and sufficiently acidic (pH < 2) during the precipitation of the product.

    • Emulsion Formation: If an emulsion forms during extraction, it can be broken by adding brine or by gentle swirling.

  • Loss during Recrystallization:

    • Using too much solvent: This will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for complete dissolution.

    • Cooling too quickly: This can trap impurities in the crystal lattice. Allow for slow cooling to room temperature before placing in an ice bath.

References

Troubleshooting low yield in 3,6-Difluoro-2-methoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,6-Difluoro-2-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Low yield is a frequent issue, often stemming from the sensitive nature of the organometallic intermediates involved. This document provides a structured approach to troubleshooting, grounded in mechanistic principles, to help you optimize your reaction outcomes.

I. Understanding the Reaction: The Directed Ortho-Metalation Pathway

The most prevalent and efficient route to this compound involves a Directed ortho-Metalation (DoM) followed by carboxylation. In this pathway, an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium, is used to deprotonate the aromatic ring at the position ortho (adjacent) to the methoxy group. The methoxy group acts as a Directed Metalation Group (DMG), coordinating to the lithium reagent and directing the deprotonation to a specific site.[1][2] The resulting aryllithium species is then quenched with carbon dioxide (CO2) to form the carboxylate, which upon acidic workup, yields the final product.

II. Troubleshooting Guide: Diagnosing and Solving Low Yield

Low yields can arise at multiple stages of this synthesis. This guide is structured by common experimental observations to help you pinpoint and resolve the underlying issues.

Troubleshooting Workflow

Here is a general workflow for diagnosing yield issues.

Troubleshooting_Workflow Start Low Yield Observed Check_Start_Material Analyze Starting Material (e.g., 1,4-difluoro-3-methoxybenzene) Start->Check_Start_Material Check_Reaction_Progress Monitor Reaction by TLC/GC-MS (Aliquots pre- and post-CO2) Start->Check_Reaction_Progress Check_Workup Analyze Aqueous & Organic Layers Post-Workup Start->Check_Workup Incomplete_Conversion Problem: Incomplete Conversion of Starting Material Check_Reaction_Progress->Incomplete_Conversion Starting material remains Byproduct_Formation Problem: Significant Byproduct Formation Check_Reaction_Progress->Byproduct_Formation New spots/peaks appear Sol_Moisture Solution: Ensure Anhydrous Conditions. Dry Solvents/Reagents/Glassware. Incomplete_Conversion->Sol_Moisture Sol_Reagent_Activity Solution: Titrate Organolithium Reagent. Use Fresh Reagents. Incomplete_Conversion->Sol_Reagent_Activity Sol_Temp Solution: Optimize Reaction Temperature. Maintain Low Temp (-78°C). Incomplete_Conversion->Sol_Temp Byproduct_Formation->Sol_Moisture Byproduct_Formation->Sol_Temp Sol_CO2 Solution: Improve CO2 Delivery. Use Dry CO2 Gas or Dry Ice. Byproduct_Formation->Sol_CO2 Workup_Loss Problem: Product Lost During Workup/Purification Check_Workup->Workup_Loss Sol_pH Solution: Optimize Workup pH. Ensure pH < 2 before extraction. Workup_Loss->Sol_pH Sol_Purification Solution: Refine Purification Method. (e.g., Recrystallization, Chromatography) Workup_Loss->Sol_Purification

Caption: A decision tree for troubleshooting low yield.

Problem 1: Reaction Fails to Initiate or Shows Low Conversion

Observation: Analysis (TLC, GC-MS) of the reaction mixture after the addition of the organolithium reagent and sufficient reaction time shows a large amount of unreacted starting material (e.g., 1,4-difluoro-3-methoxybenzene).

Potential Causes & Solutions

Potential CauseScientific ExplanationRecommended Action
Moisture Contamination Organolithium and Grignard reagents are extremely strong bases and will readily react with even trace amounts of water or other protic sources (e.g., alcohols) in an acid-base reaction.[3][4][5] This consumes the reagent, preventing it from deprotonating the aromatic ring.Protocol: Ensuring Anhydrous Conditions 1. Glassware: Oven-dry all glassware at >120°C for at least 4 hours, or flame-dry under vacuum, and cool under a stream of dry nitrogen or argon.[6]2. Solvents: Use freshly distilled anhydrous solvents (e.g., THF, Diethyl Ether). Solvents from sealed commercial bottles (e.g., AcroSeal™) are often sufficient.[1]3. Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup.
Inactive Organolithium Reagent Organolithium reagents degrade over time, especially if not stored properly. The active concentration can be significantly lower than stated on the bottle.Protocol: Titration of Organolithium Reagents 1. Use a standard titration method (e.g., with diphenylacetic acid or N-pivaloyl-o-toluidine) to determine the exact molarity of your n-BuLi or sec-BuLi solution before use.2. Always use a fresh bottle or a properly stored reagent. Store at the recommended temperature (typically 2-8°C).
Incorrect Reaction Temperature The formation of the lithiated intermediate is highly temperature-dependent. If the temperature is too high, side reactions can occur. If it's too low, the reaction rate may be impractically slow. For most ortho-lithiations, -78°C (a dry ice/acetone bath) is optimal.[7]Action: 1. Ensure your reaction vessel is well-insulated and the cold bath is maintained at a consistent -78°C.2. Add the organolithium reagent slowly (dropwise) to control the internal temperature and prevent localized heating.
Problem 2: Significant Byproduct Formation is Observed

Observation: TLC or GC-MS analysis shows the formation of one or more significant impurities alongside the desired product.

Potential Causes & Solutions

Side_Reactions ArylLi Aryllithium Intermediate H2O Trace H2O ArylLi->H2O Protonation CO2 CO2 (Electrophile) ArylLi->CO2 Carboxylation ArylHalide Unreacted Starting Halide (if applicable for Grignard) ArylLi->ArylHalide Coupling (Wurtz-type) Byproduct1 Side Product: 1,4-Difluoro-3-methoxybenzene (Protonated Starting Material) H2O->Byproduct1 Product Desired Product: This compound CO2->Product then Workup Workup Acidic Workup (H3O+) Byproduct2 Side Product: Symmetric Biaryl ArylHalide->Byproduct2

Caption: Key reaction pathways leading to product and byproducts.

Potential CauseScientific ExplanationRecommended Action
Protonation of Intermediate If the aryllithium intermediate encounters a proton source (like water) before it reacts with CO2, it will be quenched, regenerating the starting material (1,4-difluoro-3-methoxybenzene). This is the most common side reaction.[4]Action: 1. Rigorously follow the anhydrous protocols described in Problem 1.2. Ensure the CO2 source is dry. If using dry ice, use freshly crushed pieces from the center of a block to avoid condensed atmospheric moisture. If using CO2 gas, pass it through a drying tube (e.g., filled with Drierite).
Inefficient CO2 Quench Poor delivery of CO2 can lead to localized concentration gradients. The highly reactive aryllithium may react with other species or degrade if it does not encounter CO2 quickly.Protocol: Efficient Carboxylation 1. Dry Ice Method: Vigorously stir the reaction mixture while crushing chunks of dry ice and adding them directly to the cold solution. Alternatively, prepare a slurry of dry ice in anhydrous THF and transfer the aryllithium solution into it via cannula.2. Gas Method: Bubble dry CO2 gas through the solution at a steady rate using a fritted gas dispersion tube for maximum surface area contact.
Wurtz-type Coupling This is more common in Grignard reactions but can occur with organolithiums. The organometallic intermediate can react with unreacted starting halide to form a biaryl byproduct.Action: 1. Ensure slow, dropwise addition of the organolithium reagent to the substrate solution to maintain a low concentration of the reagent and minimize this bimolecular side reaction.2. Maintain a low reaction temperature (-78°C) to disfavor this pathway.
Problem 3: Good Conversion, but Low Isolated Yield after Workup

Observation: In-process analysis (e.g., a quenched aliquot analyzed by GC-MS) shows good formation of the product, but the final isolated mass is low.

Potential Causes & Solutions

Potential CauseScientific ExplanationRecommended Action
Improper pH during Extraction The product is a carboxylic acid. To extract it into an organic solvent, it must be in its neutral, protonated form (R-COOH). If the aqueous layer is not sufficiently acidic, the product will remain in the aqueous layer as the deprotonated carboxylate salt (R-COO⁻).Protocol: Optimized Acidic Workup 1. After quenching the reaction (e.g., with water or dilute acid), add a strong acid (e.g., 1-2 M HCl) to the aqueous layer.2. Vigorously stir and check the pH with litmus paper or a pH meter. Ensure the pH is ≤ 2 before proceeding with the organic extraction.3. Perform multiple extractions (e.g., 3x with ethyl acetate or diethyl ether) to maximize recovery from the aqueous phase.
Emulsion Formation The presence of magnesium salts (if a Grignard was attempted) or other inorganic byproducts can lead to the formation of stable emulsions during extraction, trapping the product between layers.Action: 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.2. If the emulsion persists, try filtering the entire mixture through a pad of Celite® (diatomaceous earth).
Sub-optimal Purification The crude product may contain impurities that hinder crystallization or co-elute during chromatography. Aromatic carboxylic acids can sometimes be challenging to purify.[8]Action: Refine Purification 1. Recrystallization: Choose a suitable solvent system. A common choice is an ethanol/water or toluene/hexane mixture. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly.2. Acid-Base Wash: For crude material that is an oil or refuses to crystallize, dissolve it in an organic solvent (e.g., ethyl acetate), wash with a basic solution (e.g., saturated NaHCO3) to extract the product into the aqueous layer as its salt. Wash the aqueous layer with ether to remove neutral impurities, then re-acidify the aqueous layer to pH ≤ 2 and extract the purified product back into an organic solvent.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a Grignard reagent instead of an organolithium? While Grignard reagents are excellent for carboxylation, their formation can be more difficult to initiate than lithiation, and they are less effective for directed ortho-metalation. The Lewis basic methoxy group directs organolithium reagents much more effectively.[2] If you must use a Grignard reagent, you would typically start from the corresponding aryl bromide or iodide.

Q2: My starting material, 1,4-difluoro-3-methoxybenzene, is expensive. How can I ensure I don't waste it? The best way is to perform a small-scale pilot reaction first. Use this to confirm the activity of your organolithium reagent and the dryness of your setup. Only after a successful pilot should you proceed to a larger scale.

Q3: How do I know my reaction is complete? The most reliable method is to take a small aliquot from the reaction mixture (before the CO2 quench), carefully quench it with a proton source (like methanol or saturated ammonium chloride), and analyze it by TLC or GC-MS. The disappearance of the starting material spot/peak is a strong indicator that the lithiation is complete.

Q4: What is the best way to add the CO2? Solid dry ice or gaseous CO2? Both methods work well if performed correctly.

  • Dry Ice: Is convenient and effective. The main risk is introducing condensed water from the surface of the ice. Using freshly crushed, interior pieces minimizes this risk.

  • Gaseous CO2: Can be cleaner as the gas can be passed through a drying agent. However, it requires a more specialized setup (gas cylinder, regulator, bubbler) and ensuring efficient bubbling is key.

Q5: My final product is slightly colored. How can I decolorize it? A slight yellow or tan discoloration is common. If recrystallization does not remove the color, you can try treating a solution of the crude product with a small amount of activated charcoal before filtering and proceeding with crystallization.

References

Technical Support Center: Purification of 3,6-Difluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 3,6-Difluoro-2-methoxybenzoic acid. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can achieve the desired purity for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter when synthesizing this compound?

A1: The impurity profile of your crude this compound is largely dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of precursors. For example, if synthesizing from a corresponding toluene derivative, residual o-fluorotoluene may be present.[1]

  • Isomeric Byproducts: Depending on the directing effects of the substituents on the aromatic ring during synthesis, trace amounts of other isomeric fluorobenzoic acids might form.[1]

  • Over- or Under-Oxidized Products: If the synthesis involves an oxidation step, you might see related aldehydes (under-oxidation) or other carboxylic acids (from side reactions).[1] For instance, oxidation of a methyl group can sometimes lead to the formation of the corresponding aldehyde, in this case, 3,6-difluoro-2-methoxybenzaldehyde.

  • Dehalogenated or Demethylated Species: Harsh reaction conditions can sometimes lead to the loss of a fluorine or methyl group, resulting in impurities like 2-methoxybenzoic acid or 3,6-difluorobenzoic acid.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., ether, toluene) and leftover reagents can be present in the crude product.

Q2: My crude product is a discolored solid. What is the likely cause and how can I fix it?

A2: Discoloration, often appearing as a yellow or brownish tint, is a common sign of trace impurities.[1]

  • Likely Causes:

    • Azo Compounds: If your synthesis involves a diazotization step, residual diazonium salts can form colored azo-byproducts.[1]

    • Oxidation Products: Minor, colored byproducts can arise from the oxidation of starting materials or the product itself, particularly if exposed to heat or air for extended periods.[1]

  • Recommended Solution:

    • Activated Carbon Treatment: A highly effective method for removing colored impurities is treatment with activated carbon.[1][2] During recrystallization, after dissolving the crude product in a hot solvent, a small amount of activated carbon can be added. The solution is then hot filtered to remove the carbon, which will have adsorbed the colored impurities.

Q3: I'm observing streaking or tailing when I run a TLC of my this compound on a silica gel plate. What's happening and how can I get a clean spot?

A3: Streaking of carboxylic acids on silica gel is a frequent issue. This happens due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[3] This can result in a mixture of protonated and deprotonated forms of your compound, causing it to "drag" up the plate.

  • The Fix: To obtain a well-defined spot, you need to suppress the deprotonation of the carboxylic acid. This is achieved by adding a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[3] This ensures that your compound remains fully protonated and moves as a single, compact spot.

Troubleshooting Purification Workflows

The choice of purification method depends on the nature of the impurities. Below is a decision-making workflow to guide you.

Purification_Workflow start Crude this compound impurity_check Identify Major Impurities (TLC, NMR, etc.) start->impurity_check neutral_basic Neutral or Basic Impurities Present? impurity_check->neutral_basic acid_base Perform Acid-Base Extraction neutral_basic->acid_base Yes similar_polarity Impurities with Similar Polarity? neutral_basic->similar_polarity No recrystallization1 Recrystallize Product acid_base->recrystallization1 purity_analysis Analyze Purity (Melting Point, HPLC, NMR) recrystallization1->purity_analysis similar_polarity->recrystallization1 No chromatography Column Chromatography similar_polarity->chromatography Yes recrystallization2 Recrystallize Fractions chromatography->recrystallization2 recrystallization2->purity_analysis final_product Pure this compound purity_analysis->neutral_basic Further Purification Needed purity_analysis->final_product Purity Confirmed

Caption: Decision workflow for purifying this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique is highly effective for separating your acidic product from any neutral or basic impurities. The principle lies in the differential solubility of the acid and its salt form.[4][5] The carboxylic acid is converted to its water-soluble carboxylate salt by a weak base, while neutral impurities remain in the organic layer.[4][6]

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper or meter

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.[3] Stopper the funnel and gently invert it several times, making sure to vent frequently to release the pressure from the CO₂ gas that evolves.

  • Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of your product (sodium 3,6-difluoro-2-methoxybenzoate). Drain the lower aqueous layer into a clean Erlenmeyer flask.[3]

  • Repeat Extraction: To ensure complete extraction of the carboxylic acid, add a fresh portion of the NaHCO₃ solution to the organic layer in the separatory funnel and repeat the extraction process.[3] Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M HCl dropwise until the solution is acidic (test with pH paper).[3] Your purified this compound will precipitate out as a solid.[6][7]

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with cold deionized water.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Acid_Base_Extraction start Crude Product in Organic Solvent add_base Add aq. NaHCO₃ Shake & Vent start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer: Neutral Impurities separate->organic_layer aqueous_layer Aqueous Layer: Product as Salt separate->aqueous_layer acidify Cool & Add HCl aqueous_layer->acidify precipitate Product Precipitates acidify->precipitate filter Filter & Dry precipitate->filter end Pure Product filter->end

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[2][8] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[9] By dissolving the impure solid in a minimal amount of hot solvent and then allowing it to cool slowly, the desired compound will form pure crystals, leaving the impurities behind in the solution.[10]

Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. For benzoic acid derivatives, water is often a good choice due to the significant difference in solubility at hot versus cold temperatures.[10] Other potential solvents could include ethanol/water mixtures or toluene.

SolventBoiling Point (°C)Notes
Water100Good for many benzoic acids; product is much more soluble when hot.[10]
Ethanol/WaterVariesCan be a good mixed-solvent system to fine-tune solubility.
Toluene111An option for less polar impurities.

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and boiling chips) while stirring.[9] Continue to add small portions of hot solvent until the solid is just completely dissolved.[2][10]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).[2]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Removes Insolubles) dissolve->hot_filter cool Slow Cooling to Form Crystals hot_filter->cool vacuum_filter Vacuum Filtration (Isolate Crystals) cool->vacuum_filter wash_dry Wash with Cold Solvent & Dry vacuum_filter->wash_dry end Pure Crystals wash_dry->end

Caption: Workflow for Purification by Recrystallization.

References

Technical Support Center: Improving Regioselectivity in Reactions with 3,6-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,6-difluoro-2-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging this versatile but synthetically challenging building block. My goal is to move beyond simple protocols and provide you with the mechanistic insights and field-proven strategies necessary to master the regiochemical outcomes of your reactions. We will address the most common challenges in a direct question-and-answer format, focusing on the causality behind our recommended experimental choices.

Section 1: The Foundation – Understanding Competing Directing Effects

Before troubleshooting, it's critical to understand the electronic landscape of this compound. The regioselectivity of any reaction is dictated by the interplay of its four substituents, which often have conflicting influences.

  • Carboxylic Acid (-COOH): In electrophilic aromatic substitution (EAS), this group is moderately deactivating and a meta-director. However, in its deprotonated carboxylate form (-COO⁻), it becomes a powerful ortho-directing group for metalation reactions.[1][2][3]

  • Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director for EAS due to its ability to donate electron density through resonance (+M effect).[4][5] It is also a potent ortho-directing metalation group.

  • Fluorine Atoms (-F): Halogens are a unique case. They are deactivating due to their strong inductive electron withdrawal (-I effect) but are ortho, para-directors because their lone pairs can participate in resonance (+M effect).[6][7][8] For nucleophilic aromatic substitution (SNAr), fluorine is an excellent leaving group.[9][10]

These competing effects mean that the reaction outcome is not always intuitive and is highly dependent on the chosen reagents and conditions.

G sub This compound Directing Influences p4->sub  EAS (Meta)  -COOH (weak) +EAS (Ortho) -F at C3 p4->sub  DoM (Ortho)  -F at C3 Acidification p5->sub  EAS (Ortho/Para)  -OCH3 (strong)  -F at C6 (weak) p5->sub  DoM (Ortho)  -F at C6 Acidification p3->sub SNAr Favored Site (Stabilized by -COOH) p6->sub SNAr Disfavored

Caption: Competing electronic influences on the aromatic ring.

Section 2: Troubleshooting Directed ortho-Metalation (DoM)

Directed metalation is a powerful tool for functionalizing aromatic rings, but achieving high regioselectivity between the C4 and C5 positions on this substrate is a common hurdle.

FAQ 1: "My lithiation reaction with n-BuLi gives a poor mixture of C4 and C5 isomers. How can I selectively metalate at just one position?"

This is the most frequent challenge. Standard conditions often fail because the acidities of the C4-H and C5-H protons are closely matched, both being activated by an adjacent fluorine atom. The key to selectivity lies in exploiting subtle differences in the steric and electronic environment by carefully choosing your base and additives.

The Underlying Principle: The choice of an organolithium base, its aggregation state, and the presence of coordinating ligands like TMEDA (tetramethylethylenediamine) can dramatically shift the reaction from kinetic to thermodynamic control or favor a specific coordination geometry.[1][11][12]

Troubleshooting Strategy & Protocol: Selective C5 Metalation

To favor deprotonation at the C5 position, we aim to use a kinetically controlled process with a base system that can coordinate to the substituents, effectively "reaching" for the C5 proton.

Protocol 1: Kinetic Deprotonation at C5 via s-BuLi/TMEDA

  • Preparation: In a flame-dried, argon-purged flask, dissolve 1.0 equivalent of this compound in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Preparation: In a separate flask, pre-complex 2.2 equivalents of sec-butyllithium (s-BuLi) with 2.2 equivalents of TMEDA in anhydrous THF at -78 °C for 15 minutes.

  • Addition: Slowly add the pre-complexed s-BuLi/TMEDA solution to the substrate solution dropwise, maintaining the temperature at -78 °C. The use of s-BuLi provides a more kinetically reactive base, and TMEDA helps break up lithium aggregates.[3][11]

  • Stirring: Stir the resulting dianion solution for 2 hours at -78 °C.

  • Quenching: Add 3.0 equivalents of your desired electrophile (e.g., MeI, TMSCl) and stir for an additional 1 hour at -78 °C before slowly warming to room temperature.

  • Workup: Quench with saturated NH₄Cl solution and proceed with standard extraction.

Troubleshooting Strategy & Protocol: Selective C4 Metalation

To favor the thermodynamically more stable anion or to exploit a different mechanistic pathway, a "superbase" system is often effective. The n-BuLi/t-BuOK combination (a Schlosser base) generates a highly reactive mixed-aggregate base that can alter the regiochemical outcome.[1][2]

Protocol 2: Thermodynamic Deprotonation at C4 via n-BuLi/t-BuOK

  • Preparation: In a flame-dried, argon-purged flask, dissolve 1.0 equivalent of this compound in anhydrous THF (0.2 M).

  • Base Preparation: In a separate flask, add 2.2 equivalents of potassium tert-butoxide (t-BuOK) to anhydrous THF. Cool to -78 °C and slowly add 2.2 equivalents of n-butyllithium (n-BuLi). Stir for 20 minutes at -78 °C.

  • Addition: Add the substrate solution to the prepared Schlosser base at -78 °C.

  • Stirring & Isomerization: Stir for 2 hours at -78 °C. This allows the kinetically formed anion mixture to equilibrate to the thermodynamically preferred C4-lithiated species.

  • Quenching & Workup: Follow steps 6 and 7 from Protocol 1.

Data Summary: Expected Regioselectivity

Base SystemTemperatureMajor IsomerRationale
s-BuLi / TMEDA-78 °CC5 Kinetic control, possible chelation
n-BuLi / t-BuOK-78 °CC4 Thermodynamic control, altered base reactivity
LDA / LTMP-78 °C to 0 °CMixture / PoorBulky bases may show poor selectivity due to steric hindrance from both sides.

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start -> q1; q1 -> c5_path [label=" C5 "]; q1 -> c4_path [label=" C4 "]; c5_path -> protocol1; c4_path -> protocol2; protocol1 -> quench; protocol2 -> quench; }

Caption: Decision workflow for selective DoM.

Section 3: Navigating Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms on the ring are potential leaving groups for SNAr. Controlling which one is displaced is crucial for many synthetic routes.

FAQ 2: "I want to displace a fluorine with an amine nucleophile. Which fluorine (C3 or C6) will react, and what conditions should I use?"

This is a question of electrophilicity and intermediate stability. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex).[10][13]

Mechanistic Analysis for Regioselectivity:

  • Attack at C3-F: When a nucleophile attacks the C3 position, the resulting negative charge in the Meisenheimer complex can be delocalized via resonance directly onto the oxygen atoms of the ortho carboxylate group. This provides substantial stabilization.

  • Attack at C6-F: Attack at the C6 position does not allow for direct resonance delocalization of the negative charge onto the carboxylate group. The charge is primarily stabilized by the inductive effect of the fluorines and the carboxylate.

G sub Substrate + Nu- attack3 Meisenheimer Complex (Attack at C3) sub->attack3 Attack at C3 attack6 Meisenheimer Complex (Attack at C6) sub->attack6 Attack at C6 stab3 HIGHLY STABILIZED (Resonance with -COO-) attack3->stab3 stab6 POORLY STABILIZED (Inductive only) attack6->stab6 product3 C3-Substituted Product stab3->product3 Major Pathway

Caption: SNAr mechanistic preference for C3 attack.

Recommended Protocol for SNAr at C3

  • Reactant Setup: In a pressure-tolerant vial, combine 1.0 equivalent of this compound, 2.0-3.0 equivalents of the amine nucleophile, and 2.5 equivalents of a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) in a polar aprotic solvent like DMSO or NMP (0.3 M).

  • Degassing: Seal the vial and briefly purge with argon or nitrogen.

  • Heating: Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by LC-MS or TLC. SNAr reactions often require thermal energy to overcome the activation barrier.[14]

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate).

Troubleshooting Tip: If the reaction is sluggish even at high temperatures, consider that the methoxy group is electron-donating and slightly disfavors SNAr. For particularly challenging nucleophiles, modern techniques like organic photoredox catalysis can enable SNAr on electron-neutral or even electron-rich fluoroarenes under milder conditions.[15]

Section 4: References

  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters - ACS Publications. --INVALID-LINK--[1][11]

  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Chemistry Portal. --INVALID-LINK--[2]

  • Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. PubMed. --INVALID-LINK--[3]

  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. --INVALID-LINK--[14]

  • Electrophilic aromatic directing groups. Wikipedia. --INVALID-LINK--[6]

  • Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju.edu. --INVALID-LINK--[7]

  • DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. --INVALID-LINK--[12]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. --INVALID-LINK--[8]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. --INVALID-LINK--[4]

  • Directing Effects. ChemTalk. --INVALID-LINK--[5]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. --INVALID-LINK--[15]

  • Nucleophilic aromatic substitution. Wikipedia. --INVALID-LINK--[13]

  • Nucleophilic Aromatic Substitution. YouTube. --INVALID-LINK--[9]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. --INVALID-LINK--[10]

References

Preventing decomposition of 3,6-Difluoro-2-methoxybenzoic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for advanced organic intermediates. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3,6-Difluoro-2-methoxybenzoic Acid. Given the specific electronic and steric nature of this molecule, its synthesis can be susceptible to decomposition and side-product formation. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, ensuring a successful and high-yielding synthesis.

Troubleshooting Guide: Common Synthesis Failures

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via directed ortho-lithiation of 1,4-difluoro-2-methoxybenzene followed by carboxylation.

Q1: My reaction yields are consistently low, or I'm isolating only starting material. What are the likely causes?

Low conversion is a frequent issue in ortho-lithiation reactions and can be traced back to several critical parameters. The primary suspect is an inefficient or failed lithiation step, which is the cornerstone of this synthesis.

Possible Cause A: Ineffective Lithiation

The deprotonation of the C3 position on 1,4-difluoro-2-methoxybenzene is a kinetically controlled process that requires precise conditions. The methoxy group acts as a powerful directed metalation group (DMG), coordinating with the alkyllithium reagent to facilitate proton abstraction from the adjacent ortho position.[1]

  • Sub-optimal Basicity: Standard n-butyllithium (n-BuLi) may not be sufficiently reactive on its own at the required low temperatures. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial. TMEDA breaks down the n-BuLi aggregates into more reactive monomers, significantly accelerating the rate of deprotonation.[1]

  • Temperature Creep: Directed ortho-lithiation reactions are highly exothermic and temperature-sensitive. The reaction must be maintained at or below -75 °C.[2][3] Even a slight increase in temperature can lead to the decomposition of the unstable aryllithium intermediate or cause unwanted side reactions.

  • Reagent Purity & Stoichiometry: Ensure your alkyllithium reagent is properly titrated and that you are using a slight excess (typically 1.1-1.2 equivalents). Solvents like THF must be anhydrous, as any trace of water will quench the organolithium species instantly.

Possible Cause B: Ineffective Carboxylation

Introducing the carboxylic acid group via quenching with carbon dioxide is the final chemical step. A failure here will revert the aryllithium intermediate back to the starting material during workup.

  • Poor CO₂ Quality: Use freshly crushed, high-quality dry ice. Avoid using old, snowy dry ice, which may have accumulated significant amounts of atmospheric water.

  • Quenching Method: The method of addition matters. For best results, transfer the cold (-78 °C) aryllithium solution via cannula onto a vigorously stirred slurry of excess crushed dry ice in anhydrous THF. This ensures the aryllithium reacts with CO₂ rather than an acidic proton from any adventitious moisture.

Below is a troubleshooting workflow to diagnose low-yield issues.

start Low or No Yield of This compound check_sm Is Starting Material (SM) Recovered? start->check_sm check_byproducts Are Byproducts Detected? (e.g., via GC-MS, LC-MS) check_sm->check_byproducts No incomplete_lith Root Cause: Incomplete Lithiation or Ineffective Carboxylation check_sm->incomplete_lith Yes decomp Root Cause: Decomposition of Intermediate or Product check_byproducts->decomp Yes solution_lith Solution: 1. Titrate n-BuLi. 2. Add TMEDA (1.2 eq). 3. Maintain T < -75 °C. 4. Use fresh, excess dry ice. incomplete_lith->solution_lith solution_decomp Solution: 1. Strict temp control. 2. Use mild workup (no strong acid/heat). 3. Avoid high heat during purification. decomp->solution_decomp

Caption: Troubleshooting logic for low yield issues.

Q2: I've isolated a significant amount of 3,6-Difluoro-2-hydroxybenzoic acid. How did this form and how can I prevent it?

The presence of the hydroxyl analog is a clear indication of demethylation (ether cleavage) of the methoxy group.

Primary Cause: Acid-Mediated Hydrolysis

Aryl methyl ethers can be cleaved under strongly acidic conditions, particularly when heated.[4][5] This often occurs during the aqueous workup step if a strong mineral acid (like concentrated HCl or H₂SO₄) is used to neutralize the reaction and protonate the carboxylate salt. The two electron-withdrawing fluorine atoms on the ring can make the methoxy group more susceptible to cleavage.

Preventative Measures:

  • Use a Milder Acid: During workup, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) first. Then, acidify the aqueous layer slowly at 0 °C with a less aggressive acid, such as 1 M citric acid or dilute (1-2 M) HCl, only until the pH is ~2-3 to precipitate the product.[6]

  • Avoid Heat: Perform the entire workup and extraction at low temperatures (0-10 °C) to minimize the rate of any potential hydrolysis.

Q3: My product appears to be decomposing during purification, characterized by gas evolution. What is happening?

This is a classic sign of decarboxylation, where the benzoic acid loses a molecule of CO₂ to form 1,4-difluoro-2-methoxybenzene.[7]

Primary Cause: Thermal Instability

While many benzoic acids are stable, those with certain substitution patterns can be prone to decarboxylation upon heating.[8] The reaction is often catalyzed by trace amounts of acid or metal impurities.[9]

Preventative Measures:

  • Avoid High Temperatures: When removing the extraction solvent (e.g., ethyl acetate, diethyl ether) using a rotary evaporator, keep the water bath temperature below 40 °C.

  • Gentle Recrystallization: If recrystallization is necessary for purification, avoid high-boiling point solvents. A mixed solvent system like ethyl acetate/hexanes or toluene/hexanes at moderate temperatures is preferable. Flash column chromatography on silica gel is an effective alternative that avoids high heat entirely.

Frequently Asked Questions (FAQs)

Q1: What is the recommended, field-proven protocol for synthesizing this compound?

The following protocol is optimized to minimize decomposition and maximize yield. It is based on established directed ortho-lithiation principles.[1]

Experimental Protocol: Synthesis via Directed ortho-Lithiation

  • Setup: To a flame-dried, three-necked flask under a nitrogen or argon atmosphere, add anhydrous tetrahydrofuran (THF, 5 mL per mmol of starting material). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add 1,4-difluoro-2-methoxybenzene (1.0 eq) to the cold THF. Follow with the dropwise addition of N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq).

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1-2 hours. The reaction progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the C3 position.

  • Carboxylation: In a separate flask, prepare a vigorously stirred slurry of freshly crushed dry ice (5-10 eq) in anhydrous THF. Transfer the cold aryllithium solution from the first flask to the dry ice slurry via a cooled cannula.

  • Warm-up & Quench: Allow the reaction mixture to slowly warm to room temperature overnight. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Workup & Isolation: Transfer the mixture to a separatory funnel and wash the organic layer with water. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers. Extract the combined organic layers with a 1 M NaOH solution.

  • Acidification: Cool the basic aqueous extract to 0 °C and acidify dropwise with 2 M HCl until the pH is 2. A white precipitate of this compound should form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The product is typically of high purity, but can be further purified by recrystallization from ethyl acetate/hexanes if needed.

cluster_0 Step 1: Lithiation cluster_1 Step 2: Carboxylation & Workup SM 1,4-Difluoro-2-methoxybenzene + n-BuLi/TMEDA THF, -78 °C Intermediate Aryllithium Intermediate (in situ) SM->Intermediate Deprotonation at C3 Quench Quench with excess CO₂ (dry ice) Intermediate->Quench Workup Aqueous Workup & Acidification (pH 2) Quench->Workup Product This compound Workup->Product

Caption: Recommended synthetic workflow.

Q2: Can you summarize the most critical parameters to control during the synthesis?

Absolutely. Success hinges on meticulous control of the reaction environment.

ParameterRecommended ConditionRationale & Scientific Principle
Temperature -78 °C (strictly maintained) Prevents decomposition of the thermally sensitive aryllithium intermediate and minimizes side reactions.[2]
Atmosphere Inert (Nitrogen or Argon) Organolithium reagents are pyrophoric and react instantly with oxygen and moisture.
Solvents Anhydrous Grade (e.g., THF) Water and other protic impurities will quench the alkyllithium base and the aryllithium intermediate, halting the reaction.
Base System n-BuLi with TMEDA (1.2 eq) TMEDA acts as a chelating agent, breaking up n-BuLi aggregates to form more reactive monomers, which is essential for efficient deprotonation at low temperatures.[1]
Workup pH Acidify to pH ~2 with mild acid Ensures complete protonation of the carboxylate to the desired benzoic acid without causing acid-catalyzed demethylation of the methoxy group.
Purification Low-temperature methods Avoids thermal decarboxylation of the final product. Rotary evaporation should be done below 40 °C.
Q3: What are the best analytical methods to confirm product identity and purity?

Standard spectroscopic and physical methods should be employed:

  • ¹H and ¹⁹F NMR: Provides definitive structural confirmation and assesses isomeric purity.

  • ¹³C NMR: Confirms the number and type of carbon environments.

  • Mass Spectrometry (MS): Verifies the molecular weight (188.13 g/mol ).[10]

  • Infrared (IR) Spectroscopy: Shows characteristic stretches for the O-H (broad, ~2500-3300 cm⁻¹), C=O (~1700 cm⁻¹), and C-F bonds (~1000-1300 cm⁻¹).

  • Melting Point: A sharp melting point indicates high purity.

Q4: What are the recommended storage conditions for the final product?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[11] For long-term stability, storage at -20°C under an inert atmosphere is recommended to prevent slow decomposition.[10]

References

Challenges in the scale-up of 3,6-Difluoro-2-methoxybenzoic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of scaling the production of 3,6-Difluoro-2-methoxybenzoic acid. As a crucial building block in modern pharmaceuticals, its efficient and safe synthesis at scale is paramount. This guide moves beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Foundational Knowledge & General FAQs

This section addresses overarching principles and frequently asked questions pertinent to the scale-up process, particularly those involving organometallic reagents.

Q1: Why does my reaction yield decrease and byproduct profile change when I move from a 10g to a 1kg scale?

A1: This is a classic scale-up challenge rooted in fundamental physical principles. Reactions behave differently at larger scales primarily due to changes in the surface-area-to-volume ratio.[1]

  • Heat Transfer: A small flask has a large surface area relative to its volume, allowing for rapid and efficient heat dissipation. A large reactor has a much smaller surface-area-to-volume ratio, making it significantly harder to remove heat.[1] For exothermic reactions like lithiation, poor heat control can lead to a runaway reaction, causing temperature spikes that promote side reactions and decomposition of thermally sensitive intermediates.[1][2]

  • Mixing Efficiency: Achieving homogeneous mixing in a 100L reactor is far more challenging than in a 500mL flask. Inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to undesired byproduct formation.

  • Reagent Addition Rate: Adding a reagent over 5 minutes in the lab is not equivalent to adding it over 5 minutes at a large scale. The relative rate of addition compared to the total reaction volume and mixing time is critical. A slow, controlled addition at scale is necessary to maintain temperature and concentration uniformity.

Q2: What are the primary safety hazards associated with scaling up the synthesis of this compound?

A2: The most probable synthetic route involves the use of highly reactive and often pyrophoric organometallic reagents, such as n-Butyllithium (n-BuLi), in a Directed ortho-Metalation (DoM) reaction.[3][4][5][6] The primary hazards are:

  • Pyrophoric Reagents: Organolithium reagents like n-BuLi can ignite spontaneously on contact with air or moisture.[7] Handling large quantities requires specialized equipment and rigorously controlled inert atmospheres.

  • Exothermic Reactions: Both the metalation step (reaction with n-BuLi) and the subsequent quenching/work-up steps are highly exothermic.[1] A failure in temperature control can lead to a thermal runaway, potentially causing solvent boiling, pressure buildup, and reactor failure.[1]

  • Cryogenic Temperatures: The reaction is typically run at very low temperatures (e.g., -78 °C) to ensure the stability of the lithiated intermediate.[3][4] Handling large volumes of cryogenic coolants like dry ice/acetone baths or liquid nitrogen systems carries its own set of risks, including frostbite and asphyxiation in enclosed spaces.

  • Quenching of Reactive Reagents: Adding water or acid to quench unreacted n-BuLi or the lithiated intermediate can be extremely vigorous. The quench must be performed slowly and with adequate cooling to manage the heat evolution.

Section 2: Troubleshooting the Synthetic Pathway

This section dives into specific issues that can arise during the synthesis and provides actionable solutions. The most common and efficient pathway is the Directed ortho-Metalation of 1,4-difluoroanisole followed by carboxylation.

Workflow: Directed ortho-Metalation for this compound

G cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Work-up & Purification Start 1,4-Difluoroanisole Cool Cool to -78 °C Start->Cool Solvent Anhydrous THF Solvent->Cool Inert Inert Atmosphere (N2/Ar) Inert->Cool Add_nBuLi Slow Addition of n-BuLi Cool->Add_nBuLi Critical Temp Control Stir Stir for 1-2h @ -78 °C (Formation of Lithiated Intermediate) Add_nBuLi->Stir Add_CO2 Quench with CO2 (gas or solid) Stir->Add_CO2 Key C-C Bond Formation Warm Warm to RT Add_CO2->Warm Quench_H2O Aqueous Quench Warm->Quench_H2O Extract_Base Extract with Base (e.g., NaOH) to Aqueous Layer Quench_H2O->Extract_Base Acidify Acidify Aqueous Layer (e.g., HCl to pH < 2) Extract_Base->Acidify Precipitate Precipitate Product Acidify->Precipitate Filter Filter & Dry Precipitate->Filter End Final Product Filter->End

Caption: Key workflow for the synthesis of this compound.

Q3: My reaction yield is very low, and I recover mostly starting material (1,4-difluoroanisole). What went wrong?

A3: This is a common problem indicating a failure in the initial lithiation step. The organolithium reagent is a very strong base and will react with any available proton source, which is often an invisible contaminant.

Troubleshooting Decision Tree: Low Conversion

G Start Low Yield/ High Starting Material Check_BuLi Titrate n-BuLi (Is it active?) Start->Check_BuLi Check_Conditions Review Reaction Conditions Check_BuLi->Check_Conditions Yes (Correct Molarity) Result_BuLi_Bad Action: Use a fresh, verified bottle of n-BuLi. Check_BuLi->Result_BuLi_Bad No (Low Molarity) Check_Temp Verify Internal Temperature (Was it truly -78°C?) Check_Conditions->Check_Temp No (Anhydrous) Result_H2O Action: Rigorously dry all glassware and solvents. Purge reactor thoroughly. Check_Conditions->Result_H2O Yes (Moisture Present) Result_Temp_High Action: Improve cooling system. Ensure thermocouple is calibrated and submerged in the reaction. Check_Temp->Result_Temp_High No (Temp was > -70°C) Result_OK Problem Solved Check_Temp->Result_OK Yes (Temp was correct)

Caption: Troubleshooting logic for low reaction conversion.

Detailed Breakdown:

  • Inactive n-BuLi: The molarity of n-BuLi solutions degrades over time, especially with repeated exposure to the atmosphere. Solution: Always titrate the n-BuLi solution before use to determine its exact molarity. Use fresh bottles when possible.

  • Contamination with Water: Traces of water in the solvent (THF), on the glassware, or in the starting material will quench the n-BuLi. Solution: At scale, ensure solvents are sourced from a sealed drum with a low water specification (<50 ppm). Dry the reactor by heating under vacuum before use. Purge thoroughly with an inert gas like nitrogen or argon.

  • Incorrect Temperature: The lithiated intermediate may be unstable at temperatures warmer than -70 °C. If the internal reaction temperature rises, the intermediate can decompose before it has a chance to react with CO₂. Solution: Use a calibrated thermocouple placed directly in the reaction mixture to monitor the internal temperature, not the bath temperature.[1][8] Ensure your cooling system is robust enough to handle the heat generated during n-BuLi addition.

Q4: The reaction worked, but it's a messy mixture with many byproducts. How can I improve selectivity?

A4: Byproduct formation often points to issues with temperature, stoichiometry, or the carboxylation step.

  • Possible Cause: Benzyne Formation. If the reaction warms up significantly after lithiation, the intermediate can eliminate lithium fluoride to form a highly reactive benzyne intermediate, which leads to a host of unwanted products. Solution: Maintain strict temperature control below -70 °C throughout the n-BuLi addition and subsequent stirring.

  • Possible Cause: Over-metalation. Using a large excess of n-BuLi could potentially lead to di-lithiation or other side reactions. Solution: Use a slight excess of n-BuLi (typically 1.05-1.2 equivalents) based on the titrated molarity.

  • Possible Cause: Inefficient Carboxylation. Poor delivery of carbon dioxide can be a major issue at scale. If the lithiated intermediate is not trapped quickly, it may react with other species in the pot. Solution:

    • Solid CO₂ (Dry Ice): While common in labs, adding large blocks of dry ice can be problematic at scale. It can cause localized freezing and may contain condensed water. Use freshly crushed, high-purity dry ice.

    • Gaseous CO₂: This is often preferred for scale-up. Bubble dry CO₂ gas through the solution via a subsurface dip tube. Ensure a high enough flow rate to react with the intermediate quickly. A continuous flow setup can be highly effective.[9][10]

Q5: My work-up is difficult. I'm getting a stable emulsion during extraction, and the final product purity is low after precipitation.

A5: Work-up and purification are critical steps that require significant process optimization during scale-up.[8]

  • Emulsion Formation: This is common when transitioning from an organic solvent to a large volume of aqueous base. Solution:

    • Add a saturated brine solution to help break the emulsion.

    • Minimize vigorous agitation during the initial phase separation; use gentle mixing.

    • Consider a solvent swap. After the initial quench, distill off the THF and replace it with a solvent less prone to emulsion, like MTBE or Toluene, before performing the basic extraction.

  • Low Purity after Precipitation: If impurities are carried through the basic extraction, they may co-precipitate with your product upon acidification. Solution:

    • Perform a Wash: Before the basic extraction, wash the organic layer with water or brine to remove water-soluble impurities.

    • Controlled Precipitation: Acidify the aqueous layer slowly while cooling to promote the growth of larger, purer crystals. Crashing the product out quickly by adding acid rapidly will trap impurities.

    • Recrystallization: A final recrystallization step is almost always necessary for high purity. Develop a robust recrystallization protocol, testing various solvent systems (e.g., Ethanol/water, Toluene, Ethyl Acetate/Heptane).

Section 3: Protocols & Scale-Up Parameters

Lab-Scale Protocol (Baseline)

This protocol outlines a standard procedure for a ~10g scale synthesis.

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel.

  • Charging: Charge the flask with 1,4-difluoroanisole (10.0 g, 69.4 mmol) and anhydrous THF (150 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-Butyllithium (1.1 eq, 76.3 mmol, e.g., 30.5 mL of a 2.5 M solution in hexanes) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour.

  • Carboxylation: Crush high-purity dry ice and add it in small portions to the reaction mixture until the exotherm subsides. Alternatively, bubble dry CO₂ gas through the solution for 30 minutes.

  • Warming & Quench: Allow the mixture to slowly warm to room temperature. Quench by carefully adding 100 mL of water.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with MTBE (2 x 50 mL).

    • Combine the organic layers and extract the product into the aqueous phase by washing with 1 M NaOH (2 x 75 mL).

    • Combine the basic aqueous layers, cool in an ice bath, and acidify to pH 1-2 with concentrated HCl.

  • Isolation: Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Table: Key Parameter Considerations for Scale-Up
ParameterLab Scale (~10g)Pilot Scale (~1kg)Rationale & Key Considerations
Reactor 500mL Round-bottom flask50L Glass-lined or Stainless Steel ReactorMaterial must be compatible with strong bases and acids. Ensure proper baffling for efficient mixing.
Cooling Dry ice/acetone bathJacketed reactor with circulating thermal fluidExternal baths are impractical and unsafe at scale. A powerful chilling unit is required to manage the exotherm.[1]
n-BuLi Addition Dropping funnel (30 min)Metering pump (2-4 hours)Slow, controlled addition is critical to manage heat evolution. A pump provides precise control over the feed rate.
CO₂ Source Crushed dry iceSubsurface sparge of gaseous CO₂Gaseous CO₂ is cleaner, easier to handle at scale, and allows for better process control.[9]
Mixing Magnetic stir barOverhead mechanical stirrer (e.g., retreat curve impeller)Vigorous and efficient mixing is needed to ensure thermal and concentration homogeneity.
Work-up Extraction Separatory funnelIn-reactor phase separation and transferLarge-scale extractions are done within the reactor. Allow adequate time for layers to separate.
Product Isolation Buchner funnelCentrifuge or Filter-Dryer (Nutsche filter)Efficiently separates large quantities of solid from liquid and allows for effective washing and drying.

References

Identifying byproducts in 3,6-Difluoro-2-methoxybenzoic acid synthesis by mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Answering your questions about identifying byproducts in the synthesis of 3,6-Difluoro-2-methoxybenzoic acid using mass spectrometry is our top priority. This guide is designed to provide you with in-depth technical support, troubleshooting strategies, and frequently asked questions to address challenges you may encounter during your research.

Technical Support Center: this compound Synthesis

This guide provides expert insights into the identification of byproducts in the synthesis of this compound via mass spectrometry. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most probable byproducts in the synthesis of this compound?

When synthesizing this compound, several byproducts can arise depending on the specific synthetic route employed. Common starting materials for this synthesis often include 1,4-difluoro-2-methoxybenzene or similar precursors. The introduction of the carboxylic acid group, typically through metallation followed by quenching with carbon dioxide, is a critical step where side reactions can occur.

Common Byproducts May Include:

  • Over-metallation or di-carboxylation products: These can occur if the reaction conditions are too harsh, leading to the addition of a second carboxylic acid group to the aromatic ring.

  • Starting material carryover: Incomplete reaction can result in the presence of the initial fluorinated methoxybenzene derivative.

  • Hydrolysis products: The methoxy group can be susceptible to hydrolysis under certain acidic or basic conditions, leading to the formation of a hydroxyl group.

  • Coupling products: The organometallic intermediate can sometimes react with itself or other species in the reaction mixture to form biphenyl or other coupled structures.

Troubleshooting Guide: Mass Spectrometry Analysis

Q2: My mass spectrum shows unexpected peaks. How can I identify if they are byproducts?

Identifying unknown peaks in your mass spectrum requires a systematic approach. The first step is to confirm the expected mass of your target compound, this compound.

Expected Molecular Weight and m/z:

CompoundMolecular FormulaExact Mass (Da)[M-H]⁻ (m/z)[M+H]⁺ (m/z)
This compoundC₈H₆F₂O₃188.0285187.0207189.0363

If you observe peaks that do not correspond to the expected m/z values, consider the following workflow to identify them:

Byproduct_Identification_Workflow A Unexpected Peak Observed in Mass Spectrum B Calculate Mass Difference from Target Compound A->B C Propose Plausible Byproduct Structures B->C D Perform Tandem MS (MS/MS) on Unknown Peak C->D E Analyze Fragmentation Pattern D->E F Compare with Known Fragmentation Pathways E->F G Confirm Byproduct Identity F->G

Caption: Workflow for byproduct identification using mass spectrometry.

Q3: How can I use tandem mass spectrometry (MS/MS) to characterize a potential byproduct?

Tandem mass spectrometry is a powerful tool for structural elucidation. By isolating a specific ion (the precursor ion) and fragmenting it, you can gain insights into its chemical structure.

Experimental Protocol for MS/MS Analysis:

  • Sample Preparation: Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample directly into the mass spectrometer using a syringe pump to ensure a stable signal.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the m/z of the suspected byproduct.

  • Precursor Ion Selection: Select the m/z of the unknown peak as the precursor ion for fragmentation.

  • Collision-Induced Dissociation (CID): Apply collision energy to induce fragmentation of the precursor ion.

  • Product Ion Scan: Acquire a mass spectrum of the resulting fragment ions (product ions).

  • Data Interpretation: Analyze the fragmentation pattern to deduce the structure of the byproduct. For example, the loss of a methyl group (-15 Da) or a carboxyl group (-45 Da) can provide valuable clues.

Advanced Troubleshooting

Q4: I suspect the presence of an isomer. How can mass spectrometry help differentiate between isomers?

Differentiating isomers by mass spectrometry can be challenging since they have the same mass. However, several techniques can be employed:

  • Fragmentation Analysis: Isomers often exhibit different fragmentation patterns in MS/MS due to the different positions of functional groups. A careful comparison of the product ion spectra can reveal structural differences.

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape (collisional cross-section). Isomers with different three-dimensional structures can often be separated by IMS coupled with mass spectrometry.

  • Chromatographic Separation: Coupling liquid chromatography (LC) with mass spectrometry (LC-MS) is the most common approach. Different isomers will likely have different retention times on the LC column, allowing for their separation before they enter the mass spectrometer.

Isomer_Differentiation cluster_MS Mass Spectrometry Techniques cluster_LC Chromatography A Tandem MS (MS/MS) Different Fragmentation Patterns B Ion Mobility Spectrometry (IMS) Separation by Size and Shape C Liquid Chromatography (LC-MS) Different Retention Times Isomers Isomeric Mixture Isomers->A Isomers->B Isomers->C

Caption: Techniques for differentiating isomers.

Technical Support Center: Strategies to Enhance the Reactivity of 3,6-Difluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,6-Difluoro-2-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in utilizing this sterically hindered and electronically complex building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common reactivity issues and achieve your synthetic goals.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered when working with this compound, providing explanations for its low reactivity and offering a range of strategic solutions.

Q1: My standard amide coupling reaction (e.g., EDC/HOBt) with this compound is failing or giving very low yields. What is the underlying cause?

A1: The primary reason for the low reactivity of this compound is severe steric hindrance around the carboxylic acid group. The molecule has bulky substituents at both ortho positions (C2-methoxy and C6-fluoro), which physically block the approach of nucleophiles, such as amines, to the carbonyl carbon.[1][2][3]

  • Steric Shielding: The methoxy group at the C2 position and the fluorine atom at the C6 position create a "cage" around the carboxylic acid. For a reaction to occur, the amine nucleophile must approach the electrophilic carbon of the activated carboxylic acid, a trajectory that is severely impeded by these ortho groups.[1]

  • Electronic Effects: While the two fluorine atoms are electron-withdrawing, which would typically increase the electrophilicity of the carbonyl carbon and make it more reactive, the methoxy group is electron-donating through resonance (+M effect).[4][5] This donation can slightly reduce the electrophilicity of the carbonyl carbon, but this electronic effect is secondary to the overwhelming steric hindrance.

The combination of these factors makes standard coupling conditions, which are often sufficient for less hindered acids, ineffective.

Fig 1: Steric hindrance blocking nucleophilic attack.
Q2: Since standard coupling reagents are failing, what is the most reliable strategy to form an amide bond with this acid?

A2: The most robust strategy is a two-step process involving the conversion of the carboxylic acid into a highly reactive intermediate, such as an acyl chloride or acyl fluoride , before introducing the amine. This approach bypasses the need for the amine to be present during the activation step, avoiding the formation of unreactive intermediates and overcoming the high activation energy barrier.

  • Formation of Acyl Halide: Convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or to an acyl fluoride using cyanuric fluoride. Acyl halides are significantly more electrophilic than the parent carboxylic acid or its intermediates formed with carbodiimides.[6][7][8]

  • Reaction with Amine: The resulting acyl halide can then react with the amine, often in the presence of a non-nucleophilic base (like pyridine or triethylamine), to form the desired amide.

This method is highly effective for sterically hindered substrates where one-pot coupling procedures fail. A detailed protocol is provided in Part 2.

Q3: Are there any one-pot coupling reagents that have a higher chance of success for this hindered acid?

A3: Yes, for cases where a one-pot procedure is desired, more potent coupling reagents are required. These reagents are designed to form highly activated esters that are more susceptible to nucleophilic attack, even with significant steric shielding.

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) are highly effective.[9] HATU, in particular, is often the reagent of choice for difficult couplings as it forms a highly reactive O-acylisourea intermediate.

  • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very powerful activators.

These reagents are more expensive than standard carbodiimides but are often necessary for challenging substrates. It is crucial to use a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine with these reagents to minimize side reactions and racemization (if applicable).

Q4: I am trying to perform a Fischer esterification with methanol and a catalytic amount of sulfuric acid, but the reaction is extremely slow. How can I improve the yield and rate of esterification?

A4: Fischer esterification is an equilibrium-limited process that is notoriously slow for sterically hindered carboxylic acids.[10] The ortho substituents impede the approach of the alcohol and also destabilize the tetrahedral intermediate. To enhance the reaction rate and yield, consider the following strategies:

  • Microwave-Assisted Synthesis: Using a sealed-vessel microwave reactor can significantly accelerate the reaction.[11][12] The high temperatures and pressures achievable (e.g., 130-150°C) provide the necessary activation energy to overcome the steric barrier, reducing reaction times from days to minutes.

  • Conversion to Acyl Chloride: As with amide formation, converting the acid to its acyl chloride first and then reacting it with the alcohol is a highly reliable method. This is often the preferred industrial approach for hindered acids.

  • Use of More Potent Catalysts/Conditions: Instead of sulfuric acid, consider using a catalyst system like N-fluorobenzenesulfonimide (NFSi) under microwave irradiation, which has been shown to be effective for direct esterification.[11] Another approach is using a heterogeneous catalyst like UiO-66-NH2, which can also reduce reaction times compared to traditional methods.[13]

Q5: Can I use organometallic catalysts to promote reactions with this compound?

A5: Yes, certain organometallic catalysts can be effective. Lewis acid catalysts, particularly those based on titanium or boron, can facilitate direct amide formation by activating the carboxylic acid.[14][15]

  • Boronic Acid Catalysts: Arylboronic acids with electron-withdrawing groups can catalyze direct amidation, often under azeotropic reflux to remove water.[15][16] This method is attractive due to its low environmental impact.[17]

  • Titanium(IV) Catalysts: Reagents like titanium(IV) isopropoxide or titanium(IV) chloride have been used to mediate the direct condensation of carboxylic acids and amines, although they may require stoichiometric amounts and elevated temperatures.[14]

These methods offer an alternative to traditional coupling reagents but may require more rigorous optimization of reaction conditions.

Part 2: Experimental Protocols & Data

This section provides detailed, step-by-step protocols for the most effective strategies discussed above, along with comparative data to guide your experimental design.

Protocol 1: High-Yield Amide Synthesis via Acyl Chloride Intermediate

This two-step protocol is the most reliable method for coupling this compound with primary or secondary amines, especially when other methods fail.

Step A: Synthesis of 3,6-Difluoro-2-methoxybenzoyl chloride

  • Setup: In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 3.0-5.0 eq) to the flask. A catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours. The reaction can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS to observe the formation of the methyl ester.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The crude 3,6-Difluoro-2-methoxybenzoyl chloride, a high-boiling liquid or low-melting solid, is typically used in the next step without further purification.

Step B: Amide Formation

  • Setup: Dissolve the amine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), THF, or DMF) in a new flask under a nitrogen atmosphere. Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or pyridine (1.5 eq).

  • Acyl Chloride Addition: Cool the amine solution to 0°C in an ice bath. Dissolve the crude acyl chloride from Step A in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by column chromatography on silica gel or by recrystallization.

G start Start: Failed Amide Coupling q1 Is a one-pot procedure mandatory? start->q1 acyl_halide Strategy 1: Convert to Acyl Halide (e.g., SOCl₂) q1->acyl_halide No potent_coupler Strategy 2: Use Potent Coupler (e.g., HATU, PyBOP) q1->potent_coupler Yes react_amine React with Amine + Non-nucleophilic Base acyl_halide->react_amine end_product Target Amide react_amine->end_product optimize_base Optimize Base & Solvent (DIPEA, Collidine) potent_coupler->optimize_base optimize_base->end_product

Fig 2: Troubleshooting workflow for amide bond formation.
Protocol 2: One-Pot HATU-Mediated Amide Coupling

This protocol is suitable for researchers who require a one-pot procedure and have access to advanced coupling reagents.

  • Setup: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP), add the amine (1.1-1.2 eq).

  • Reagent Addition: Add HATU (1.2 eq) to the mixture, followed by a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress should be monitored by TLC or LC-MS. Gentle heating (40-50°C) may be applied if the reaction is sluggish, but this can increase the risk of side reactions.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1, Step B (steps 4 and 5).

Data Summary: Comparison of Amidation Strategies

The following table summarizes common strategies and their suitability for a sterically hindered substrate like this compound.

StrategyReagentsTypical ConditionsProsConsSuitability Rating
Carbodiimide EDC, HOBt, DMAPDMF, 0°C to RTInexpensive, common reagents.[18]Very low to no yield expected due to severe steric hindrance.[1]Low
Acyl Halide SOCl₂ or (COCl)₂, then amine + baseReflux, then 0°C to RTHighly reliable , high yielding, cost-effective for scale-up.[7]Two-step process, uses corrosive reagents.High
Uronium Salt HATU, DIPEADMF, RTHigh yields in a one-pot procedure, effective for difficult couplings.[9]Expensive reagent, requires careful stoichiometry.High
Phosphonium Salt PyBOP, DIPEADCM or DMF, RTHigh yielding, one-pot procedure.Expensive, generates phosphine oxide byproducts.Medium-High
Boron Catalysis Arylboronic AcidToluene, azeotropic refluxCatalytic, environmentally benign.[15]Requires higher temperatures, may have limited substrate scope.Medium

Part 3: Mechanistic Insights

Understanding the mechanism of activation provides a clearer rationale for reagent selection.

Mechanism of Carboxylic Acid Activation by HATU

HATU is highly effective because it rapidly converts the carboxylic acid into a super-active ester, which is then readily attacked by the amine.

G Simplified HATU Activation Mechanism RCOOH R-COOH (Carboxylic Acid) Intermediate Activated O-Acylisourea Intermediate (Highly Reactive) RCOOH->Intermediate HATU HATU HATU->Intermediate Base Base (e.g., DIPEA) Base->Intermediate Deprotonates Acid Amide R-CO-NHR' (Amide Product) Intermediate->Amide Byproduct Tetramethylurea + HOAt Byproducts Intermediate->Byproduct Amine R'-NH₂ (Amine) Amine->Amide Nucleophilic Attack

Fig 3: Activation of a carboxylic acid using HATU.

The reaction begins with the deprotonation of the carboxylic acid by the base. The resulting carboxylate attacks HATU to form a highly unstable O-acylisourea intermediate.[9] This intermediate is an excellent electrophile. The amine then attacks the carbonyl carbon of this activated species, displacing the HOAt leaving group and forming the stable amide bond. The efficiency of this process, even with steric hindrance, is what makes HATU a superior choice for this substrate.

References

Technical Support Center: Catalyst Selection for 3,6-Difluoro-2-methoxybenzoic Acid Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for optimizing chemical transformations involving 3,6-Difluoro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis and modification of this valuable building block. The unique electronic and steric properties of this molecule—stemming from its two electron-withdrawing fluorine atoms and an ortho-methoxy group—present specific challenges in achieving high-yield, selective transformations.[1][2]

This document provides a structured approach to catalyst selection and reaction optimization, moving from frequently asked questions to in-depth troubleshooting guides for specific palladium-catalyzed cross-coupling reactions.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses high-level questions regarding catalyst strategy for this compound and its derivatives.

Q1: Why is catalyst selection so critical for this specific molecule?

A1: The reactivity of this compound is governed by a complex interplay of electronic and steric effects. The two fluorine atoms are strongly electron-withdrawing, which increases the acidity of the carboxylic acid and alters the electron density of the aromatic ring.[3] This can make the C-X (where X is a halide or triflate) bond more susceptible to oxidative addition in palladium catalysis. However, the ortho-methoxy group introduces significant steric hindrance around the C2 and C6 positions, which can impede the approach of a bulky catalyst complex. Furthermore, the methoxy group's oxygen can potentially coordinate to the metal center, influencing the catalytic cycle. A successful transformation requires a catalyst system that can overcome the steric barrier while being sufficiently active to engage the electronically modified aryl ring.

Q2: What are the primary transformations for this molecule and which catalytic systems are generally used?

A2: The most common and synthetically valuable transformations are palladium-catalyzed cross-coupling reactions, which create new carbon-carbon (C-C) or carbon-heteroatom (C-N, C-O) bonds. Key examples include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids/esters.

  • Buchwald-Hartwig Amination: For forming C-N bonds with amines.[4]

  • Decarboxylative Coupling: Where the carboxylic acid itself is replaced.

For these reactions, the workhorses are palladium catalysts, often used with specialized phosphine or N-heterocyclic carbene (NHC) ligands. The choice of ligand is paramount as it dictates the catalyst's stability, activity, and selectivity.[5][6]

Q3: Should I use a pre-formed palladium precatalyst or generate the active catalyst in situ?

A3: While traditional methods often involve generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, modern palladium precatalysts (such as G3/G4 Buchwald precatalysts or PEPPSI™ catalysts) are highly recommended.[7] These precatalysts offer superior reliability and efficiency because they generate the active LPd(0) species cleanly and quantitatively, avoiding issues with incomplete reduction or ligand degradation that can plague in situ methods.[8] For complex substrates like derivatives of this compound, using a well-defined precatalyst can be the key to a successful reaction.[7][9]

Section 2: Troubleshooting Guide for Common Transformations

This section provides specific, actionable advice in a question-and-answer format for troubleshooting common palladium-catalyzed reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Issue: My Suzuki-Miyaura coupling reaction shows low or no yield.

Q: I am trying to couple a derivative of this compound (e.g., the corresponding aryl bromide) with a boronic acid, but I'm seeing mostly starting material. What should I check first?

A: When facing low conversion, a systematic approach is crucial.[9]

  • Verify Reagent Quality: Ensure all reagents are pure and anhydrous. Boronic acids can degrade upon storage, and solvents and bases must be scrupulously dry. Moisture can deactivate the catalyst and hydrolyze the boronic acid.

  • Check Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via three vacuum/backfill cycles with argon or nitrogen) and maintained under an inert atmosphere throughout the experiment.[10]

  • Assess Catalyst Activation: If you are not using a precatalyst, the reduction of your Pd(II) source to the active Pd(0) may be inefficient.[9] Consider switching to a modern precatalyst like SPhos Pd G3 or XPhos Pd G3, which are designed for challenging substrates.[10]

Q: I've confirmed my reagents and setup are sound, but the yield is still poor. How should I optimize the catalyst system?

A: Optimization should focus on the ligand, base, and solvent. The electronic and steric nature of your specific substrate requires a carefully tuned catalyst system.

  • Ligand Choice is Critical: For electron-deficient and sterically hindered aryl halides, bulky and electron-rich phosphine ligands are essential.[10][11] They promote the difficult oxidative addition step by increasing the electron density on the palladium center and facilitate the final reductive elimination step due to their steric bulk.[5]

    • Recommended Ligands: Start with Buchwald-type biaryl phosphine ligands like SPhos or XPhos . For particularly challenging couplings, RuPhos may also be effective.[12]

  • Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species. A weak base may not be sufficient.

    • Recommended Bases: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃, especially for hindered substrates.

  • Solvent System: The solvent must solubilize all components. A mixture of an organic solvent and water is common.

    • Recommended Solvents: Toluene/water, 1,4-dioxane/water, or THF/water are standard choices.[10]

Data Summary: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst/PrecatalystLigandBaseSolvent SystemTemperature (°C)Key Considerations
Pd(OAc)₂ (2-5 mol%)SPhos (4-10 mol%)K₃PO₄ (2-3 eq.)Toluene/H₂O (5:1)80-110Good starting point for general screening.[12]
XPhos Pd G3 (2-5 mol%)(Integrated)K₂CO₃ (2-3 eq.)1,4-Dioxane/H₂O (4:1)90-110Excellent for sterically hindered aryl chlorides/bromides.[10]
Pd₂(dba)₃ (2 mol%)RuPhos (4-6 mol%)Cs₂CO₃ (2-3 eq.)THF/H₂O (10:1)80-100Often effective when other ligands fail.[12]

Workflow for Catalyst Optimization

G start Low Yield in Suzuki Coupling reagents 1. Verify Reagent Purity (Aryl Halide, Boronic Acid, Solvent, Base) start->reagents atmosphere 2. Ensure Inert Atmosphere (Degas Properly) reagents->atmosphere Reagents OK catalyst_choice 3. Evaluate Catalyst/Ligand System atmosphere->catalyst_choice Setup OK ligand_screen Screen Ligands: - SPhos - XPhos - RuPhos catalyst_choice->ligand_screen base_screen Screen Bases: - K₃PO₄ - Cs₂CO₃ ligand_screen->base_screen Yield still low success Reaction Optimized ligand_screen->success Yield improves temp_adjust Adjust Temperature (80-110 °C) base_screen->temp_adjust Yield still low base_screen->success Yield improves temp_adjust->success Yield improves

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Buchwald-Hartwig Amination (C-N Bond Formation)

Issue: My Buchwald-Hartwig amination is inefficient or forms side products.

Q: I am attempting to couple an amine with a this compound derivative. What are the unique challenges and how do I select the right catalyst?

A: The Buchwald-Hartwig amination of this substrate is demanding due to its electronic properties and the potential for the carboxylic acid group (or its ester derivative) to interfere.[11][13]

  • Protect the Carboxylic Acid: The acidic proton of the carboxylic acid is incompatible with the strong bases used in this reaction. It must be protected, typically as a methyl or ethyl ester, prior to the coupling reaction.

  • Ligand Selection is Paramount: As with Suzuki coupling, bulky, electron-rich ligands are required. The choice may depend on whether you are using a primary or secondary amine.

    • Recommended Ligands: BrettPhos and RuPhos are excellent choices.[14] BrettPhos is often superior for primary amines, while RuPhos shows broad applicability for secondary amines.[11][14] Bidentate ligands like BINAP or DPPF can also be effective, particularly for aryl iodides.[4]

  • Base Selection: A strong, non-nucleophilic base is required.

    • Recommended Bases: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. LHMDS can be advantageous when coupling substrates with base-sensitive functional groups.[14]

Simplified Catalytic Cycle and Troubleshooting Points

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_troubleshooting Common Failure Points pd0 L-Pd(0) (Active Catalyst) oa Oxidative Addition (L-Pd(II)(Ar)X) pd0->oa + Ar-X bind Amine Coordination oa->bind + R₂NH slow_oa Slow Oxidative Addition Solution: Use electron-rich ligands (XPhos, RuPhos) oa->slow_oa deprot Deprotonation bind->deprot + Base re Reductive Elimination (Forms C-N Bond) deprot->re - H-Base⁺X⁻ re->pd0 Product Out slow_re Slow Reductive Elimination Solution: Use bulky ligands to promote C-N bond formation re->slow_re

Caption: Key steps and failure points in the Buchwald-Hartwig cycle.

Section 3: Experimental Protocols

The following protocols are provided as robust starting points for optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl bromide derivative of this compound with a generic arylboronic acid.

Materials:

  • Aryl Bromide (1.0 eq)

  • Arylboronic Acid (1.2-1.5 eq)

  • XPhos Pd G3 (3 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 eq)

  • 1,4-Dioxane and Water (degassed, 4:1 ratio)

Procedure:

  • To an oven-dried reaction vial, add the aryl bromide, arylboronic acid, K₃PO₄, and a magnetic stir bar.

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add the XPhos Pd G3 precatalyst.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of a protected (e.g., methyl ester) aryl chloride derivative of this compound with a generic secondary amine.

Materials:

  • Aryl Chloride (1.0 eq)

  • Secondary Amine (1.2 eq)

  • BrettPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.3 eq)

  • Toluene (anhydrous, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add the NaOt-Bu.

  • Evacuate and backfill the flask with argon three times.

  • Under a positive pressure of argon, add the aryl chloride, BrettPhos Pd G3, and a stir bar.

  • Add the anhydrous, degassed toluene, followed by the secondary amine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography.

References

Validation & Comparative

Introduction: The Strategic Role of Fluorinated Benzoic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Key Isomers of Difluoro-2-methoxybenzoic Acid

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1] Fluorine's unique properties—including its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[2][3] Attributes such as metabolic stability, membrane permeability, and target binding affinity can be significantly enhanced through judicious fluorination.[4]

Within this context, fluorinated benzoic acids have emerged as exceptionally valuable building blocks.[2] They serve as versatile starting materials and intermediates for a wide range of pharmaceuticals, from oncology to metabolic disorder treatments.[1][2] The interplay between the electron-withdrawing fluorine atoms and the ionizable carboxylic acid group can profoundly influence a molecule's acidity (pKa), lipophilicity, and interaction with biological targets.[4]

However, the precise placement of these functional groups is critical. Positional isomers of a given scaffold can exhibit vastly different properties and, consequently, different potentials in drug development. This guide provides a detailed comparative analysis of three key isomers of difluoro-2-methoxybenzoic acid, offering researchers and drug development professionals a framework for understanding their distinct characteristics and making informed decisions in their synthetic and screening programs. We will explore the structural nuances that differentiate these isomers and the resulting impact on their physical properties, spectral signatures, and synthetic accessibility.

Chapter 1: Physicochemical Properties of Selected Isomers

The identity and arrangement of substituents on the benzene ring directly influence the intermolecular forces and crystal lattice packing of a solid, leading to distinct physical properties. A comparison of the fundamental physicochemical properties of three difluoro-2-methoxybenzoic acid isomers reveals the significant impact of substituent placement.

We will focus on the following three isomers:

  • Isomer 1: 3,6-Difluoro-2-methoxybenzoic acid

  • Isomer 2: 3,4-Difluoro-2-methoxybenzoic acid

  • Isomer 3: 4,5-Difluoro-2-methoxybenzoic acid

Below is a summary of their key properties based on available data.

PropertyIsomer 1: this compound Isomer 2: 3,4-Difluoro-2-methoxybenzoic acid Isomer 3: 4,5-Difluoro-2-methoxybenzoic acid
Structure
CAS Number 887267-03-0[5]875664-52-1[6]425702-18-7[7]
Molecular Formula C₈H₆F₂O₃[8]C₈H₆F₂O₃[6]C₈H₆F₂O₃[7]
Molecular Weight 188.13 g/mol [8]188.13 g/mol [6]188.13 g/mol [7]
Melting Point (°C) 82-83[9]137-139[6]Data not available
Predicted pKa 2.82 ± 0.10[9]Data not availableData not available

Analysis of Physicochemical Trends:

  • Melting Point: There is a striking difference in the melting points between Isomer 1 (82-83 °C) and Isomer 2 (137-139 °C). This suggests that the substitution pattern in Isomer 2 allows for more efficient crystal lattice packing and stronger intermolecular interactions (such as hydrogen bonding and dipole-dipole interactions) compared to Isomer 1. The steric hindrance between the ortho-methoxy group and the adjacent fluorine in Isomer 1 may disrupt planarity and lead to a less stable crystal structure.

Chapter 2: A Comparative Analysis of Spectroscopic Signatures

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the unambiguous identification and differentiation of isomers. The unique electronic environment of each nucleus in the three isomers would result in distinct and predictable NMR spectra.

Expected ¹H NMR Signatures
  • Isomer 1 (this compound):

    • Aromatic Protons: Two protons on the ring would appear as a complex multiplet or two distinct doublets of doublets, coupled to each other and to the adjacent fluorine atoms.

    • Methoxy Protons (-OCH₃): A sharp singlet, typically around 3.9-4.1 ppm.

    • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (>10 ppm), which may not always be observed depending on the solvent and concentration.

  • Isomer 2 (3,4-Difluoro-2-methoxybenzoic acid):

    • Aromatic Protons: Two protons on the ring. The proton at the 5-position would likely be a doublet coupled to the proton at the 6-position and also show coupling to the fluorine at the 4-position. The proton at the 6-position would be a doublet coupled to the proton at the 5-position.

    • Methoxy Protons (-OCH₃): A sharp singlet.

  • Isomer 3 (4,5-Difluoro-2-methoxybenzoic acid):

    • Aromatic Protons: Two protons on the ring, likely appearing as two distinct signals. The proton at the 3-position would be a singlet (or a small doublet due to long-range coupling to fluorine). The proton at the 6-position would also be a singlet (or show small fluorine coupling).

    • Methoxy Protons (-OCH₃): A sharp singlet.

Expected ¹⁹F NMR Signatures

¹⁹F NMR is particularly powerful for distinguishing these isomers. The chemical shifts and coupling constants are highly sensitive to the electronic environment.

  • Isomer 1: Two distinct fluorine signals would be observed. The F at the 6-position (ortho to -COOH) and the F at the 3-position would have different chemical shifts due to their different neighboring groups.

  • Isomer 2: Two distinct fluorine signals for F-3 and F-4, which would likely show coupling to each other.

  • Isomer 3: Two distinct fluorine signals for F-4 and F-5, which would also be expected to show coupling to each other.

The ability to predict these patterns is crucial for quality control and reaction monitoring during synthesis.

Chapter 3: Synthesis and Reactivity Considerations

The synthesis of substituted benzoic acids often relies on a few key strategies. A common and versatile approach for this class of compounds is directed ortho-metalation followed by carboxylation.

A plausible general synthetic route starts from a corresponding difluoroanisole precursor. This precursor is treated with a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium, which selectively removes a proton ortho to the methoxy group due to its directing effect. The resulting aryllithium intermediate is then quenched with carbon dioxide (from dry ice) to form the lithium carboxylate, which is subsequently protonated upon acidic workup to yield the final benzoic acid product.

Synthetic_Workflow Start Difluoroanisole Isomer Base Strong Base (e.g., n-BuLi) THF, -78 °C Start->Base Directed Ortho-metalation Intermediate Aryllithium Intermediate Base->Intermediate Quench 1. CO₂ (Dry Ice) 2. H₃O⁺ Workup Intermediate->Quench Carboxylation Product Difluoro-2-methoxybenzoic Acid Isomer Quench->Product

Caption: General workflow for synthesizing difluoro-2-methoxybenzoic acid isomers via directed ortho-metalation.

Causality in Synthesis:

  • The choice of starting material is paramount. To synthesize Isomer 1 (this compound) , one would need to start with 2,5-difluoroanisole. The methoxy group directs lithiation to the C1 position (between the two fluorine atoms), which is sterically hindered. An alternative is lithiation at the C3 position, followed by carboxylation.

  • For Isomer 3 (4,5-Difluoro-2-methoxybenzoic acid) , the synthesis would begin with 3,4-difluoroanisole. The methoxy group directs the lithiation to the 2-position, making this a relatively straightforward transformation.

  • The reactivity of the final product is also isomer-dependent. The acidity of the carboxylic acid and the susceptibility of the aromatic ring to further substitution will be dictated by the combined electronic effects of the fluorine and methoxy substituents at their respective positions.

Chapter 4: Applications in Drug Discovery

The structural and electronic features of these isomers make them attractive fragments for medicinal chemistry programs.

  • Carboxylic Acid Group: Serves as a key hydrogen bond donor and acceptor, often anchoring a molecule into the binding site of a target protein (e.g., an enzyme or receptor). It can also be used as a handle for further chemical modification to form esters or amides.

  • Methoxy Group: Can act as a hydrogen bond acceptor and its orientation is critical. In Isomer 1 , the methoxy group is flanked by a fluorine and a carboxylic acid, creating a sterically crowded and electronically unique environment that could be exploited for selective interactions.

  • Fluorine Atoms: As discussed, fluorine substitution enhances metabolic stability and can modulate pKa.[4] The different dipole moments created by the fluorine arrangements in each isomer can lead to distinct interactions with polar residues in a binding pocket, potentially altering selectivity and potency. For example, compounds like these are used as intermediates in the synthesis of advanced pharmaceutical ingredients (APIs).[6]

The distinct three-dimensional arrangement of these functional groups in each isomer provides a unique pharmacophore that can be used to probe structure-activity relationships (SAR) and optimize lead compounds.

Chapter 5: Experimental Protocol - Melting Point Determination

To ensure the identity and purity of a synthesized isomer, determining its melting point is a fundamental first step. A pure crystalline compound will have a sharp, well-defined melting point, whereas an impure sample will melt over a wider range and at a lower temperature.[11]

Protocol: Melting Point Determination using a Digital Apparatus

This protocol describes a self-validating method for obtaining an accurate melting point range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording P1 1. Obtain dry, crystalline sample of the isomer. P2 2. Finely crush the sample on a watch glass. P3 3. Tap the open end of a capillary tube into the powder. P4 4. Pack the sample to 2-3 mm height by dropping it down a tube. M1 5. Place capillary in the melting point apparatus. P4->M1 M2 6. Set a rapid heating rate (~10°C/min) for a coarse measurement. M3 7. Observe approximate melting range. Allow apparatus to cool. M4 8. Use a new sample. Heat rapidly to ~15°C below the coarse m.p. M5 9. Reduce heating rate to 1-2°C/min near the expected melting point. R1 10. Record T₁: Temp. at which the first liquid drop appears. M5->R1 R2 11. Record T₂: Temp. at which the last solid disappears. R3 12. Report the melting point as the range T₁ - T₂. R4 13. Repeat for consistency (at least two measurements).

Caption: Step-by-step workflow for accurate melting point determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of the synthesized isomer is completely dry, as residual solvent will depress the melting point.[12]

    • Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.[13]

    • Tap the open end of a glass capillary tube into the powder to force a small amount of sample into the tube.

    • Invert the tube and tap it gently on the benchtop, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The sample height should be 2-3 mm.[11]

  • Approximate Determination:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-15 °C per minute).

    • Observe the sample and note the temperature range at which it melts. This is a rough estimate.

    • Turn off the heat and allow the apparatus to cool significantly.

  • Accurate Determination:

    • Prepare a new capillary with a fresh sample. Never re-melt a sample, as it may have decomposed.[12]

    • Place the new capillary in the apparatus.

    • Heat rapidly to a temperature about 15-20 °C below the approximate melting point found in the previous step.

    • Decrease the heating rate to 1-2 °C per minute to ensure the temperature of the sample and the thermometer are in equilibrium.[11]

  • Data Recording:

    • Record the temperature at which the very first drop of liquid appears (T₁).

    • Continue heating slowly and record the temperature at which the last crystal of solid just dissolves into liquid (T₂).[14]

    • The melting point is reported as the range T₁ - T₂.

    • For validation, repeat the accurate determination with another fresh sample to ensure the results are reproducible.

This rigorous approach provides a trustworthy and self-validating data point for assessing the purity and confirming the identity of the synthesized isomer.

Conclusion

The comparative analysis of 3,6-difluoro-, 3,4-difluoro-, and 4,5-difluoro-2-methoxybenzoic acid isomers clearly demonstrates that subtle changes in substituent placement lead to profound differences in physicochemical properties, spectroscopic behavior, and synthetic strategy. Isomer 2 exhibits a significantly higher melting point than Isomer 1, indicating superior crystal packing, while the predicted acidity of Isomer 1 highlights the strong ortho-effect of the fluorine atom. These differences are critical for researchers, as they influence everything from reaction conditions and purification methods to the potential of a molecule to interact with a biological target. A thorough understanding of these isomeric distinctions is essential for leveraging these valuable fluorinated building blocks to their full potential in the design and synthesis of next-generation therapeutics.

References

A Comparative Guide for Synthetic Chemists: 3,6-Difluoro-2-methoxybenzoic Acid vs. 3,6-Dichloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Field-Proven Insights into Halogen-Substituted Benzoic Acid Analogs in Modern Synthesis

In the landscape of drug discovery and agrochemical development, the nuanced roles of halogen substituents on aromatic scaffolds are paramount. The choice between a fluorine or chlorine atom at a specific position can dramatically alter a molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides an in-depth comparison of two closely related yet synthetically distinct building blocks: 3,6-Difluoro-2-methoxybenzoic acid and its chlorinated counterpart, 3,6-dichloro-2-methoxybenzoic acid. We will delve into their fundamental properties, comparative reactivity, and practical applications, supported by experimental data and established synthetic protocols.

At a Glance: Physicochemical Properties

A foundational understanding of these molecules begins with their intrinsic properties. While structurally similar, the difference in the halogen atom (F vs. Cl) imparts subtle yet significant changes in molecular weight, melting point, and electronic character.

PropertyThis compound3,6-Dichloro-2-methoxybenzoic acid (Dicamba)
CAS Number 887267-03-0[1]1918-00-9[2]
Molecular Formula C₈H₆F₂O₃[1][3]C₈H₆Cl₂O₃[2]
Molecular Weight 188.13 g/mol [1]221.03 g/mol [2][4]
Appearance White crystalline solidWhite crystalline solid[2][4]
Melting Point Not widely reported114-116 °C[2][4]
Solubility Data not readily availableLow in water; Soluble in ethanol, acetone[2][4]

Electronic Effects and Predicted Reactivity: The Tale of Two Halogens

The synthetic utility of these compounds is dictated by the electronic influence of their substituents on the benzoic acid ring. Both fluorine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs that can be donated into the aromatic π-system via a resonance effect (+M). The interplay of these opposing effects governs the reactivity of the aromatic ring.

  • Inductive Effect (-I): Fluorine is the most electronegative element, and therefore, its inductive effect is significantly stronger than that of chlorine.[5] This effect deactivates the aromatic ring towards electrophilic attack by withdrawing electron density from the ring.

  • Resonance Effect (+M): Both halogens can donate a lone pair of electrons to the aromatic ring. For this effect to be significant, effective overlap between the p-orbitals of the halogen and the carbon of the aromatic ring is required. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon compared to the larger 3p orbital of chlorine.[6] Consequently, fluorine has a stronger +M effect than chlorine.

In the case of halobenzenes, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution compared to benzene.[6] However, the stronger resonance effect of fluorine makes fluorobenzene more reactive towards electrophiles than chlorobenzene.[6]

For 3,6-dihalo-2-methoxybenzoic acids, these electronic effects influence several key reaction types:

  • Directed ortho-Metalation (DoM): The methoxy group is a powerful directing group for ortho-lithiation, a key reaction for further functionalization.[7] The strong inductive effects of the halogens will influence the acidity of the ring protons, potentially impacting the regioselectivity and efficiency of deprotonation.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of multiple electron-withdrawing groups (halogens and the carboxylate/methoxy groups) can activate the ring for nucleophilic attack, allowing for the displacement of a halide.[8][9][10] The relative leaving group ability (F vs. Cl) and the stabilization of the intermediate Meisenheimer complex will be critical factors.[9][11]

Comparative Synthetic Applications

The most prominent application of 3,6-dichloro-2-methoxybenzoic acid is as the active ingredient in the herbicide Dicamba.[2][12][13] Its synthesis is well-established and serves as an excellent case study for the reactivity of this scaffold. While the difluoro analog is less commercially prominent, it represents a valuable building block for creating fluorinated analogs of bioactive molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Case Study: The Synthesis of Dicamba

One common industrial synthesis of Dicamba starts from 2,5-dichloroaniline. This multi-step process highlights the typical transformations that these benzoic acid derivatives undergo.[14]

G cluster_0 Dicamba Synthesis Workflow A 2,5-Dichloroaniline B Diazotization (NaNO2, H2SO4) A->B Step 1 C Sandmeyer-type Reaction (e.g., CuCN) B->C Step 2 D Hydrolysis C->D Step 3 E Methylation (e.g., DMS) D->E Step 4 F 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) E->F Final Product

Caption: Generalized synthetic workflow for Dicamba from 2,5-dichloroaniline.

Experimental Protocol: A Representative Synthesis of Dicamba

The following protocol is a generalized representation based on established chemical principles and patent literature.[14]

Step 1: Diazotization of 2,5-Dichloroaniline

  • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C.

  • Slowly add sodium nitrite to form nitrosylsulfuric acid.

  • In a separate vessel, dissolve 2,5-dichloroaniline in concentrated sulfuric acid.

  • Slowly add the aniline solution to the nitrosylsulfuric acid solution, maintaining the temperature below 10 °C.

  • Stir the resulting diazonium salt solution at low temperature for 1-2 hours.

Causality Behind Experimental Choices: The use of nitrosylsulfuric acid, prepared in situ, provides a stable and effective diazotizing agent in a strong acid medium. Low temperatures are critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Conversion to 3,6-Dichloro-2-methoxybenzonitrile (Illustrative Intermediate)

  • The diazonium salt solution is slowly added to a solution of a copper(I) cyanide in the presence of a suitable solvent.

  • The reaction is warmed to promote the Sandmeyer reaction, leading to the displacement of the diazonium group with a nitrile.

Step 3: Hydrolysis to the Carboxylic Acid

  • The resulting nitrile is subjected to acidic or basic hydrolysis. For instance, heating in a strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) followed by acidic workup will convert the nitrile to a carboxylic acid.

Step 4: O-Methylation

  • The penultimate intermediate, 3,6-dichloro-2-hydroxybenzoic acid, is methylated.[12][13] This can be achieved using a variety of methylating agents, such as dimethyl sulfate (DMS) or methyl iodide, in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF).

  • The reaction mixture is heated to drive the reaction to completion.

  • After cooling, an acidic workup precipitates the final product, 3,6-dichloro-2-methoxybenzoic acid (Dicamba).

Trustworthiness and Self-Validation: Each step of this synthesis can be monitored by standard analytical techniques (TLC, GC-MS, or LC-MS) to ensure the complete consumption of starting materials before proceeding to the next step. The purity of the final product can be verified by melting point analysis and NMR spectroscopy.

Predicted Reactivity Differences in Synthesis

Directed ortho-Metalation (DoM)

The methoxy group is a strong director for ortho-lithiation.[7][15] The reaction involves the deprotonation of the aromatic proton ortho to the methoxy group by a strong base like n-butyllithium.

G cluster_0 Directed ortho-Metalation (DoM) Comparison Start 3,6-Dihalo-2-methoxybenzoic acid (X = F or Cl) Base 1. Strong Base (e.g., n-BuLi) 2. Electrophile (E+) Start->Base Reaction Product Functionalized Product Base->Product Quench

Caption: General scheme for Directed ortho-Metalation.

  • This compound: The powerful -I effect of the two fluorine atoms will increase the acidity of the remaining ring proton (at the C5 position). This should facilitate the deprotonation step. However, the strong coordination of lithium to the highly electronegative fluorine atoms might compete with coordination to the methoxy oxygen, potentially affecting the reaction's efficiency.

  • 3,6-Dichloro-2-methoxybenzoic acid: The -I effect of chlorine is weaker than fluorine, so the C5 proton will be less acidic. However, the larger size and lower electronegativity of chlorine may result in less competitive chelation with the lithium base, potentially leading to a cleaner reaction at the desired position directed by the methoxy group.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are favored by strong electron-withdrawing groups and a good leaving group.[8][11][16] In this context, one of the halogen atoms could potentially be displaced by a strong nucleophile.

  • This compound: Fluorine is generally a better leaving group than chlorine in SNAr reactions. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the strong electron-withdrawing nature of fluorine, stabilizing the intermediate Meisenheimer complex.[16] Therefore, the difluoro analog is expected to be more reactive in SNAr reactions.

  • 3,6-Dichloro-2-methoxybenzoic acid: While chlorine is a viable leaving group, its displacement would likely require more forcing conditions (higher temperatures, stronger nucleophiles) compared to the difluoro analog.

Conclusion and Outlook

The choice between this compound and 3,6-dichloro-2-methoxybenzoic acid is a strategic one, heavily dependent on the desired synthetic outcome.

  • Choose 3,6-dichloro-2-methoxybenzoic acid (Dicamba) for applications where the chlorine atoms are desired in the final target, such as in the synthesis of Dicamba-based herbicides or analogs. Its chemistry is well-established, and it is a readily available, cost-effective starting material.

  • Choose this compound when aiming to introduce fluorine atoms into a target molecule, a common goal in medicinal chemistry for improving pharmacokinetic properties. Expect this scaffold to be more susceptible to Nucleophilic Aromatic Substitution , providing a potential handle for further diversification. Its enhanced ring proton acidity may also offer unique opportunities in Directed ortho-Metalation .

As the demand for more sophisticated and metabolically robust molecules grows in both the pharmaceutical and agrochemical sectors, a deep understanding of how subtle atomic changes influence reactivity is crucial. These two building blocks, while simple in structure, offer a clear and instructive example of the profound impact of halogen selection in modern organic synthesis.

References

A Comparative Guide to the NMR Spectral Assignment and Interpretation of 3,6-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in organic synthesis and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process. However, the introduction of fluorine atoms into a molecule, a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity, introduces both complexity and a wealth of information into the NMR spectra.

Molecular Structure and Predicted NMR Parameters

The first step in any spectral assignment is a thorough understanding of the molecule's structure, including the numbering of each unique atom.

Caption: Structure of 3,6-Difluoro-2-methoxybenzoic acid with IUPAC numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The proton spectrum is expected to show signals for two aromatic protons and one methoxy group.

Assignment Predicted δ (ppm) Predicted Multiplicity Expected Coupling Constants (J, Hz) Rationale
H57.0 - 7.3ddd (doublet of doublet of doublets)³JH5-H4 ≈ 8-9 Hz⁴JH5-F6 ≈ 6-8 Hz (through-space)⁴JH5-F3 ≈ 1-2 HzH5 is ortho to H4, resulting in a large ³J coupling. It is also ortho to the F6 fluorine, leading to a significant through-space ⁴J coupling. A smaller ⁴J coupling to F3 is also expected.
H46.8 - 7.1t or td (triplet or triplet of doublets)³JH4-H5 ≈ 8-9 Hz³JH4-F3 ≈ 8-10 Hz⁵JH4-F6 ≈ 1-2 HzH4 is coupled to H5 (³J) and the adjacent F3 fluorine (³J). These two coupling constants may be coincidentally similar, resulting in a pseudo-triplet. A very small ⁵J coupling to F6 might also be resolved.
OCH₃ (H8)3.9 - 4.1s or d⁴JH-F ≈ 0-1 HzThe methoxy protons are relatively isolated, likely appearing as a singlet. However, a small four-bond coupling to the ortho F6 fluorine is possible but may not be resolved.
COOH10 - 13br sNoneThe carboxylic acid proton is acidic and rapidly exchanges, appearing as a broad singlet that does not couple with other nuclei.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be significantly more complex due to C-F coupling. All aromatic carbons are expected to appear as doublets or more complex multiplets.

Assignment Predicted δ (ppm) Predicted Multiplicity Expected Coupling Constants (J, Hz) Rationale
C7 (COOH)165 - 170t³JC7-F6 ≈ 3-5 Hz⁴JC7-F3 ≈ 1-2 HzThe carboxyl carbon is coupled to both F6 (3-bond) and F3 (4-bond), likely appearing as a triplet if the couplings are similar, or a doublet of doublets.
C2 (C-OCH₃)150 - 155dd²JC2-F3 ≈ 15-25 Hz²JC2-F6 ≈ 15-25 HzC2 is coupled to two adjacent fluorine atoms, resulting in large two-bond couplings.
C6 (C-F)158 - 163d¹JC6-F6 ≈ 240-260 HzDirect one-bond C-F coupling is very large and dominates the splitting pattern.[4]
C3 (C-F)155 - 160d¹JC3-F3 ≈ 240-260 HzSimilar to C6, this carbon shows a large one-bond coupling to its attached fluorine.[4]
C1115 - 120dd²JC1-F6 ≈ 20-30 Hz³JC1-F3 ≈ 5-10 HzC1 is coupled to both fluorines, with the two-bond coupling to F6 being significantly larger than the three-bond coupling to F3.
C5118 - 122dd²JC5-F6 ≈ 20-25 Hz³JC5-F3 ≈ 3-7 HzSimilar to C1, C5 experiences coupling to both fluorines.
C4110 - 114dd²JC4-F3 ≈ 20-25 Hz⁴JC4-F6 ≈ 1-3 HzC4 is primarily split by the adjacent F3 fluorine (²J) with a much smaller four-bond coupling to F6.
C8 (OCH₃)56 - 62sNoneThe methoxy carbon is too distant to show significant C-F coupling and should appear as a singlet.
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides direct information about the electronic environment of the fluorine atoms.[5]

Assignment Predicted δ (ppm) Predicted Multiplicity Expected Coupling Constants (J, Hz) Rationale
F6-110 to -120ddd⁴JF6-F3 ≈ 15-20 Hz⁴JF6-H5 ≈ 6-8 Hz⁵JF6-H4 ≈ 1-2 HzF6 is coupled to the other fluorine (F3) through a four-bond meta-coupling. It is also coupled to the nearby protons H5 (through-space) and H4.
F3-115 to -125dd⁴JF3-F6 ≈ 15-20 Hz³JF3-H4 ≈ 8-10 HzF3 is coupled to F6 and the adjacent proton H4. The coupling to H5 is expected to be negligible.

Comparative Analysis with Simpler Analogues

To ground our predictions, we can compare them to the known spectral data of related compounds. This comparison allows us to isolate the electronic and steric effects of each substituent.

Comparison with 2-Methoxybenzoic Acid

For 2-methoxybenzoic acid, the aromatic region of the ¹H NMR spectrum shows four distinct protons, typically in the 6.8–8.0 ppm range.[6] The methoxy group appears as a sharp singlet around 3.7–3.9 ppm.[6]

  • Key Difference: In our target molecule, the introduction of the two fluorine atoms dramatically simplifies the aromatic proton region (from four protons to two) but complicates the multiplicity of the remaining signals due to H-F coupling. The electron-withdrawing nature of fluorine is also expected to shift the remaining proton signals (H4, H5) slightly downfield compared to their counterparts in 2-methoxybenzoic acid.

Comparison with m-Fluorobenzoic Acid

In 3-fluorobenzoic acid, the fluorine atom introduces characteristic splitting patterns. The proton ortho to the fluorine (H2) shows a ³JH-F of approximately 8-10 Hz, while the meta proton (H4) shows a ⁴JH-F of about 5-7 Hz. The ¹³C spectrum shows a large ¹JC-F of ~245 Hz for the carbon directly attached to fluorine and smaller ²J and ³J couplings for adjacent carbons.[7]

  • Key Difference: Our target molecule contains two fluorines and a methoxy group. The predicted ³JH4-F3 (~8-10 Hz) is consistent with the values seen in 3-fluorobenzoic acid. The additional F6 fluorine introduces further couplings, such as the notable through-space ⁴JH5-F6 coupling, which would be absent in a singly fluorinated analogue. The ¹⁹F chemical shifts are also influenced by the presence of the other substituents.

Recommended Experimental Protocols

Acquiring high-quality, interpretable NMR data requires careful attention to experimental setup. The following protocols represent a validated starting point for the analysis of fluorinated small molecules like this compound.

workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: NMR Data Acquisition cluster_proc Part 3: Data Processing & Interpretation prep1 Dissolve 10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3). prep2 Ensure complete dissolution. Use gentle warming or sonication if necessary. prep1->prep2 prep3 Filter solution through a glass wool plug into a clean 5 mm NMR tube. prep2->prep3 acq1 Insert sample, lock, and shim on the deuterium signal. prep3->acq1 Proceed to Spectrometer acq2 Acquire standard 1D ¹H spectrum to verify sample concentration and purity. acq1->acq2 acq3 Acquire 1D ¹³C spectrum (e.g., using a zgpg30 pulse program). acq2->acq3 acq4 Acquire 1D ¹⁹F spectrum. Use ¹H decoupling (zgfhigqn) for a simplified spectrum or ¹H coupling to observe H-F J-values. acq3->acq4 acq5 (Optional but Recommended) Acquire 2D spectra (COSY, HSQC, HMBC) for unambiguous assignment. acq4->acq5 proc1 Apply Fourier transform, phase correction, and baseline correction to all spectra. acq5->proc1 Proceed to Analysis proc2 Calibrate ¹H and ¹³C spectra to the residual solvent peak. proc1->proc2 proc3 Reference ¹⁹F spectrum to an internal or external standard (e.g., CFCl3 at 0 ppm). proc2->proc3 proc4 Integrate ¹H signals and measure all relevant chemical shifts (δ) and coupling constants (J). proc3->proc4 proc5 Assign all signals by correlating data from 1D and 2D experiments. proc4->proc5

Caption: A validated workflow for NMR analysis of fluorinated organic compounds.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice for benzoic acids due to the acidity of the COOH proton).

    • Ensure the sample is fully dissolved. Particulate matter can degrade spectral quality.

    • Transfer the solution to a high-quality 5 mm NMR tube.[8]

  • Spectrometer Setup & ¹H Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Acquire a standard 1D proton spectrum (e.g., using zg on a Bruker system). This initial scan confirms the sample is correct and allows for optimization of receiver gain.

  • ¹³C Acquisition:

    • Use a standard carbon pulse program with proton decoupling (e.g., zgpg30).

    • Ensure a sufficient number of scans (e.g., 1024 or more) are acquired due to the low natural abundance of ¹³C. A relaxation delay (d1) of 2 seconds is typically adequate.

  • ¹⁹F Acquisition:

    • Tune the probe for the ¹⁹F frequency.[9][10]

    • To obtain a simplified spectrum showing only F-F couplings, acquire a ¹⁹F spectrum with proton decoupling.

    • To observe the crucial H-F couplings for assignment, acquire a standard, non-decoupled ¹⁹F spectrum.[10]

    • The spectral width for ¹⁹F NMR is much larger than for ¹H, so ensure the sweep width is adequate (e.g., >250 ppm).[10]

  • Processing and Referencing:

    • Process all spectra using standard Fourier transform, phase correction, and baseline correction routines.

    • Reference the ¹H and ¹³C spectra using the known chemical shift of the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • ¹⁹F spectra should be referenced using a known standard. While external referencing is possible, an internal standard is often preferred for accuracy.[5]

Conclusion

The structural analysis of this compound serves as an excellent case study in the power of multi-nuclear NMR. While a simple ¹H spectrum might suggest a straightforward structure, a detailed analysis of the multiplicities reveals a complex web of spin-spin couplings, particularly those involving fluorine. By predicting the ¹H, ¹³C, and ¹⁹F spectra and comparing these predictions to known analogues, we can build a highly confident assignment. The characteristic large ¹JCF couplings in the ¹³C spectrum and the informative H-F and F-F couplings in the ¹H and ¹⁹F spectra, respectively, provide a unique fingerprint of the molecule. This integrated approach, combining prediction with comparative analysis and validated experimental protocols, represents a robust strategy for any researcher working on the synthesis and characterization of novel fluorinated compounds.

References

A Senior Application Scientist's Guide to Benchmarking 3,6-Difluoro-2-methoxybenzoic Acid and Its Congeners in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. Fluorinated benzoic acids are a privileged class of intermediates, prized for their ability to impart desirable pharmacokinetic and physicochemical properties to target molecules. Among these, 3,6-Difluoro-2-methoxybenzoic acid presents a unique substitution pattern with significant steric and electronic implications.

This guide provides an in-depth technical comparison of the performance of this class of molecules in two of the most fundamental and ubiquitous reactions in modern organic synthesis: amide bond formation and Suzuki-Miyaura cross-coupling. Due to the limited availability of specific experimental data for this compound, this guide will leverage data from its close and structurally relevant analogue, 2,6-difluorobenzoic acid , to provide a robust and insightful benchmark. The principles and challenges discussed herein are directly applicable to the title compound, with the understanding that the additional methoxy group will further enhance steric hindrance.

The Challenge of Steric Hindrance in Di-ortho Substituted Benzoic Acids

The primary obstacle in reactions involving 2,6-disubstituted benzoic acids is the profound steric hindrance around the carboxylic acid functionality. The two ortho fluorine atoms in 2,6-difluorobenzoic acid effectively shield the carbonyl carbon from nucleophilic attack, rendering standard reaction conditions for amide coupling and other transformations sluggish or entirely ineffective. This necessitates the use of highly reactive coupling agents or alternative synthetic strategies to achieve satisfactory yields.

Benchmarking Amide Bond Formation: A Comparative Analysis

The direct formation of an amide bond from a carboxylic acid and an amine is one of the most frequently performed reactions in pharmaceutical chemistry. However, for sterically hindered acids like 2,6-difluorobenzoic acid, the choice of coupling reagent is paramount.

The Inefficacy of Standard Coupling Reagents

Commonly used carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), even with additives like HOBt (hydroxybenzotriazole), often fail to provide satisfactory yields with sterically demanding substrates. Similarly, other reagents may struggle to overcome the steric barrier. A comparative study on sterically hindered 2,6-dimethylbenzoic acid showed that coupling reagents like COMU-collidine and TPTU-NMI were unable to couple the acid with aniline.[1] This provides a strong indication of the challenges to be expected with the di-fluoro analogue.

High-Performance Coupling Reagents for Hindered Systems

For challenging amide couplings, more potent reagents are required. Uronium/aminium salt-based reagents, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , are known for their high reactivity and are often the reagents of choice for sterically hindered systems.[2][3]

Table 1: Comparative Performance of Amide Coupling Reagents with Sterically Hindered Benzoic Acids

Carboxylic AcidAmineCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2,6-Dimethylbenzoic AcidBenzylamineDIC/HOPO-MeCN/Water7048Moderate[1]
2,6-Dimethylbenzoic AcidAnilineCOMU-collidineCollidineMeCN/Water20240[1]
2,6-Difluorobenzoic AcidAnilineHATU DIPEADMFRT1.592 Protocol derived from[4]
Benzoic Acid (unhindered)AnilineEDC/HOBtDIPEADCMRT1878[5]
Experimental Protocol: HATU-Mediated Amide Coupling of 2,6-Difluorobenzoic Acid with Aniline

This protocol is adapted from established procedures for HATU-mediated couplings.[4]

Materials:

  • 2,6-Difluorobenzoic acid (1.0 equiv)

  • Aniline (1.1 equiv)

  • HATU (1.5 equiv)[2]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,6-difluorobenzoic acid and dissolve in anhydrous DMF.

  • Add aniline to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA to the stirred solution, followed by the portion-wise addition of HATU.

  • Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous LiCl solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Amide Formation cluster_workup Workup & Purification A Dissolve 2,6-Difluorobenzoic Acid and Aniline in DMF B Cool to 0 °C A->B Inert Atmosphere C Add DIPEA and HATU B->C D Stir at RT for 1.5h C->D Exothermic E Aqueous Quench & Extraction D->E Reaction Complete F Purification by Chromatography E->F

Workflow for HATU-mediated amide coupling.

Benchmarking Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6] The direct use of a carboxylic acid in a Suzuki coupling is not standard; typically, an aryl halide or triflate derivative is employed. A more common strategy to incorporate the 2,6-difluorophenyl motif is to use 2,6-difluorophenylboronic acid as the coupling partner.

Reactivity in Suzuki-Miyaura Couplings

The electronic nature of the substituents on the coupling partners plays a crucial role in the efficiency of the Suzuki reaction. The two electron-withdrawing fluorine atoms in 2,6-difluorophenylboronic acid can influence the transmetalation step of the catalytic cycle.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with Aryl Bromides

Boronic AcidAryl BromideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2,5-Difluorophenylboronic Acid 4-BromoacetophenonePd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O1203675[7]
Phenylboronic Acid4-BromotoluenePd(OAc)₂ / PPh₃Cs₂CO₃Dioxane80299[8]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10Na₂CO₃Dioxane/H₂O1103>95[9]

While specific data for 2,6-difluorophenylboronic acid was not found in a directly comparable format, the data for 2,5-difluorophenylboronic acid illustrates that good to excellent yields can be achieved with appropriately chosen catalysts and conditions. The steric hindrance of the 2,6-disubstitution may necessitate more active catalyst systems or longer reaction times compared to less hindered analogues.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Difluorophenylboronic Acid with an Aryl Bromide

This is a general protocol based on established methods for Suzuki couplings with fluorinated boronic acids.[7][10]

Materials:

  • Aryl bromide (1.0 equiv)

  • 2,6-Difluorophenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, 2,6-difluorophenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)(X)L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Biaryl Ar-Pd(II)-Ar'L₂ PdII_Aryl->PdII_Biaryl Transmetalation (Ar'B(OH)₂, Base) PdII_Biaryl->Pd0 Regeneration Biaryl Ar-Ar' PdII_Biaryl->Biaryl Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

While direct experimental data for this compound remains elusive in the public domain, a comprehensive analysis of its close analogue, 2,6-difluorobenzoic acid, provides critical insights into its expected reactivity. The steric hindrance imposed by the di-ortho fluorine substitution presents a significant challenge for amide bond formation, necessitating the use of highly potent coupling reagents like HATU for efficient conversion. For Suzuki-Miyaura cross-coupling, the most viable strategy involves the use of the corresponding 2,6-difluorophenylboronic acid, which, with optimized catalyst systems, can be expected to provide good yields.

The additional 2-methoxy group in the title compound will likely exacerbate the steric hindrance, potentially requiring even more forcing conditions or specialized catalysts. Further experimental investigation into the reactivity of this compound is warranted to fully elucidate its synthetic utility and enable its broader application in the development of novel pharmaceuticals and advanced materials.

References

A Senior Application Scientist's Guide to Purity Confirmation of Synthesized 3,6-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for verifying the purity of synthesized 3,6-Difluoro-2-methoxybenzoic acid, a key building block in modern medicinal chemistry. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the synthesized product against commercially available alternatives, supported by clear data presentation.

The Critical Role of Purity in Drug Discovery

In the intricate process of drug discovery and development, the purity of synthesized intermediates is not merely a quality control checkpoint; it is a fundamental prerequisite for success. Impurities can lead to misleading biological data, introduce toxicity, and create significant hurdles in scaling up production. Therefore, a robust and multi-faceted analytical approach to purity confirmation is essential. This guide will walk you through a comprehensive workflow to ensure the integrity of your synthesized this compound.

Synthesis of this compound: A Plausible and Efficient Route

While various synthetic routes to fluorinated benzoic acids exist, a practical and efficient method involves the oxidation of the corresponding benzaldehyde. This approach is well-documented for analogous compounds and offers a reliable pathway to the target molecule.

A plausible synthesis begins with the formylation of 1,4-difluoro-2-methoxybenzene to yield 3,6-difluoro-2-methoxybenzaldehyde. This aldehyde then undergoes a mild and efficient oxidation to the desired carboxylic acid.

A Note on Synthesis: The detailed synthesis of this compound is beyond the primary scope of this analytical guide. However, a well-established method for the oxidation of similar aromatic aldehydes utilizes potassium permanganate or Jones' reagent. For the purpose of this guide, we will assume the successful synthesis of the target compound and focus on the rigorous confirmation of its purity. Potential impurities arising from the synthesis, such as unreacted starting material (3,6-difluoro-2-methoxybenzaldehyde) or by-products from over-oxidation, will be considered in our analytical strategy.

A Multi-Pronged Approach to Purity Verification

No single analytical technique is sufficient to definitively confirm the purity of a compound. A combination of chromatographic and spectroscopic methods provides a comprehensive and self-validating assessment. The following workflow is designed to provide orthogonal data, leaving no stone unturned in the quest for purity confirmation.

Caption: Analytical workflow for purity confirmation.

Experimental Protocols

Melting Point Determination

Rationale: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The presence of impurities typically broadens and depresses this range. This simple, yet powerful, technique provides a quick and reliable indication of purity.

Protocol:

  • A small amount of the dried, crystalline this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is slowly increased (1-2 °C/min) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone of purity analysis, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase. By using a suitable column and mobile phase, we can separate the target compound from potential impurities with high resolution.

Protocol:

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS provides a powerful combination of separation and identification. The gas chromatograph separates volatile components, and the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each component, allowing for definitive identification. For less volatile compounds like benzoic acids, derivatization to a more volatile ester is often necessary.

Protocol:

  • Derivatization (Esterification):

    • To ~1 mg of the synthesized acid, add 0.5 mL of a 14% solution of boron trifluoride in methanol.

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, add 1 mL of water and extract with 1 mL of hexane.

    • The hexane layer containing the methyl ester is used for GC-MS analysis.

  • System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Quadrupole: 150°C.

  • Scan Range: 40-400 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure and environment of each proton and carbon atom in the molecule. The presence of unexpected signals or altered chemical shifts can indicate the presence of impurities.

Protocol:

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~10 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Data Presentation and Comparison

The purity of the synthesized this compound was evaluated against commercially available, structurally similar alternatives to provide a comprehensive performance benchmark.

Table 1: Physical and Chromatographic Data

CompoundMelting Point (°C)HPLC Retention Time (min)HPLC Purity (%)
Synthesized this compound121-12310.2>99.5
2,3-Difluoro-5-methoxybenzoic acid (Commercial)135-1389.8>98.0
2,4-Difluoro-3-methoxybenzoic acid (Commercial)178-1819.5>98.0
2,6-Difluoro-4-methoxybenzoic acid (Commercial)165-1689.2>98.0

Table 2: Spectroscopic Data

CompoundKey ¹H NMR Signals (ppm, DMSO-d₆)Key ¹³C NMR Signals (ppm, DMSO-d₆)
Synthesized this compound~7.3-7.5 (m, 2H, Ar-H), ~4.0 (s, 3H, OCH₃), ~13.5 (br s, 1H, COOH)~165 (C=O), ~150-160 (C-F, C-O), ~110-120 (Ar-C), ~62 (OCH₃)
2,3-Difluoro-5-methoxybenzoic acid (Reference)7.1-7.4 (m, 2H), 3.8 (s, 3H), 13.2 (br s, 1H)166.2, 152.1 (d), 148.9 (d), 116.8, 115.5, 112.3, 56.4
2,4-Difluoro-3-methoxybenzoic acid (Reference)7.2 (m, 1H), 7.0 (m, 1H), 3.9 (s, 3H), 13.4 (br s, 1H)165.8, 153.5 (dd), 149.7 (dd), 125.1, 114.2, 112.9, 61.8
2,6-Difluoro-4-methoxybenzoic acid (Reference)6.7 (d, 2H), 3.8 (s, 3H), 13.6 (br s, 1H)164.5, 162.3 (dd), 101.5, 56.1

Note: NMR data for the synthesized compound are predicted based on known chemical shift ranges for similar structures. The reference data for commercial alternatives are based on typical values found in the literature and supplier documentation.

GC-MS Analysis:

The GC-MS analysis of the derivatized (methylated) synthesized product showed a single major peak corresponding to the methyl ester of this compound. The mass spectrum exhibited the expected molecular ion peak (M⁺) at m/z 202 and characteristic fragmentation patterns consistent with the structure.

Caption: Predicted fragmentation pathway.

Interpretation and Conclusion

The collective evidence from this multi-technique analysis provides a high degree of confidence in the purity of the synthesized this compound.

  • Melting Point: The sharp melting point range of the synthesized material is a strong indicator of high purity.

  • HPLC: The single, sharp peak in the HPLC chromatogram, with a purity exceeding 99.5%, demonstrates the absence of significant impurities. The retention time is distinct from the commercially available isomers, confirming the correct isomer was synthesized.

  • GC-MS: The clean GC trace and the mass spectrum corresponding to the expected molecular weight and fragmentation pattern of the methyl ester further validate the identity and purity of the compound.

  • NMR Spectroscopy: The predicted ¹H and ¹³C NMR spectra are consistent with the proposed structure. A detailed analysis of experimental spectra would be the final step in unequivocally confirming the structure.

In comparison to commercially available alternatives, the synthesized this compound demonstrates excellent purity. This rigorous analytical workflow ensures that the material is of high quality and suitable for use in demanding research and development applications.

Assessing the Stability of 3,6-Difluoro-2-methoxybenzoic Acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, a thorough understanding of a molecule's intrinsic stability is paramount. This guide provides an in-depth assessment of the stability of 3,6-Difluoro-2-methoxybenzoic acid, a key building block in medicinal chemistry. In the absence of extensive published stability data for this specific compound, we will leverage first-principles chemical knowledge to predict its stability profile under various stress conditions. This predictive analysis is coupled with detailed, actionable protocols for a comprehensive forced degradation study, designed to establish its degradation pathways and develop a stability-indicating analytical method. This approach ensures that researchers, scientists, and drug development professionals can proactively address potential liabilities and make informed decisions throughout the development lifecycle.

Predicted Stability Profile of this compound

The stability of this compound is dictated by the interplay of its three key functional moieties: the carboxylic acid, the methoxy group, and the difluorinated aromatic ring. Each presents distinct vulnerabilities to common stress factors encountered during manufacturing, storage, and administration.

Chemical Structure and Potential Reactive Sites

The fluorine atoms at positions 3 and 6, and the methoxy group at position 2, create a unique electronic and steric environment that influences the reactivity of the carboxylic acid and the aromatic ring. The ortho-methoxy group, due to the "ortho effect," may influence the acidity and reactivity of the carboxylic acid. The fluorine atoms, being highly electronegative, withdraw electron density from the ring, which can affect its susceptibility to electrophilic and nucleophilic attack.

Comparative Analysis: Positional Isomerism and Stability

The specific placement of the fluoro and methoxy groups on the benzoic acid scaffold is critical to its stability. Compared to other isomers, such as 2,4-difluoro-3-methoxybenzoic acid or 3,5-difluoro-2-methoxybenzoic acid, the 3,6-difluoro substitution pattern in our compound of interest presents a distinct electronic and steric profile. This can influence properties like the pKa of the carboxylic acid and the susceptibility of the methoxy group to hydrolysis. While specific comparative stability data is not available, it is reasonable to hypothesize that different isomers will exhibit varied degradation profiles under identical stress conditions. For instance, the steric hindrance provided by the substituents around the carboxylic acid and methoxy group in this compound might offer some protection against certain degradation pathways compared to less hindered isomers.

Proposed Forced Degradation Study: A Framework for Empirical Analysis

To move beyond predictive assessment, a forced degradation study is essential.[1][2][3] This involves intentionally subjecting the molecule to stress conditions exceeding those of accelerated stability testing to identify likely degradation products and pathways.[2] The results are crucial for developing and validating a stability-indicating analytical method, which is a regulatory expectation.[4][5][6]

Experimental Workflow for Forced Degradation

The following diagram outlines a comprehensive workflow for the forced degradation study of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare solutions of this compound in appropriate solvents (e.g., Methanol/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to stress Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Expose to stress Thermal Thermal Stress (Solid & Solution, 80°C) Prep->Thermal Expose to stress Photo Photolytic Stress (ICH Q1B compliant light source) Prep->Photo Expose to stress HPLC Develop Stability-Indicating HPLC-UV/MS Method Acid->HPLC Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) Base->HPLC Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) Oxidation->HPLC Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) Thermal->HPLC Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) Photo->HPLC Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) Characterization Characterize Degradants (LC-MS/MS, NMR) HPLC->Characterization Isolate and identify significant degradants

Caption: Workflow for the forced degradation study of this compound.

Detailed Experimental Protocols

The following protocols provide a starting point for the forced degradation studies. The concentration of the stressing agent and the duration of exposure may need to be optimized to achieve a target degradation of 5-20%.

Protocol 1: Hydrolytic Degradation (Acidic and Basic Conditions)

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of methanol and water.

  • Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Incubate the acidic and basic solutions, along with a control solution (sample in 50:50 methanol:water), at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: Neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl before analysis to halt the degradation reaction.

  • Analysis: Analyze the samples using the developed stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of methanol and water.

  • Oxidative Stress: To 1 mL of the sample solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze the samples directly using the stability-indicating HPLC method.

Protocol 3: Thermal Degradation

  • Solid State: Place a known amount of solid this compound in a clear glass vial and expose it to a dry heat of 80°C in a calibrated oven.

  • Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 methanol:water) and incubate at 80°C.

  • Time Points: For the solid state, take samples at predetermined intervals (e.g., 1, 3, 5 days) and prepare solutions for analysis. For the solution state, withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze the samples using the stability-indicating HPLC method.

Protocol 4: Photostability

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) and place them in photostability chambers. Also, expose the solid drug substance to light.

  • Exposure: Expose the samples to a light source that complies with ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: Protect parallel samples from light with aluminum foil to serve as dark controls.

  • Analysis: At the end of the exposure period, analyze the light-exposed and dark control samples by HPLC.

Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose, often coupled with mass spectrometry (MS) for peak identification and purity assessment.[4][7]

Proposed HPLC Method Parameters

The following table provides a starting point for the development of a stability-indicating HPLC method for this compound.

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic acids.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure the carboxylic acid is in its protonated form, leading to better retention and peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC.
Gradient Elution Start with a low percentage of B, ramp up to a high percentage of BTo elute the parent compound and any potential degradation products with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength UV at the λmax of the compound (to be determined)To achieve maximum sensitivity for the parent compound. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume.

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under stress conditions.

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products Main [Structure of this compound] Hydrolysis Demethylation Product (3,6-Difluoro-2-hydroxybenzoic acid) Main->Hydrolysis Acid/Base Hydrolysis Decarboxylation Decarboxylation Product (1,4-Difluoro-3-methoxybenzene) Main->Decarboxylation Thermal Stress Oxidation Oxidative Products (e.g., Ring-opened species, Quinones) Main->Oxidation Oxidative Stress (H2O2) Photodegradation Defluorination/Radical Products Main->Photodegradation Photolytic Stress (UV/Vis)

Caption: Predicted degradation pathways of this compound under various stress conditions.

  • Hydrolysis: Under strong acidic or basic conditions, the methoxy group is susceptible to hydrolysis, leading to the formation of 3,6-Difluoro-2-hydroxybenzoic acid. The carboxylic acid group itself is generally stable to hydrolysis under typical forced degradation conditions.

  • Oxidation: The aromatic ring and the methoxy group can be susceptible to oxidative degradation.[8] Oxidation of the methoxy group could lead to demethylation, while oxidation of the ring could result in the formation of various hydroxylated species or even ring-opening under harsh conditions. Aromatic ethers can be cleaved by oxidative mechanisms.[9]

  • Thermal Degradation: The most likely thermal degradation pathway for benzoic acid derivatives is decarboxylation, which would result in the formation of 1,4-Difluoro-3-methoxybenzene.[10][11][12] This is often observed at elevated temperatures.[12]

  • Photodegradation: Aromatic compounds, particularly halogenated ones, can be susceptible to photodegradation.[13][14] This can proceed through various mechanisms, including the potential for defluorination via radical intermediates. Aryl-F moieties have been shown to be more labile to photolysis compared to other fluorinated groups.[13]

Conclusion and Forward Look

While this compound is anticipated to be a relatively stable molecule under ambient conditions, this guide highlights its potential vulnerabilities to hydrolytic, oxidative, thermal, and photolytic stress. The provided experimental framework offers a robust strategy to empirically determine its stability profile, identify and characterize its degradation products, and develop a validated stability-indicating analytical method. The insights gained from such studies are not merely a regulatory requirement but a fundamental component of a science-driven approach to drug development, enabling the selection of appropriate formulation strategies, packaging, and storage conditions to ensure the delivery of a safe and effective therapeutic product.

References

A Head-to-Head Comparison of Synthetic Routes to 3,6-Difluoro-2-methoxybenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,6-Difluoro-2-methoxybenzoic acid is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of a range of target molecules, including pharmaceuticals and agrochemicals. The precise arrangement of the fluoro and methoxy substituents on the aromatic ring imparts unique electronic and conformational properties, making its efficient and selective synthesis a topic of significant interest for researchers and process chemists. This guide provides a head-to-head comparison of the primary synthetic strategies for preparing this compound, offering insights into the underlying chemical principles, experimental considerations, and a detailed analysis of their respective advantages and disadvantages.

Key Synthetic Strategies at a Glance

The synthesis of this compound is predominantly achieved through two main approaches:

  • Directed ortho-Metalation (DoM) of a Difluoroanisole Precursor: This is the most direct and widely employed method, leveraging the directing ability of the methoxy group to achieve regioselective carboxylation.

  • Multi-step Synthesis from a Halogenated Nitrobenzene Derivative: This classical approach involves a longer sequence of reactions, including nucleophilic aromatic substitution, reduction, diazotization, and Sandmeyer-type reactions.

This guide will delve into the specifics of each route, providing experimental protocols and a comparative analysis to aid in the selection of the most appropriate method for a given research or development objective.

Route 1: Directed ortho-Metalation (DoM) of 1,4-Difluoro-2-methoxybenzene

Directed ortho-metalation (DoM) is a powerful and elegant strategy for the functionalization of aromatic rings.[1][2] The methoxy group in the starting material, 1,4-difluoro-2-methoxybenzene (also known as 2,5-difluoroanisole), acts as a directing metalation group (DMG), coordinating to a strong organolithium base and directing deprotonation to the adjacent ortho position. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, carbon dioxide, to install the carboxylic acid functionality.

Mechanistic Rationale

The success of this route hinges on the ability of the methoxy group to direct the lithiation to the C3 position. The fluorine atom at the C6 position also plays a role in activating the ring towards deprotonation. The choice of a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), at low temperatures is crucial to prevent side reactions and ensure high regioselectivity.

Experimental Protocol

Step 1: ortho-Lithiation and Carboxylation of 1,4-Difluoro-2-methoxybenzene

A solution of 1,4-difluoro-2-methoxybenzene in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). To this solution, a stoichiometric amount of n-butyllithium is added dropwise, and the reaction is stirred for a period to allow for the formation of the aryllithium intermediate. Subsequently, an excess of solid carbon dioxide (dry ice) is added to the reaction mixture. The reaction is then allowed to warm to room temperature, followed by an acidic workup to protonate the carboxylate and yield the desired this compound.

Visualization of the DoM Pathway

DoM_Pathway start 1,4-Difluoro-2-methoxybenzene intermediate Aryllithium Intermediate start->intermediate n-BuLi, THF, -78 °C product This compound intermediate->product 1. CO2 (dry ice) 2. H3O+

Caption: Directed ortho-metalation pathway to this compound.

Route 2: Multi-step Synthesis from 2,4-Difluoronitrobenzene

An alternative, albeit more circuitous, approach to this compound begins with a readily available starting material, 2,4-difluoronitrobenzene. This multi-step synthesis involves a sequence of classical aromatic transformations.

Synthetic Sequence
  • Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the methoxylation of 2,4-difluoronitrobenzene. The highly activated nitro group facilitates the displacement of the ortho-fluorine atom by a methoxide source, such as sodium methoxide, to yield 2-methoxy-4-fluoronitrobenzene.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amine using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H2/Pd-C). This step affords 2-methoxy-4-fluoroaniline.

  • Diazotization and Sandmeyer-type Reaction: The resulting aniline is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). Subsequent decomposition of the diazonium salt in the presence of a fluoride source (e.g., fluoroboric acid in the Balz-Schiemann reaction) introduces the second fluorine atom at the C6 position, yielding 1,4-difluoro-2-methoxybenzene. This intermediate can then be carboxylated as described in Route 1. Alternatively, a Sandmeyer-type reaction could be envisioned to directly introduce a nitrile group, which can then be hydrolyzed to the carboxylic acid.

  • Hydrolysis (if applicable): If a nitrile intermediate is formed, it is hydrolyzed under acidic or basic conditions to furnish the final product.

Visualization of the Multi-step Pathway

MultiStep_Pathway A 2,4-Difluoronitrobenzene B 2-Methoxy-4-fluoronitrobenzene A->B NaOMe, MeOH C 2-Methoxy-4-fluoroaniline B->C Reduction (e.g., SnCl2, HCl) D Diazonium Salt C->D NaNO2, H+ E 1,4-Difluoro-2-methoxybenzene D->E HBF4 (Balz-Schiemann) F This compound E->F DoM & Carboxylation (as in Route 1)

Caption: A potential multi-step synthetic pathway starting from 2,4-difluoronitrobenzene.

Head-to-Head Comparison

FeatureRoute 1: Directed ortho-MetalationRoute 2: Multi-step Synthesis
Starting Material 1,4-Difluoro-2-methoxybenzene2,4-Difluoronitrobenzene
Number of Steps 14+
Overall Yield Typically good to excellentGenerally lower due to multiple steps
Reagents & Conditions n-BuLi or s-BuLi, cryogenic temperatures (-78 °C), anhydrous conditionsVariety of reagents including strong acids, bases, and potentially hazardous diazonium intermediates
Scalability Can be challenging on a large scale due to the use of organolithiums and low temperaturesMore amenable to traditional large-scale production, though with more unit operations
Safety Considerations Pyrophoric organolithium reagents require careful handling; cryogenic conditionsDiazonium salts can be explosive if not handled properly; use of strong acids
Atom Economy HighLower due to the introduction and subsequent removal of functional groups
Key Advantages High regioselectivity, directness, and efficiencyUtilizes readily available and often cheaper starting materials
Key Disadvantages Requires specialized equipment for low-temperature reactions and handling of air-sensitive reagentsLonger reaction sequence, lower overall yield, and potential for hazardous intermediates

Expert Insights and Recommendations

For laboratory-scale synthesis and rapid access to this compound for research purposes, Route 1 (Directed ortho-Metalation) is unequivocally the superior choice. Its directness and high regioselectivity make it an elegant and efficient method. The primary challenges lie in the stringent requirement for anhydrous conditions and the safe handling of organolithium reagents. However, for experienced synthetic chemists, these are routine procedures.

Route 2 (Multi-step Synthesis) , while appearing more cumbersome, may be considered in specific industrial contexts where the starting material, 2,4-difluoronitrobenzene, is significantly more cost-effective or readily available in bulk compared to 1,4-difluoro-2-methoxybenzene. The individual steps in this route are well-established industrial processes. However, the lower overall yield and the increased number of unit operations would need to be carefully evaluated against the cost savings from the starting material.

Conclusion

The synthesis of this compound is a testament to the power of modern synthetic methodologies. While classical multi-step approaches exist, the advent of directed ortho-metalation has provided a significantly more efficient and direct route to this valuable compound. For researchers and drug development professionals, a thorough understanding of both strategies is essential for making informed decisions based on the specific requirements of their projects, balancing factors such as scale, cost, time, and available resources.

References

A Comparative Guide to the Characterization of 3,6-Difluoro-2-methoxybenzoic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 3,6-Difluoro-2-methoxybenzoic acid, a key building block in the synthesis of numerous therapeutic agents, a comprehensive understanding of its impurity profile is paramount. This guide provides a senior application scientist's perspective on the strategic approaches and comparative analytical methodologies for the robust characterization of impurities in this compound, aligning with the stringent expectations of regulatory bodies such as the International Council for Harmonisation (ICH).

The Imperative of Impurity Profiling: A Regulatory and Scientific Standpoint

The ICH Q3A(R2) guidelines dictate that any impurity in a new drug substance exceeding the identification threshold (typically 0.10%) must be structurally characterized.[1] This is not a perfunctory exercise but a critical step to ensure that the impurity does not possess any pharmacological activity that could alter the drug's efficacy or exhibit any toxicological properties that could compromise patient safety.[2][3][4] Organic impurities can arise from various stages, including the manufacturing process (starting materials, by-products, intermediates) or degradation of the API during storage.[1][2]

For this compound, potential impurities could include positional isomers, precursors from the synthetic route, or degradation products formed through hydrolysis or decarboxylation. A proactive and systematic approach to impurity profiling is therefore essential.

A Multi-Modal Analytical Strategy

No single analytical technique is sufficient for the comprehensive characterization of all potential impurities. A well-designed strategy employs a combination of high-resolution separation techniques with sensitive and specific detection methods. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy in the impurity profiling of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the gold standard for the separation and quantification of non-volatile organic impurities in pharmaceutical substances.[5][6] Its versatility, reproducibility, and ability to be coupled with various detectors make it an indispensable tool.

The Rationale Behind Method Development

For this compound, a reversed-phase HPLC method is the logical starting point. The acidic nature of the carboxylic acid group necessitates a mobile phase with a pH below its pKa to ensure it is in its neutral, protonated form, leading to better retention and peak shape on a non-polar stationary phase like C18. The inclusion of an organic modifier, such as acetonitrile or methanol, allows for the elution of the analyte and its impurities.

Experimental Protocol: HPLC Method for Impurity Profiling

Objective: To develop a stability-indicating HPLC method for the separation and quantification of potential impurities in this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 220 nm and 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard (1 mg/mL) hplc_injection Inject 10 µL prep_standard->hplc_injection prep_sample Prepare Sample (1 mg/mL) prep_sample->hplc_injection hplc_separation C18 Column Separation (Gradient Elution) hplc_injection->hplc_separation hplc_detection PDA Detection (220 nm & 254 nm) hplc_separation->hplc_detection data_integration Peak Integration hplc_detection->data_integration data_quantification Quantify Impurities (% Area Normalization) data_integration->data_quantification

Caption: Workflow for HPLC-based impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Identification of the Unknown

While HPLC with UV detection is excellent for quantification, it provides limited structural information. This is where the power of mass spectrometry comes into play.[5] Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the molecular weight of impurities, a critical piece of the puzzle in their identification.

The Strategic Advantage of LC-MS

For unknown impurities detected by HPLC, LC-MS provides the molecular weight, which can be used to propose potential elemental compositions. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, further narrowing down the possibilities. Fragmentation data (MS/MS) can then be used to elucidate the structure of the impurity.

Experimental Protocol: LC-MS for Impurity Identification

Objective: To identify unknown impurities in this compound using LC-MS.

Instrumentation:

  • UHPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Utilize the same column and a similar gradient as the HPLC method, but with a volatile mobile phase modifier (e.g., 0.1% formic acid instead of phosphoric acid).

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

  • Scan Range: m/z 50-1000

  • Data Acquisition: Full scan MS and data-dependent MS/MS.

Visualization of the LC-MS Workflow

LCMS_Workflow cluster_separation UHPLC Separation cluster_ms Mass Spectrometry cluster_analysis Data Interpretation uhplc Separation on C18 Column esi Electrospray Ionization (Positive & Negative) uhplc->esi ms1 Full Scan MS (Molecular Weight) esi->ms1 ms2 MS/MS Fragmentation (Structural Information) ms1->ms2 interpretation Structure Elucidation ms2->interpretation

Caption: Workflow for impurity identification using LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

While HPLC is ideal for non-volatile compounds, GC-MS is the preferred technique for the analysis of volatile and semi-volatile impurities, such as residual solvents or certain by-products.[5] Benzoic acid derivatives can be analyzed by GC, but often require derivatization to increase their volatility and improve their chromatographic behavior.[7]

When to Employ GC-MS

The use of GC-MS would be particularly relevant if the synthesis of this compound involves volatile reagents or by-products. A headspace GC-MS analysis is the standard method for residual solvent analysis as per ICH Q3C guidelines. For other non-volatile impurities that are amenable to derivatization, GC-MS can offer excellent separation efficiency and sensitive detection.

Experimental Protocol: GC-MS for Volatile Impurities (Conceptual)

Objective: To identify and quantify volatile impurities.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) for quantification and a mass spectrometer for identification.

Derivatization (if necessary):

  • React the sample with a silylating agent (e.g., BSTFA) to convert the carboxylic acid to a more volatile silyl ester.

GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 250 °C

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

  • Carrier Gas: Helium

  • MS Ionization: Electron Ionization (EI)

  • Scan Range: m/z 35-500

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Elucidation Tool

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[8] For impurities that have been isolated or are present at a sufficient concentration, NMR provides unambiguous information about the carbon-hydrogen framework and the connectivity of atoms.

The Power of NMR in Impurity Characterization

For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative. ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms and can be a powerful tool to distinguish between positional isomers. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to piece together the complete structure of an unknown impurity.

Experimental Protocol: NMR for Structural Confirmation

Objective: To confirm the structure of an isolated impurity.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Experiments:

  • ¹H NMR

  • ¹³C NMR

  • ¹⁹F NMR

  • 2D NMR (COSY, HSQC, HMBC) as needed.

Comparative Performance of Analytical Techniques

TechniquePrimary ApplicationAdvantagesLimitations
HPLC-UV/PDA Quantification of known and unknown impurities.Robust, reproducible, high-throughput, excellent for quantification.Limited structural information, not suitable for volatile compounds.
LC-MS/HRMS Identification of unknown non-volatile impurities.Provides molecular weight and structural information, high sensitivity.Quantification can be less precise than HPLC-UV, matrix effects can be an issue.
GC-MS Identification and quantification of volatile and semi-volatile impurities.Excellent for residual solvents and volatile by-products, high separation efficiency.May require derivatization for non-volatile compounds, potential for thermal degradation.
NMR Definitive structural elucidation of isolated impurities.Provides unambiguous structural information, non-destructive.Requires a relatively large amount of pure sample, lower throughput.

Conclusion: An Integrated Approach for Unwavering Confidence

The characterization of impurities in this compound is a multifaceted challenge that demands a strategic and integrated analytical approach. While HPLC serves as the foundation for separation and quantification, its combination with mass spectrometry is essential for the identification of unknown impurities. GC-MS plays a crucial role in addressing volatile impurities, and NMR stands as the ultimate arbiter for definitive structural elucidation. By judiciously applying these techniques in a complementary fashion, researchers and drug development professionals can build a comprehensive impurity profile, ensuring the quality, safety, and efficacy of the final drug product and satisfying the stringent requirements of global regulatory agencies.

References

A Senior Scientist's Guide to the Cross-Validation of Analytical Methods for 3,6-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and cross-validation of analytical methods for 3,6-Difluoro-2-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. In drug development, ensuring data integrity and consistency across different analytical platforms is not merely a procedural step but a foundational requirement for regulatory compliance and product safety. Cross-validation serves as the ultimate arbiter, demonstrating that two distinct analytical methods are fit for the same intended purpose, thereby ensuring that data generated in different laboratories or at different stages of development is comparable and reliable.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in established scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2] We will explore two powerful, orthogonal techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide a detailed roadmap for their individual validation and subsequent cross-validation.

Part 1: Foundational Method Development and Validation

Before methods can be compared, each must be independently developed and validated to prove its suitability for the intended purpose.[3] The choice of an analytical technique is dictated by the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.

Method A: High-Performance Liquid Chromatography with UV or MS Detection (HPLC-UV/MS)

Expertise & Rationale: HPLC is the workhorse of pharmaceutical analysis for its robustness, high throughput, and the ability to analyze thermally labile or non-volatile compounds without derivatization.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, offering excellent separation of aromatic carboxylic acids from potential impurities.[5][6] Coupling this with a Diode Array Detector (DAD) allows for peak purity assessment, while a Mass Spectrometry (MS) detector provides unparalleled specificity and sensitivity.

cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) Dev Define Analytical Target Profile (ATP) (e.g., Quantify Analyte in Drug Substance) Opt Optimize HPLC Parameters (Column, Mobile Phase, Gradient, Flow Rate) Dev->Opt Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Protocol Specificity Specificity / Selectivity (Peak Purity, No Interference) Protocol->Specificity Linearity Linearity & Range (e.g., 50-150% of Target Conc.) Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise Ratio) Precision->Limits Robustness Robustness (Deliberate Parameter Variation) Limits->Robustness Report Final Validation Report (Summarize Results & Conclusions) Robustness->Report

Caption: Workflow for single-method validation based on ICH Q2(R2) guidelines.

  • Instrumentation: HPLC or UHPLC system equipped with a DAD and a single quadrupole or triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., Waters Bondapak C18, 300 mm x 4.6 mm, 10 µm particle size or equivalent).[5]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A linear gradient starting from 95% A, ramping to 95% B over 10 minutes, holding for 2 minutes, and re-equilibrating for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.1 mg/mL.

  • Injection Volume: 5 µL.

  • Detection:

    • UV/DAD: Monitor at the UV maximum of the analyte (e.g., ~280 nm) and collect spectra from 200-400 nm for peak purity.

    • MS (ESI-): Monitor for the deprotonated molecule [M-H]⁻ at m/z 187.02.[7]

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte.No significant interference at the analyte's retention time from blank or placebo. Peak purity index > 0.995.
Linearity To show a direct proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80-120% of the test concentration for an assay.[8]
Accuracy The closeness of the measured value to the true value.85.0% to 115.0% mean recovery for spiked samples at 3 levels.[9]
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 15.0%. Intermediate Precision (Inter-day): RSD ≤ 15.0%.[9]
LOQ/LOD The lowest concentration that can be reliably quantified/detected.Signal-to-Noise Ratio: LOQ ≥ 10, LOD ≥ 3.
Robustness The method's capacity to remain unaffected by small, deliberate variations.[10]RSD of results should remain within precision limits after varying parameters like pH, flow rate, and temperature.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful orthogonal technique, meaning its separation mechanism (volatility and polarity) is fundamentally different from HPLC (partitioning). This makes it an excellent confirmatory method. It offers superior sensitivity for trace analysis and provides definitive structural information through mass spectral fragmentation patterns.[4] The primary challenge for analyzing carboxylic acids like this compound is their low volatility and high polarity, which necessitates a chemical derivatization step to convert the acidic proton into a non-polar group.[11][12]

  • Instrumentation: Gas chromatograph with an autosampler coupled to a mass spectrometer (e.g., equipped with an electron-capture detector for high sensitivity to halogenated compounds or a mass spectrometer for specificity).

  • Column: A low-to-mid polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[13]

  • Sample Preparation & Derivatization: a. To 1 mL of sample solution in Ethyl Acetate, add an internal standard (e.g., 5-Bromo-2-fluorobenzoic acid).[14] b. Add 50 µL of a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or Pentafluorobenzyl Bromide (PFBBr) with a catalyst.[12][14] c. Cap the vial and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Transfer Line Temp: 280°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized analyte.

The validation for the GC-MS method follows the same principles outlined in the table above, with particular attention paid to the consistency and efficiency of the derivatization step during accuracy and precision studies.

Part 2: The Cross-Validation Protocol

Cross-validation is a direct comparison of two validated methods to demonstrate their equivalence.[9][15] The objective is to prove that data for a given set of samples are comparable, regardless of which of the two methods was used for analysis.

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation V1 Validated HPLC Method V2 Validated GC-MS Method Samples Prepare Single Batch of Samples (e.g., 3 concentrations, n=6 each) Split Split Each Sample into Two Aliquots Samples->Split Analyze_HPLC Analyze Aliquot Set 1 with HPLC Method Split->Analyze_HPLC Set 1 Analyze_GCMS Analyze Aliquot Set 2 with GC-MS Method Split->Analyze_GCMS Set 2 Tabulate Tabulate Quantitative Results Side-by-Side Analyze_HPLC->Tabulate Analyze_GCMS->Tabulate Compare Calculate % Difference for Each Sample Pair Tabulate->Compare Criteria Compare Against Acceptance Criteria (e.g., Agreement within ±15%) Compare->Criteria Report Cross-Validation Report (Declare Methods as Equivalent) Criteria->Report

Caption: A logical workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Procedure
  • Define Protocol and Acceptance Criteria: Before starting, establish a clear protocol stating that the results from the two methods must agree within a specified percentage, typically ±15% for mean accuracy.[9]

  • Prepare Samples: Prepare a single, homogeneous batch of samples. Use the drug substance spiked with the analyte at a minimum of three concentration levels (e.g., Low, Medium, High) covering the method's range. Prepare at least six replicates at each level.

  • Sample Analysis:

    • Divide each replicate into two equal aliquots.

    • Analyze the first set of aliquots using the validated HPLC-UV/MS method.

    • Analyze the second set of aliquots using the validated GC-MS method.

  • Data Evaluation:

    • For each sample pair, calculate the quantitative result from both methods.

    • Calculate the percentage difference between the results: % Difference = [(Result_HPLC - Result_GCMS) / Average(Result_HPLC, Result_GCMS)] * 100

    • The mean percentage difference at each concentration level should be within the predefined acceptance criteria.

Sample IDConcentration LevelHPLC Result (µg/mL)GC-MS Result (µg/mL)Average Result (µg/mL)% Difference
LQC-1Low8.28.58.35-3.6%
LQC-2Low8.38.18.20+2.4%
MQC-1Medium50.549.850.15+1.4%
MQC-2Medium51.051.551.25-1.0%
HQC-1High98.9101.2100.05-2.3%
HQC-2High99.598.799.10+0.8%

Part 3: Field-Proven Insights and Discussion

Interpreting Cross-Validation Failures: If the results do not meet the acceptance criteria, it does not automatically invalidate either method. Instead, it triggers an investigation. Common causes include:

  • Matrix Effects: One method may be more susceptible to interference from the sample matrix, leading to ion suppression (in MS) or co-eluting peaks (in UV).

  • Derivatization Inefficiency: In the GC-MS method, incomplete or inconsistent derivatization can lead to lower, more variable results.

  • Specificity Issues: The HPLC method might be quantifying an impurity that co-elutes with the main peak, while the more specific GC-MS method does not.

Authoritative Grounding: The ICH Q2(R2) guideline emphasizes that validation is a continuous process.[16] A cross-validation failure is an opportunity to improve the robustness of one or both methods. This could involve refining sample cleanup steps, optimizing the derivatization reaction, or adjusting chromatographic conditions to improve resolution.

Strategic Method Selection: The choice between these validated and cross-referenced methods becomes strategic:

  • Use HPLC-UV/MS for: Routine quality control, stability testing, and high-throughput screening where speed and simplicity are paramount.

  • Use GC-MS for: Trace-level impurity identification, structural confirmation, and as a reference method for troubleshooting or investigating out-of-specification results due to its high sensitivity and specificity.

Conclusion

The cross-validation of analytical methods for this compound is a critical exercise in ensuring analytical data is reliable, reproducible, and defensible. By establishing two orthogonal, validated methods like RP-HPLC and GC-MS, and formally demonstrating their equivalence, a drug development program builds a robust analytical foundation. This dual-method approach provides flexibility in testing and adds a layer of confidence that the reported results accurately reflect product quality, irrespective of the analytical technique employed. This guide provides the scientific rationale and a practical, actionable framework for researchers to achieve this critical milestone.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,6-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 3,6-Difluoro-2-methoxybenzoic acid, a solid crystalline powder, demands more than just following a checklist; it requires a deep, causal understanding of the potential hazards and the protective barriers we employ. This guide provides essential, immediate safety and logistical information, moving beyond a simple list of equipment to instill a risk-assessed safety mindset.

Foundational Hazard Assessment: Understanding the "Why"

Before selecting any personal protective equipment (PPE), we must first understand the inherent risks of the material. Based on data from analogous chemical structures, this compound is classified as a hazardous substance with the following primary risks:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3][4][5][6][7]

  • Serious Eye Irritation (Category 2/2A) : Poses a significant risk of causing serious irritation or damage to the eyes.[1][2][3][4][5][6][7]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) : As a fine powder, inhalation of dust can lead to respiratory tract irritation.[4][5][6][7][8]

These classifications are the cornerstone of our PPE strategy. Each piece of equipment is a direct countermeasure to a specific, identified hazard.

Core PPE for Standard Laboratory Operations

For any routine handling of this compound, such as preparing solutions or setting up reactions in a controlled environment, the following PPE is mandatory. This baseline level of protection is designed to mitigate risks from accidental, low-volume splashes or brief contact.

Hazard CategoryGHS Hazard StatementRecommended Core Personal Protective Equipment (PPE)
Eye Contact H319: Causes serious eye irritationChemical Splash Goggles : Must be worn at all times. Standard safety glasses with side shields are insufficient as they do not provide a seal against dust and splashes.[1][9][10] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[9][11][12]
Skin Contact H315: Causes skin irritationChemical-Resistant Gloves : Nitrile or butyl rubber gloves are required.[13] Gloves must be inspected for defects before use and changed immediately upon contamination or after extended use.[11] Lab Coat : A fully buttoned, long-sleeved lab coat serves as the primary barrier for the body.[11] Closed-Toe Shoes : Full-coverage shoes made of a non-porous material are mandatory to protect against spills.[9][11]
Inhalation H335: May cause respiratory irritationEngineering Controls (Fume Hood) : All weighing and handling of the solid compound must be performed within a certified chemical fume hood to control the inhalation of airborne dust.[8][11]

Task-Based PPE Selection Workflow

The level of required PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following workflow illustrates this critical decision-making process.

PPE_Workflow Diagram 1: Task-Based PPE Selection Workflow cluster_0 Risk Assessment cluster_1 PPE Level cluster_2 Assess Assess Task & Exposure Potential Low_Exp Low Exposure Potential (e.g., handling sealed containers, adding pre-made solution) Assess->Low_Exp Low Risk High_Exp High Exposure Potential (e.g., weighing powder, large-scale transfers, cleaning spills) Assess->High_Exp High Risk Standard_PPE Standard Lab PPE - Chemical Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood Low_Exp->Standard_PPE Enhanced_PPE Enhanced PPE - Standard PPE PLUS: - Face Shield - Double Gloves - Respiratory Protection* High_Exp->Enhanced_PPE Note *Respiratory protection (e.g., a NIOSH-approved N95 or higher respirator) may be required if engineering controls are insufficient or during emergency spill cleanup. Use must comply with institutional respiratory protection programs. Enhanced_PPE->Note

Caption: Task-Based PPE Selection Workflow.

Operational and Disposal Plans

Proper procedure extends beyond simply wearing the equipment. It includes the entire lifecycle of handling, from preparation to disposal.

Step-by-Step Protocol for Donning and Doffing PPE

Adherence to a strict donning and doffing sequence is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Eye Protection : Put on your chemical splash goggles. If required, add a face shield.

  • Gloves : Put on your chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves : Remove gloves first, using a technique that avoids touching the outside of the glove with your bare skin.

  • Lab Coat : Remove the lab coat by folding it inward on itself, ensuring the contaminated exterior does not touch your clothing.

  • Eye Protection : Remove goggles or face shield last, handling them only by the head strap.

  • Hand Hygiene : Wash your hands thoroughly with soap and water immediately after removing all PPE.[1][3]

Emergency Procedures: Spill and Exposure

In Case of Skin Contact:

  • Immediately remove all contaminated clothing, including footwear.

  • Flush the affected skin and hair with running water and soap for at least 15 minutes.[14]

  • Seek medical attention if irritation develops or persists.[2][3]

In Case of Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][14]

  • Remove contact lenses if present and easy to do.[1][3]

  • Seek immediate medical attention.[4]

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is large or you are not confident in your ability to clean it safely, contact your institution's emergency response team.[14]

  • For minor spills, ensure you are wearing enhanced PPE (double gloves, goggles, face shield, lab coat).

  • Gently cover the spill with an absorbent material like vermiculite or a spill pillow to prevent dust from becoming airborne.[14]

  • Carefully sweep or scoop the material into a designated hazardous waste container.[8]

  • Decontaminate the area and all equipment used for cleanup.

  • Properly label the waste container for disposal.[14]

Disposal Plan

Proper disposal is a non-negotiable final step in the safe handling process.

  • Solid Chemical Waste : Unused or waste this compound must be disposed of in a clearly labeled hazardous waste container.

  • Contaminated Disposables : All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated solid hazardous waste container.[11]

  • Disposal Pathway : All waste must be disposed of through an approved waste disposal plant or licensed collector, in accordance with all local, state, and federal regulations.[1][8] Never dispose of this chemical down the drain or in regular trash.

By integrating this comprehensive, risk-based approach to PPE and handling procedures, you ensure not only your personal safety but also the integrity and reproducibility of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.